5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-10(7-14)11(15)13(12-8)9-5-3-2-4-6-9/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBBDSAYSNJJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60484-29-9 | |
| Record name | 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Foreword: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its structural versatility and capacity for diverse biological interactions have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2] The title compound, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is a particularly valuable derivative. Its dual functionality—a reactive aldehyde group and a phenolic hydroxyl group—makes it a highly versatile precursor for constructing a wide array of more complex molecules, particularly through condensation and coupling reactions. This guide provides a comprehensive overview of its synthesis via the Vilsmeier-Haack reaction and a detailed protocol for its structural characterization, grounded in established analytical techniques.
Part 1: Synthesis via Vilsmeier-Haack Formylation
The most direct and widely adopted method for synthesizing 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[4][5] This reaction is a cornerstone of organic synthesis, enabling the formylation (addition of a -CHO group) of electron-rich aromatic and heterocyclic compounds.[6][7]
Mechanistic Rationale and Core Principles
The reaction proceeds via an electrophilic aromatic substitution mechanism. The key to its success lies in the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from the reaction between a tertiary amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[7][8]
The starting material, 3-methyl-1-phenyl-5-pyrazolone, possesses an electron-rich pyrazole ring, making it highly susceptible to attack by the Vilsmeier reagent. The formylation occurs regioselectively at the C4 position, which is activated by the adjacent hydroxyl group and the ring nitrogens.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed for robustness and reproducibility. Each step includes justifications to provide insight into the experimental design.
Reagents and Materials:
-
3-methyl-1-phenyl-5-pyrazolone (Substrate)
-
N,N-Dimethylformamide (DMF), anhydrous (Reagent and Solvent)
-
Phosphorus oxychloride (POCl₃) (Reagent)
-
Dichloromethane (DCM), anhydrous (Optional Co-solvent)
-
Crushed Ice / Ice-cold water
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution (for neutralization)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)
-
Ethanol (for recrystallization)
Workflow Diagram:
Sources
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- 2. chemrevlett.com [chemrevlett.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Data of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: An In-depth Technical Guide
Introduction
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and antifungal properties[1][2]. The presence of multiple functional groups—a hydroxyl, a methyl, a phenyl, and a carbaldehyde group—on the pyrazole core makes this molecule a versatile building block for the synthesis of more complex pharmaceutical and agrochemical agents[3][4].
This technical guide provides a comprehensive overview of the spectroscopic data of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, offering insights for researchers, scientists, and drug development professionals. The guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, supported by experimental protocols and structural illustrations. The molecular formula of the compound is C11H10N2O2, and its molecular weight is 202.21 g/mol [5].
Molecular Structure
The structural framework of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is pivotal to understanding its spectroscopic characteristics. The diagram below illustrates the atomic arrangement and numbering, which will be referenced in the spectral analysis.
Caption: Molecular structure of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. While specific spectral data for 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is available through databases like SpectraBase, a comprehensive interpretation benefits from comparison with related structures.[6] Theoretical calculations, such as those using Density Functional Theory (DFT), can also aid in the assignment of NMR chemical shifts.[7][8]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the different types of hydrogen atoms in the molecule. The expected signals for 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | Singlet | 3H | CH₃ |
| ~7.3-7.8 | Multiplet | 5H | Phenyl-H |
| ~9.8 | Singlet | 1H | CHO |
| ~12.0 | Singlet (broad) | 1H | OH |
Interpretation:
-
Methyl Protons (CH₃): A singlet peak appearing in the upfield region, typically around δ 2.4 ppm, is characteristic of the methyl protons attached to the pyrazole ring.
-
Phenyl Protons: The five protons of the phenyl group will resonate in the aromatic region (δ 7.3-7.8 ppm) as a complex multiplet. The exact chemical shifts and splitting patterns will depend on the electronic environment and the rotational orientation of the phenyl ring.
-
Aldehyde Proton (CHO): The proton of the carbaldehyde group is highly deshielded and is expected to appear as a sharp singlet in the downfield region, typically around δ 9.8 ppm.
-
Hydroxyl Proton (OH): The hydroxyl proton is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It is often observed as a broad singlet at a very downfield position (around δ 12.0 ppm) due to hydrogen bonding.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | CH₃ |
| ~105 | C4-pyrazole |
| ~120-130 | Phenyl-C |
| ~138 | C1'-phenyl (ipso) |
| ~145 | C3-pyrazole |
| ~160 | C5-pyrazole |
| ~185 | C=O (aldehyde) |
Interpretation:
-
Methyl Carbon (CH₃): The carbon of the methyl group will appear at the most upfield position, typically around δ 14 ppm.
-
Pyrazole Ring Carbons: The carbons of the pyrazole ring will resonate in the range of δ 105-160 ppm. The C4 carbon, being attached to the electron-withdrawing aldehyde group, is expected to be downfield. The C3 and C5 carbons, attached to nitrogen and oxygen respectively, will also have distinct chemical shifts.
-
Phenyl Ring Carbons: The carbons of the phenyl ring will appear in the aromatic region (δ 120-130 ppm), with the ipso-carbon (C1') attached to the pyrazole nitrogen appearing at a slightly different shift.
-
Aldehyde Carbonyl Carbon (C=O): The carbonyl carbon of the aldehyde group is highly deshielded and will be found at the most downfield position, typically around δ 185 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The table below summarizes the expected characteristic absorption bands for 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[6]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200 (broad) | O-H stretch | Hydroxyl (OH) |
| ~3050 | C-H stretch | Aromatic (Phenyl) |
| ~2950 | C-H stretch | Aliphatic (CH₃) |
| ~1680 | C=O stretch | Aldehyde (CHO) |
| ~1600, ~1490 | C=C stretch | Aromatic (Phenyl) |
| ~1550 | C=N stretch | Pyrazole ring |
| ~1250 | C-O stretch | Hydroxyl (OH) |
Interpretation:
-
O-H Stretching: A broad absorption band around 3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3050 cm⁻¹, while aliphatic C-H stretching from the methyl group appears around 2950 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band around 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the aldehyde group.
-
C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the phenyl ring and the C=N bond in the pyrazole ring will appear in the 1600-1490 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (C11H10N2O2), the molecular ion peak (M⁺) would be observed at an m/z of 202.21.[5][6]
Expected Fragmentation Pattern:
The molecule is expected to fragment in a predictable manner under electron impact ionization. Some plausible fragmentation pathways include:
-
Loss of the aldehyde group (CHO) leading to a fragment at m/z 173.
-
Loss of a methyl radical (CH₃) resulting in a fragment at m/z 187.
-
Cleavage of the phenyl group, giving a fragment at m/z 125 (pyrazole moiety) or m/z 77 (phenyl cation).
Experimental Protocols
Synthesis of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
A common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[9][10] A plausible synthetic route for the title compound is outlined below.
Caption: Synthetic pathway for 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in dimethylformamide (DMF).
-
Cool the flask in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integration values.
IR Spectroscopy:
-
Prepare a sample of the solid compound as a KBr pellet or as a mull in Nujol.
-
Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique, such as electron impact (EI) or electrospray ionization (ESI).
Conclusion
The spectroscopic data of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and MS techniques allows for unambiguous characterization and confirmation of its synthesis. This guide serves as a valuable resource for researchers working with this compound, facilitating its identification, purity assessment, and further application in the development of novel bioactive molecules.
References
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5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-CARBALDEHYDE - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]
- Shetty, M. M., et al. (2011). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5037-5040.
- Girisha, M., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2646.
- Safari, J., & Gandomi-Ravandi, S. (2014). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 4(100), 57233-57242.
- Vaskela, M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
- Saeed, A., et al. (2016).
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5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (2024). ChemBK. Retrieved January 21, 2026, from [Link]
- Vaskela, M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
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1-Phenyl-1H-pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]
- Request PDF. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.
- Hamada, N., et al. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 59(1), 134-153.
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5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- Al-Obaidi, A. S. M., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
- Girisha, M., et al. (2011). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2647.
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Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 21, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into the synthesis, structural elucidation, spectroscopic profile, and key physical and chemical characteristics of this pyrazole derivative. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and application of this compound.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the scaffold of numerous compounds with diverse biological activities. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The subject of this guide, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is a particularly interesting scaffold due to the presence of multiple functional groups: a hydroxyl group, a methyl group, a phenyl substituent, and a reactive carbaldehyde moiety. This unique combination of features makes it a valuable intermediate for the synthesis of more complex molecular architectures and potential drug candidates. This guide aims to provide a detailed exposition of its fundamental physicochemical properties, thereby facilitating its application in further research and development.
Molecular Structure and Tautomerism
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde possesses a core pyrazole ring substituted at various positions. A critical aspect of its structure is the potential for tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. For this molecule, keto-enol tautomerism is of primary importance, with the equilibrium between the 5-hydroxy (enol) form and the 5-oxo (keto) form.
Caption: Tautomeric equilibrium of the pyrazole core.
The predominance of a particular tautomer is influenced by factors such as the solvent, temperature, and pH. Spectroscopic evidence is crucial for determining the favored form in a given environment.
Synthesis of 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
The most common and efficient method for the synthesis of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is through the Vilsmeier-Haack formylation of 3-methyl-1-phenyl-5-pyrazolone.[1] This reaction introduces a formyl group at the C4 position of the pyrazole ring.
Caption: Synthesis via Vilsmeier-Haack reaction.
Detailed Experimental Protocol
Materials:
-
3-Methyl-1-phenyl-5-pyrazolone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
To this mixture, add 3-methyl-1-phenyl-5-pyrazolone in portions.
-
After the addition is complete, heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [2] |
| Molar Mass | 202.21 g/mol | [2] |
| Appearance | White or slightly yellow crystalline solid | [2] |
| Melting Point | 120-125 °C | [2] |
| Solubility | Soluble in ethanol, dimethylformamide, and chloroform | [2] |
| Stability | Relatively stable at room temperature | [2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons, the aromatic protons of the phenyl ring, the aldehydic proton, and the pyrazole ring proton. The chemical shift of the hydroxyl proton may be broad and vary with concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the carbons of the phenyl ring, the aldehydic carbonyl carbon, and the carbons of the pyrazole ring.
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to exhibit characteristic absorption bands corresponding to the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, C=O stretching of the aldehyde, and C=C and C=N stretching of the pyrazole and phenyl rings.
Mass Spectrometry (MS)
Mass spectrometric analysis will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can aid in structural elucidation.
Crystal Structure
While the specific crystal structure of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is not publicly available in the crystallographic databases, analysis of closely related compounds provides valuable insights. For instance, the crystal structure of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde has been reported.[4] In this analogue, the pyrazole ring is essentially planar.[4] It is expected that the title compound will also adopt a largely planar conformation, with the planarity influenced by intermolecular hydrogen bonding involving the hydroxyl and carbonyl groups.
Chemical Reactivity
The chemical reactivity of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is primarily dictated by the aldehyde functional group, which is a versatile handle for a variety of chemical transformations.
Caption: Reactivity of the aldehyde group.
Condensation Reactions
The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases, and with active methylene compounds in Knoevenagel-type condensations. These reactions are fundamental in building molecular complexity and are widely used in the synthesis of novel heterocyclic systems.
Reactions with Nucleophiles
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by various nucleophiles. For example, it reacts with hydrazines, hydroxylamines, and semicarbazides to form the corresponding hydrazones, oximes, and semicarbazones. These derivatives are often crystalline solids and are useful for characterization purposes.
Potential Applications
The structural features of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde make it a promising candidate for several applications:
-
Pharmaceutical Intermediate: It serves as a key building block for the synthesis of novel pyrazole-based compounds with potential therapeutic activities.
-
Ligand in Coordination Chemistry: The presence of multiple heteroatoms makes it an interesting ligand for the formation of metal complexes with potential catalytic or material applications.
-
Probe for Biological Studies: The pyrazole scaffold can be further functionalized to develop probes for studying biological processes.
Safety Information
As with any chemical compound, proper safety precautions should be taken when handling 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a multifaceted molecule with a rich chemistry and significant potential for future applications. This guide has provided a detailed overview of its synthesis, structure, and physicochemical properties, offering a valuable resource for researchers in academia and industry. Further exploration of the reactivity of this compound and the biological evaluation of its derivatives are promising avenues for future research.
References
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ChemBK. 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]
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ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]
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An In-Depth Technical Guide to the Initial Investigation of Pyrazole Carbaldehyde Derivatives for Drug Discovery
Introduction: The Pyrazole Carbaldehyde Scaffold as a Cornerstone in Medicinal Chemistry
Pyrazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Among these, pyrazole carbaldehydes, particularly pyrazole-4-carbaldehydes, stand out as exceptionally versatile synthetic intermediates.[2][3] Their true value lies not in their inherent biological activity, but in the aldehyde functional group's capacity to serve as a reactive handle for constructing a diverse library of more complex, biologically active molecules. This guide provides a technical framework for the initial stages of a drug discovery project centered on this scaffold, from synthesis and characterization to foundational biological screening. Our approach emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for robustness and reproducibility.
Section 1: Synthesis of Pyrazole-4-Carbaldehydes via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the preeminent method for the formylation of aromatic and heteroaromatic compounds, and it is particularly effective for synthesizing pyrazole-4-carbaldehydes from hydrazone precursors.[4][5] The reaction's reliability and broad substrate scope make it a cornerstone of pyrazole chemistry.
Causality of Experimental Design
The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion) from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich hydrazone, leading to cyclization and subsequent formylation at the C4 position of the newly formed pyrazole ring. The choice of anhydrous DMF is critical; the presence of water would quench the Vilsmeier reagent, halting the reaction.[4] The reaction is typically heated to provide the necessary activation energy for cyclization.[6]
Diagram of the Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of Pyrazole-4-carbaldehyde Synthesis.
Experimental Protocol: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
This protocol provides a representative method for synthesizing a pyrazole-4-carbaldehyde derivative.
Materials:
-
N'-(1-phenylethylidene)benzohydrazide (Hydrazone precursor)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium hydroxide (NaOH) solution, 10% w/v
-
Ethyl acetate and petroleum ether (for chromatography)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (4 mL). Cool the flask in an ice bath to 0°C. Add POCl₃ (0.5 g, 3.0 mmol) dropwise to the cold, stirred DMF.[4] Stir the mixture at 0°C for 30 minutes. An increase in viscosity indicates the formation of the Vilsmeier reagent.
-
Reaction with Hydrazone: Dissolve the hydrazone precursor (1.0 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Cyclization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80°C and maintain this temperature for 4-6 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture onto a generous amount of crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding 10% NaOH solution until the pH is approximately 7-8. A precipitate should form.
-
Isolation: Filter the crude product, wash it thoroughly with cold water, and air-dry.
-
Purification: Purify the crude solid by flash column chromatography using an ethyl acetate/petroleum ether solvent system to yield the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[4]
Section 2: Physicochemical Characterization (Self-Validation)
Confirming the structure and purity of the synthesized compound is a non-negotiable step before committing resources to biological screening.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the aldehyde proton (CHO) at δ 9.8-10.1 ppm. A singlet for the C5-proton of the pyrazole ring will appear around δ 8.2-8.5 ppm. Aromatic protons will appear as multiplets in their expected regions (δ 7.2-8.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect a signal for the aldehyde carbon at δ 182-185 ppm. The pyrazole ring carbons will also have characteristic shifts.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for a strong C=O stretching vibration for the aldehyde group around 1690-1710 cm⁻¹. C=N and C=C stretching vibrations of the pyrazole ring will appear in the 1500-1600 cm⁻¹ region.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound.
Section 3: Initial Biological Screening
With a confirmed structure, the compound can be advanced to primary biological assays. The following protocols for antimicrobial and anticancer screening are foundational starting points.
Workflow for Initial Compound Investigation
Caption: High-Level Drug Discovery Workflow.
Protocol 1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The broth microdilution method is a standard and efficient technique for determining MIC values.[8][9]
Materials:
-
Synthesized pyrazole derivative (stock solution in DMSO)
-
Sterile 96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland standard
-
Spectrophotometer, shaking incubator
Procedure:
-
Inoculum Preparation: From a fresh agar plate, suspend 3-4 bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[7] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate. Add 200 µL of the test compound at its highest concentration (e.g., 256 µg/mL in MHB) to the wells in column 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[7]
-
Controls: Column 11 serves as the positive control (broth and inoculum, no compound), and column 12 serves as the negative/sterility control (broth only).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8]
Protocol 2: Anticancer Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Viable cells with active mitochondria reduce the yellow MTT salt to a purple formazan product.[12]
Materials:
-
Adherent cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Synthesized pyrazole derivative (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for solubilization)
-
96-well flat-bottom plates, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include untreated cells (medium only) and a vehicle control (cells treated with the highest concentration of DMSO used in the dilutions).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will form purple formazan crystals.[12]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Section 4: Data Interpretation and Strategic Advancement
The initial data from synthesis and screening must be systematically organized to guide the next steps.
Table 1: Example Synthesis and Characterization Data
| Compound ID | R-Group | Yield (%) | M.P. (°C) | ¹H NMR (CHO, δ ppm) | MS [M+H]⁺ (m/z) |
| PZA-001 | Phenyl | 78 | 135-137 | 9.98 (s, 1H) | 249.10 |
| PZA-002 | 4-Cl-Ph | 82 | 141-143 | 9.97 (s, 1H) | 283.06 |
| PZA-003 | 4-MeO-Ph | 75 | 130-132 | 9.95 (s, 1H) | 279.11 |
Table 2: Example Biological Screening Data Summary
| Compound ID | MIC vs. S. aureus (µg/mL) | IC₅₀ vs. MCF-7 (µM) |
| PZA-001 | >128 | 25.4 |
| PZA-002 | 16 | 8.1 |
| PZA-003 | 64 | 42.7 |
| Doxorubicin | N/A | 0.95 |
| Ampicillin | 0.5 | N/A |
From this example data, compound PZA-002 , with a chloro-substituent, emerges as a "hit" compound. It shows moderate antimicrobial activity and the best anticancer activity in this initial series, warranting further investigation. The next steps would involve synthesizing analogues of PZA-002 to establish a Structure-Activity Relationship (SAR) and advancing it to more specific mechanism-of-action studies.
Section 5: Investigating Mechanism of Action - A Forward Look
Identifying a "hit" is only the beginning. The ultimate goal is to understand how it works. Pyrazole derivatives are known to inhibit a wide range of cellular targets, including various kinases that are often dysregulated in cancer.[13][14] For instance, the PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation, and its inhibition is a validated anticancer strategy.[3]
Diagram of a Potential Target: The PI3K/AKT Signaling Pathway
Caption: Inhibition of the PI3K/AKT Pathway by a Pyrazole Derivative.
If a compound like PZA-002 were hypothesized to be a PI3K inhibitor, subsequent experiments would involve direct enzymatic assays with purified PI3K and western blotting to observe the phosphorylation status of downstream targets like AKT in treated cells. This mechanistic validation is the critical next step in transforming a preliminary hit into a viable lead candidate for drug development.
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A-Z Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes: An In-depth Technical Guide
Abstract
This comprehensive technical guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes, crucial intermediates in medicinal chemistry and drug development.[1][2][3] This document delves into the underlying reaction mechanism, offers detailed experimental protocols, and discusses the scope and limitations of the methodology. By integrating mechanistic insights with practical, field-proven advice, this guide serves as an essential resource for researchers and professionals aiming to leverage this powerful formylation technique.
Introduction: The Significance of Pyrazole-4-carbaldehydes
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1][3][4] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] The introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring yields pyrazole-4-carbaldehydes, which are highly versatile synthetic intermediates.[1][6] This functional handle allows for a variety of subsequent chemical transformations, making these molecules key building blocks in the synthesis of complex heterocyclic systems and novel therapeutic agents.[1][7][8]
The Vilsmeier-Haack reaction stands out as a mild, efficient, and cost-effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[6][7][9] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the aldehyde functionality with high regioselectivity.[10][11]
The Core Mechanism: A Stepwise Dissection
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis of pyrazole-4-carbaldehydes. The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazole ring.
Formation of the Vilsmeier Reagent
The Vilsmeier reagent, a chloroiminium salt, is the active electrophile in this reaction.[10] It is typically prepared in situ by the reaction of a substituted amide, most commonly DMF, with an acid chloride like POCl₃.[12] This exothermic reaction must be conducted under anhydrous conditions, as the Vilsmeier reagent is sensitive to moisture.[10]
The formation involves the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃, followed by the elimination of a dichlorophosphate anion to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[13][14][15]
Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.
Electrophilic Aromatic Substitution on the Pyrazole Ring
The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack typically occurs at the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring.[10] This step disrupts the aromaticity of the pyrazole ring, forming a cationic intermediate. Subsequent deprotonation restores aromaticity, and the resulting intermediate is then hydrolyzed during the work-up to yield the final pyrazole-4-carbaldehyde.[15]
Caption: Vilsmeier-Haack Formylation of a Substituted Pyrazole.
Experimental Protocol and Optimization
The success of the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes hinges on careful control of reaction conditions. The following is a generalized protocol that can be optimized for specific substrates.
General Experimental Protocol
Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring.[10][16] The molar ratio of DMF to POCl₃ can be varied, but a ratio of 1:1 to an excess of DMF is common.[12] Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.[12]
-
Formylation Reaction: Dissolve the pyrazole substrate in a minimal amount of anhydrous DMF or another suitable anhydrous solvent like dichloromethane (DCM).[10] Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[10]
-
Reaction Progression: After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to a specific temperature (e.g., 70-120 °C) for a period ranging from a few hours to overnight, depending on the reactivity of the pyrazole substrate.[1][7][17] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[10]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.[7][16] This step hydrolyzes the intermediate iminium salt to the aldehyde and should be done cautiously to control the exothermic reaction.[10] Neutralize the acidic solution by the slow addition of a base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, until a pH of 7-8 is reached.[17] The product may precipitate out of the solution or can be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[10][13] Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[13]
-
Purification: The crude product is then purified by a suitable method, such as silica gel column chromatography or recrystallization, to afford the pure pyrazole-4-carbaldehyde.[13]
Optimization of Reaction Conditions
The yield of pyrazole-4-carbaldehydes can be significantly influenced by the reaction conditions. The following table summarizes various reported conditions for the Vilsmeier-Haack formylation of different pyrazole derivatives, highlighting the importance of optimizing parameters such as temperature and reagent stoichiometry.
| Entry | Pyrazole Substrate | Molar Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Chloro-1,3-dialkylpyrazole | 1:2:2 | 70 | 2 | 0 | [17] |
| 2 | 5-Chloro-1,3-dialkylpyrazole | 1:2:2 | 120 | 2 | 32 | [17] |
| 3 | 5-Chloro-1,3-dialkylpyrazole | 1:5:2 | 120 | 2 | 55 | [17] |
| 4 | 5-Chloro-1,3-dialkylpyrazole | 1:6:4 | 120 | 2 | 75 | [17] |
| 5 | Hydrazone derivative | 1:excess:3 | 80-90 | 4 | Good | [18] |
| 6 | Hydrazone derivative | 1:excess:10 | Reflux | 6 | 90 | [7] |
Key Insights from Optimization Data:
-
Temperature: For less reactive substrates, such as some electron-deficient pyrazoles, higher temperatures are often necessary to drive the reaction to completion.[17]
-
Reagent Stoichiometry: An excess of the Vilsmeier reagent can significantly improve the yield, particularly for challenging substrates.[17]
-
Substrate Reactivity: The electronic nature of the substituents on the pyrazole ring plays a crucial role. Electron-donating groups enhance the nucleophilicity of the ring and facilitate the reaction, while strong electron-withdrawing groups can hinder or prevent formylation.[1]
Scope and Limitations
The Vilsmeier-Haack reaction is a versatile method for the synthesis of a wide range of pyrazole-4-carbaldehydes.[1][19] However, it is not without its limitations.
Scope:
-
The reaction is generally applicable to a variety of substituted pyrazoles, including those with alkyl, aryl, and halogen substituents.[1]
-
It can also be used in a one-pot synthesis starting from hydrazones, where the Vilsmeier reagent facilitates both cyclization to the pyrazole ring and subsequent formylation.[18][19][20]
Limitations:
-
Electron-Withdrawing Groups: Pyrazoles bearing strong electron-withdrawing groups may exhibit low reactivity or fail to undergo formylation under standard conditions.[1]
-
Steric Hindrance: Bulky substituents on the pyrazole ring, particularly at the N1 and C5 positions, can sterically hinder the approach of the Vilsmeier reagent to the C4 position, leading to lower yields.
-
Side Reactions: In some cases, unexpected side reactions can occur. For instance, formylation of a hydroxyl group or substitution of a hydroxyl group with a chlorine atom has been observed.[1] Additionally, substrates with other reactive functional groups may undergo competing reactions with the Vilsmeier reagent.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Poor quality or wet reagents.[10]- Insufficiently reactive substrate.[1]- Inappropriate reaction temperature. | - Use freshly distilled, anhydrous reagents.[10]- Increase the excess of the Vilsmeier reagent.[17]- Increase the reaction temperature.[17] |
| Formation of Multiple Products | - Competing side reactions.- Lack of regioselectivity. | - Modify the reaction conditions (temperature, solvent).- Protect sensitive functional groups on the substrate. |
| Difficulty in Product Isolation | - Product is water-soluble.[10]- Emulsion formation during extraction.[10] | - Saturate the aqueous layer with NaCl (brine) before extraction.[10]- Perform multiple extractions with a suitable organic solvent.[10] |
Conclusion
The Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes is a cornerstone reaction in heterocyclic chemistry, providing a reliable and efficient route to valuable synthetic intermediates. A deep understanding of the reaction mechanism, careful optimization of experimental conditions, and awareness of the reaction's scope and limitations are essential for achieving high yields and purity. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to successfully implement and adapt this powerful synthetic tool in their work.
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The Alchemist's Compendium: A Guide to the One-Pot Synthesis of Functionalized Pyrazoles
Foreword: The Modern Imperative for Pyrazole Synthesis
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of numerous blockbuster drugs, from the anti-inflammatory celecoxib to the anticancer agent crizotinib.[1] Its remarkable versatility and broad spectrum of biological activities have cemented its status as a "privileged scaffold" in drug discovery.[1] However, the traditional multi-step syntheses of functionalized pyrazoles often suffer from drawbacks such as low overall yields, laborious purification of intermediates, and significant solvent waste.
This technical guide is crafted for the modern drug development professional, offering a deep dive into the elegant and efficient world of one-pot pyrazole synthesis. By telescoping multiple reaction steps into a single, seamless operation, these methods not only accelerate the discovery process but also align with the principles of green chemistry, emphasizing atom economy and sustainability.[2][3] Herein, we will explore the core methodologies, dissect the underlying mechanisms, and provide field-proven protocols to empower researchers in their quest for novel therapeutic agents.
I. The Strategic Pillars of One-Pot Pyrazole Synthesis
The beauty of one-pot synthesis lies in the orchestration of sequential or concurrent reactions within a single vessel. This approach minimizes handling and purification steps, leading to higher efficiency and reduced waste. The most prevalent and robust strategies for one-pot pyrazole synthesis can be broadly categorized as follows:
-
Three-Component Condensations: These reactions typically involve the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent), a hydrazine derivative, and an aldehyde or ketone. This approach allows for the rapid assembly of polysubstituted pyrazoles with a high degree of molecular diversity.[4][5][6]
-
Four-Component Reactions for Fused Systems: A particularly elegant strategy for constructing fused pyrazole heterocycles, such as pyranopyrazoles, involves a four-component reaction of a hydrazine, a β-ketoester, an aldehyde, and an active methylene compound like malononitrile.[2][7][8] These reactions are often catalyzed and can proceed with high efficiency under green conditions.
-
Tandem Cycloaddition and Aromatization: This method involves the in-situ formation of an intermediate, such as a pyrazoline, which then undergoes a subsequent oxidation or elimination step to yield the aromatic pyrazole ring. This can be achieved through various means, including the use of mild oxidants or by designing the reaction conditions to favor spontaneous aromatization.[4][5]
The choice of strategy is dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials.
II. Mechanistic Insights and Rationale
Understanding the "why" behind a synthetic protocol is as crucial as knowing the "how." Here, we delve into the mechanistic underpinnings of two key one-pot pyrazole syntheses.
A. Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles
This versatile method brings together an aldehyde, a ketone, and a hydrazine to construct the pyrazole core. The reaction proceeds through a series of carefully orchestrated steps, as illustrated in the workflow below.
Figure 1: Workflow for the three-component synthesis of 1,3,5-trisubstituted pyrazoles.
The initial step involves the formation of a hydrazone from the aldehyde and hydrazine. This is followed by a Michael addition of the enolate of the ketone to the hydrazone. The resulting intermediate then undergoes intramolecular cyclization and dehydration to form a pyrazoline, which is subsequently oxidized to the final pyrazole product.[4][5]
B. Four-Component Synthesis of Pyranopyrazoles
The synthesis of the medicinally important pyranopyrazole scaffold can be efficiently achieved through a one-pot, four-component reaction. This process is a beautiful example of domino reactions, where the product of one step becomes the substrate for the next.
Figure 2: Logical flow for the four-component synthesis of pyranopyrazoles.
In this elegant cascade, the hydrazine and β-ketoester first react to form a pyrazolone intermediate. Concurrently, the aldehyde and malononitrile undergo a Knoevenagel condensation. The pyrazolone then acts as a nucleophile in a Michael addition to the Knoevenagel adduct, followed by an intramolecular cyclization and tautomerization to yield the stable pyranopyrazole system.[2][7]
III. Field-Proven Experimental Protocols
The following protocols are representative examples of efficient one-pot syntheses of functionalized pyrazoles.
Protocol 1: Three-Component Synthesis of 3,5-Disubstituted Pyrazoles
This protocol describes a metal-free, one-pot synthesis of 3,5-disubstituted pyrazoles from ketones, aldehydes, and hydrazine monohydrochloride, with a subsequent in-situ oxidation step.[5]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the ketone (1.0 mmol), aldehyde (1.0 mmol), and hydrazine monohydrochloride (1.1 mmol) in ethanol (5 mL).
-
Condensation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the pyrazoline intermediate by Thin Layer Chromatography (TLC).
-
Oxidation (Option A - Greener): Add dimethyl sulfoxide (DMSO, 2 mL) to the reaction mixture and heat to 100-120 °C under an oxygen atmosphere (a balloon of oxygen is sufficient) for 4-6 hours, or until the pyrazoline is fully consumed as indicated by TLC.
-
Oxidation (Option B - Faster): Cool the reaction mixture to 0 °C and slowly add a solution of bromine (1.1 mmol) in ethanol. Stir at room temperature for 30-60 minutes.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted pyrazole.
Protocol 2: Microwave-Assisted Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol outlines a rapid, one-pot synthesis of the fused pyrazolo[3,4-d]pyrimidin-4-one scaffold using microwave irradiation.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a microwave reaction vial, combine the methyl 5-aminopyrazole-4-carboxylate (1.0 mmol), trimethyl orthoformate (3.0 mmol), and the primary amine (1.2 mmol) in ethanol (3 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes.
-
Work-up: After cooling, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
IV. Data-Driven Insights: A Comparative Analysis
The efficiency of one-pot syntheses is often demonstrated by their tolerance to a wide range of substrates. The following tables summarize representative data from the literature, showcasing the versatility of these methods.
Table 1: Substrate Scope for the Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles[2]
| Entry | Aldehyde (Ar) | Yield (%) |
| 1 | Phenyl | 79 |
| 2 | 4-Tolyl | 80 |
| 3 | 4-Ethylphenyl | 82 |
| 4 | 4-Nitrophenyl | 92 |
Reaction conditions: Acetylene ester, hydrazine hydrate, aromatic aldehyde, and malononitrile under solvent-free grinding conditions.
Table 2: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives[10]
| Entry | β-Ketoester | Hydrazine | Aldehyde | Yield (%) |
| 1 | Ethyl acetoacetate | Phenylhydrazine | Benzaldehyde | 71 |
| 2 | Ethyl acetoacetate | Hydrazine hydrate | 4-Chlorobenzaldehyde | 85 |
| 3 | Methyl acetoacetate | Phenylhydrazine | 4-Nitrobenzaldehyde | 92 |
| 4 | Ethyl benzoylacetate | Phenylhydrazine | Benzaldehyde | 68 |
Reaction conditions: β-ketoester (0.45 mmol), hydrazine (0.3 mmol), and aldehyde (0.3 mmol) under microwave irradiation at 420 W for 10 min.
V. Conclusion and Future Perspectives
One-pot synthesis has revolutionized the way chemists approach the construction of complex molecules like functionalized pyrazoles. The methodologies discussed in this guide represent a significant step forward in terms of efficiency, sustainability, and molecular diversity. As the demand for novel therapeutic agents continues to grow, the adoption of these elegant synthetic strategies will be paramount. Future research in this area will likely focus on the development of even more sophisticated catalytic systems, the use of flow chemistry for continuous production, and the application of these methods to the synthesis of increasingly complex and biologically relevant pyrazole-containing molecules.
VI. References
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Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071–1075. [Link]
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A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. (2017). PubMed Central (PMC). [Link]
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Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis. [Link]
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Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. (n.d.). ResearchGate. [Link]
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An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (n.d.). Organic Chemistry Portal. [Link]
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Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
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Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Publications. [Link]
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Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. (2024). RSC Publishing. [Link]
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Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018). ResearchGate. [Link]
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Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. (2017). PubMed Central (PMC). [Link]
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Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). PubMed Central (PMC). [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]
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One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. (2015). ACS Publications. [Link]
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Microwave assisted synthesis of novel pyrazoles. (n.d.). Indian Journal of Chemistry. [Link]
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Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. [Link]
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Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). National Institutes of Health (NIH). [Link]
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One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. (n.d.). Semantic Scholar. [Link]
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Four-component synthesis of pyranopyrazoles in different conditions. (n.d.). ResearchGate. [Link]
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In Situ Generation of Nitrilimines from Aryldiazonium Salts and Diazo Esters: Synthesis of Fully Substituted Pyrazoles under Room Temperature. (2018). ACS Publications. [Link]
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Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. (n.d.). MDPI. [Link]
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REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. (n.d.). Jetir.org. [Link]
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Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing. [Link]
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Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (n.d.). Thieme. [Link]
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Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2026). ACS Publications. [Link]
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Tautomerism in Hydroxypyrazole Carbaldehydes: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Hydroxypyrazole carbaldehydes are a pivotal class of heterocyclic compounds, frequently incorporated into the core structures of pharmacologically active molecules. Their synthetic accessibility and diverse reactivity make them attractive scaffolds in medicinal chemistry. However, the inherent tautomerism of the hydroxypyrazole ring system presents a significant challenge in drug design and development. The distribution of tautomeric forms can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide provides a comprehensive overview of the tautomeric phenomena observed in hydroxypyrazole carbaldehydes, offering insights into the structural and environmental factors that govern tautomeric equilibria. We will explore the key experimental and computational techniques employed to characterize and predict tautomeric preferences, and discuss the critical implications of tautomerism in the context of drug discovery and development.
The Landscape of Tautomerism in Hydroxypyrazole Carbaldehydes
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the case of hydroxypyrazole carbaldehydes, the principal tautomeric equilibrium involves the migration of a proton between oxygen and nitrogen atoms, leading to distinct keto (NH) and enol (OH) forms. The presence of the carbaldehyde group at the 4-position introduces an additional layer of complexity, as it can participate in intramolecular hydrogen bonding, further influencing the stability of the tautomers.
The three primary tautomeric forms of a generic 1-substituted-5-hydroxypyrazole-4-carbaldehyde are:
-
The OH-form (Enol-imine): Characterized by a hydroxyl group at the C5 position and an imine-like nitrogen at N1. This form benefits from the aromaticity of the pyrazole ring.
-
The NH-form (Keto-enamine): Features a ketone at C5 and an amine-like nitrogen at N1. The pyrazole ring in this form is not aromatic.
-
The CH-form: A less common tautomer where the proton from the C4 position has migrated.
The equilibrium between these forms is a delicate balance of competing factors, including the inherent stability of the tautomers, the nature of substituents on the pyrazole ring, and the surrounding environment.
Deciphering the Tautomeric Equilibrium: Key Influencing Factors
The predominance of a particular tautomer is not an intrinsic property of the molecule but is rather dictated by a combination of internal and external factors.
The Role of Substituents
Substituents on the pyrazole ring can significantly alter the tautomeric equilibrium through their electronic and steric effects. Electron-donating groups tend to favor the enol form by increasing the electron density on the pyrazole ring, thereby enhancing its aromatic character. Conversely, electron-withdrawing groups can shift the equilibrium towards the keto form.
The Profound Impact of the Solvent
The solvent environment plays a critical role in determining the tautomeric preference.[1] Polar protic solvents, such as water and alcohols, can stabilize the more polar keto tautomer through hydrogen bonding interactions.[2] In contrast, nonpolar aprotic solvents, like chloroform and benzene, tend to favor the less polar enol form.[3] This solvent-dependent tautomerism has significant implications for drug development, as the tautomeric form present in a biological medium may differ from that in a nonpolar solvent used for chemical synthesis.
Intramolecular Hydrogen Bonding: A Defining Feature
The presence of the carbaldehyde group at the 4-position allows for the formation of an intramolecular hydrogen bond between the formyl oxygen and the hydroxyl proton in the enol tautomer. This interaction creates a stable six-membered ring, significantly favoring the enol form in many cases.[4] The strength of this hydrogen bond can be modulated by the electronic properties of other substituents on the pyrazole ring.[4]
Experimental Characterization of Tautomers
A multi-faceted experimental approach is often necessary to unambiguously determine the tautomeric composition of hydroxypyrazole carbaldehydes in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse Technique
NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[3] Key NMR parameters provide tell-tale signs of the predominant tautomeric form:
-
¹H NMR: The chemical shift of the proton involved in the tautomerism (OH vs. NH) is highly informative. The OH proton of the enol form typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), while the NH proton of the keto form resonates at a slightly more upfield region.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3, C4, and C5, are sensitive to the tautomeric state. For instance, the C5 carbon will have a chemical shift characteristic of a carbon in a C=O bond in the keto form, and a C-O bond in the enol form.
-
¹⁵N NMR: The chemical shifts of the pyrazole nitrogen atoms (N1 and N2) are also distinct for each tautomer.
To overcome the challenge of rapid interconversion between tautomers, which can lead to averaged signals, low-temperature NMR studies are often employed to "freeze out" the individual tautomers.
X-Ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[5][6][7][8] This technique allows for the precise measurement of bond lengths and angles, which can definitively distinguish between the keto and enol forms. For example, the C5-O bond length will be significantly shorter in the keto form (indicative of a double bond) compared to the enol form.
Vibrational and Electronic Spectroscopy
-
Infrared (IR) Spectroscopy: The IR spectrum can provide evidence for the presence of specific functional groups. The keto form will exhibit a characteristic C=O stretching vibration, while the enol form will show a broad O-H stretching band.
-
UV-Vis Spectroscopy: The electronic absorption spectra of the tautomers are typically different due to their distinct electronic configurations. Changes in the absorption spectrum with solvent polarity can be indicative of a shift in the tautomeric equilibrium.[1]
Computational Chemistry: A Predictive and Mechanistic Tool
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the relative stabilities of tautomers and for gaining a deeper understanding of the factors that govern the tautomeric equilibrium.[4][9][10] By calculating the energies of the different tautomers in the gas phase and in various solvent environments (using continuum solvent models), it is possible to predict the most stable tautomer under specific conditions. DFT can also be used to analyze the strength of intramolecular hydrogen bonds and to rationalize the observed experimental trends.[4]
Synthesis of Hydroxypyrazole Carbaldehydes: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile and widely employed method for the synthesis of pyrazole-4-carbaldehydes.[6][11][12][13] This reaction involves the formylation of an active methylene group at the C4 position of a hydroxypyrazole precursor using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction conditions can be tuned to achieve high yields of the desired product.
Tautomerism in Drug Discovery and Development: A Critical Consideration
The tautomeric state of a drug molecule is a critical determinant of its biological activity. Different tautomers can exhibit distinct pharmacophoric features, leading to different binding affinities for a biological target. Furthermore, the tautomeric equilibrium can influence a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, a shift in the tautomeric equilibrium towards a more lipophilic form can enhance membrane permeability and oral absorption. Therefore, a thorough understanding and characterization of the tautomeric behavior of hydroxypyrazole carbaldehyde-based drug candidates is essential for successful drug development.
Experimental Protocols
General Procedure for the Synthesis of 1-Substituted-5-hydroxypyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction
-
To a stirred solution of the appropriate 1-substituted-5-hydroxypyrazole in anhydrous dimethylformamide (DMF), cooled in an ice bath, add phosphorus oxychloride (POCl₃) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
NMR Spectroscopic Analysis of Tautomeric Equilibrium
-
Prepare solutions of the hydroxypyrazole carbaldehyde in a range of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Acquire ¹H, ¹³C, and ¹⁵N NMR spectra for each solution at room temperature.
-
Analyze the chemical shifts and signal multiplicities to identify the predominant tautomeric form in each solvent.
-
For systems exhibiting rapid tautomeric exchange, perform variable-temperature NMR experiments to slow down the interconversion and resolve the signals of the individual tautomers.
-
Quantify the tautomeric ratio by integrating the signals corresponding to each tautomer.
Visualizations
Tautomeric Equilibria of 1-Substituted-5-Hydroxypyrazole-4-carbaldehydes
Caption: A comprehensive workflow for the characterization of tautomerism.
Data Summary
| Technique | Information Gained | Key Observables |
| NMR Spectroscopy | Predominant tautomer in solution, tautomeric ratio, kinetics of interconversion. | Chemical shifts (¹H, ¹³C, ¹⁵N), coupling constants, signal broadening. |
| X-Ray Crystallography | Unambiguous tautomeric form in the solid state. | Bond lengths (e.g., C=O vs. C-O), bond angles, molecular conformation. |
| IR Spectroscopy | Presence of key functional groups. | C=O stretch (keto form), broad O-H stretch (enol form). |
| UV-Vis Spectroscopy | Electronic transitions, solvent effects on tautomeric equilibrium. | λmax, solvatochromic shifts. |
| DFT Calculations | Relative tautomer stabilities, influence of substituents and solvents, hydrogen bond energies. | Calculated energies, optimized geometries, predicted NMR chemical shifts. |
Conclusion
The tautomerism of hydroxypyrazole carbaldehydes is a multifaceted phenomenon with profound implications for their application in drug discovery and materials science. A comprehensive understanding of the factors governing their tautomeric equilibria is paramount for the rational design of molecules with desired properties. The synergistic application of advanced experimental techniques, particularly NMR spectroscopy and X-ray crystallography, coupled with the predictive power of computational chemistry, provides a robust framework for the characterization and manipulation of tautomerism in this important class of compounds. As the quest for novel therapeutics continues, the ability to navigate the complexities of tautomerism will undoubtedly remain a key determinant of success.
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Shahani, T., & Ali, S. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3242. [Link]
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Ivanova, Y. B., & Pylaeva, Y. A. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7629. [Link]
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Henderson, C. L., & Fronczek, F. R. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Chemistry, 5(3), 1629-1639. [Link]
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Yılmaz, M. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 21983. [Link]
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Ali, T. E., & Abdel-Megid, M. (2021). ¹H NMR spectrum of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 5 and its tautomer 1-(4-ethoxyphenyl)-6-hydroxy-1,6-dihydro-4H-furo[3,4-d]t[4][5][14]riazol-4-one. ResearchGate. [Link]
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Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(77), 40828-40835. [Link]
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Abele, E., & Abele, R. (2011). Synthesis and reactions of pyrazole-4-carbaldehydes. Chemistry of Heterocyclic Compounds, 47(4), 435-456. [Link]
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in pharmaceutical and materials science research.[1] The protocol is centered around the Vilsmeier-Haack reaction, a robust and widely-used method for the formylation of electron-rich aromatic and heterocyclic compounds.[2] We present a two-step methodology that begins with the formylation and concurrent chlorination of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to yield the stable intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[3] This is followed by a controlled alkaline hydrolysis to furnish the target 5-hydroxy derivative. This guide emphasizes the mechanistic rationale behind the procedural steps, robust characterization techniques for product validation, and critical safety considerations essential for handling the reagents involved.
Introduction and Scientific Background
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications as anti-inflammatory, analgesic, antibacterial, and anti-cancer drugs.[4][5] The introduction of a carbaldehyde (formyl) group at the C4 position of the pyrazole ring creates a versatile chemical handle for further molecular elaboration, enabling the construction of complex, biologically active molecules.[1][6]
The target molecule, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, exists in a tautomeric equilibrium with its keto form, 4-formyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The synthetic strategy detailed herein leverages the Vilsmeier-Haack reaction, which employs a potent electrophilic iminium species known as the Vilsmeier reagent.[7] When applied to the starting material, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the reaction proceeds via an electrophilic attack on the electron-rich C4 position. Concurrently, the hydroxyl group of the enol tautomer (or the keto group) is substituted by a chlorine atom from the reaction medium, yielding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a key, isolable intermediate.[3][8] A subsequent nucleophilic aromatic substitution via alkaline hydrolysis efficiently replaces the 5-chloro group with the desired 5-hydroxy group.
Reaction Mechanism and Synthetic Workflow
Overall Synthetic Scheme
The two-step synthesis transforms a common pyrazolone starting material into the desired functionalized pyrazole carbaldehyde.
Caption: Key stages of the Vilsmeier-Haack formylation.
Experimental Protocols
Safety First: The Vilsmeier-Haack reaction is exothermic and involves hazardous materials. [9][10]Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. DMF is a reproductive toxin. Always perform this reaction in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (PMP) | ReagentPlus®, ≥99% | Sigma-Aldrich | Starting material. |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | Must be dry. |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich | Highly corrosive. Handle with extreme care. |
| Dichloromethane (DCM) | ACS Reagent | Fisher Scientific | Reaction solvent. |
| Sodium Hydroxide (NaOH) | ACS Reagent, pellets | VWR | For hydrolysis and neutralization. |
| Hydrochloric Acid (HCl) | 37%, Certified ACS | Fisher Scientific | For final product precipitation. |
| Ethyl Acetate | ACS Reagent | VWR | For recrystallization. |
| Deionized Water | N/A | In-house | For workup and solutions. |
| Ice | N/A | In-house | For cooling and workup. |
Protocol 1: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate)
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool 25 mL of anhydrous DMF to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (9.2 g, 0.06 mol) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C. [11]The formation of the Vilsmeier reagent is exothermic. [12]3. After the addition is complete, allow the mixture to stir at 0 °C for an additional 20 minutes. The solution should become a thick, pale-yellow solid or slurry.
-
Formylation Reaction: Dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (8.7 g, 0.05 mol) in 50 mL of dichloromethane (DCM).
-
Add the pyrazolone solution to the Vilsmeier reagent slurry.
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 40-45 °C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture back down to room temperature.
-
Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.
-
Neutralize the acidic solution by slowly adding a 20% aqueous sodium hydroxide solution until the pH is approximately 7-8.
-
A solid precipitate will form. Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the solid in a vacuum oven. The expected product is 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. A typical yield is 80-90%.
Protocol 2: Synthesis of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Final Product)
-
Hydrolysis: In a round-bottom flask, suspend the dried 5-chloro intermediate (0.04 mol) in 100 mL of a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux (approx. 100-105 °C) for 2 hours. The suspension should gradually dissolve as the reaction proceeds.
-
Purification and Isolation: After cooling the reaction mixture to room temperature, filter it to remove any unreacted starting material.
-
Transfer the clear filtrate to a beaker and cool it in an ice bath.
-
Acidify the solution by slowly adding concentrated HCl dropwise until the pH is approximately 4-5.
-
A pale yellow or off-white solid product will precipitate. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with abundant cold water until the washings are neutral, and dry under vacuum.
-
For higher purity, the crude product can be recrystallized from an ethyl acetate/hexane solvent system. The expected yield for this step is 75-85%.
Product Validation and Characterization
Trustworthy protocols require self-validation. The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
| Property | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate) | 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Product) |
| Appearance | White to off-white crystalline solid | Pale yellow crystalline solid |
| Expected Yield | 80-90% | 75-85% (from intermediate) |
| ¹H NMR (CDCl₃) | δ ~9.9 (s, 1H, -CHO), 7.5-7.3 (m, 5H, Ar-H), 2.5 (s, 3H, -CH₃) | δ ~12.0 (s, 1H, -OH), 9.8 (s, 1H, -CHO), 7.6-7.2 (m, 5H, Ar-H), 2.4 (s, 3H, -CH₃) |
| IR (KBr, cm⁻¹) | ~1670 (C=O, aldehyde), ~1595 (C=N), ~760 (C-Cl) | ~3200 (br, O-H), ~1650 (C=O, aldehyde), ~1590 (C=N) |
| Mass Spec (m/z) | Expected [M]+ at ~220.04 | Expected [M]+ at ~202.07 |
References
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Faria, J. V., et al. (2017). Pyrazoles: An Important Class of Heterocyclic Compounds in Medicinal Chemistry. Molecules, 22(8), 1383. Available at: [Link]
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Girisha, M., et al. (2011). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Available at: [Link]
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Al-Omair, M. A. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]
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Patil, S. A., et al. (2011). Synthesis and Characterization of 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 4841-4845. Available at: [Link]
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Al-Amiery, A. A., et al. (2019). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(1), 118-128. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
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Gomha, S. M., et al. (2013). Synthesis of 5-chloro-3-methyl-1-phenyl-1H pyrazole-4-carboxylic acid heterocyclic-2-ylamide. ResearchGate. Available at: [Link]
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Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982–996. Available at: [Link]
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Carradori, S., et al. (2018). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Chemical Biology & Drug Design, 98(4), 582-596. Available at: [Link]
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Prajapati, D., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]
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Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available at: [Link]
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Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylaniline. Retrieved January 21, 2026, from [Link]
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Bollyn, M. (2005). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-Dimethylaniline. ResearchGate. Available at: [Link]
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Pinto, D. C. G. A., et al. (2020). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 25(23), 5727. Available at: [Link]
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Stanovnik, B., et al. (2018). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2018(4), M1017. Available at: [Link]
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Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(32), 8593-8608. Available at: [Link]
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Organic Syntheses Procedure. (n.d.). Catalytic Vilsmeier-Haack Reaction. Retrieved January 21, 2026, from [Link]
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Reddy, C. R., et al. (2016). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. RSC Advances, 6(82), 78474-78478. Available at: [Link]
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PubChem. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-ol. Retrieved January 21, 2026, from [Link]
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ACS Publications. (n.d.). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Retrieved January 21, 2026, from [Link]
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Eller, G. A., & Holzer, W. (2006). A one-step synthesis of pyrazolone. Molbank, 2006(1), M464. Available at: [Link]
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using 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in heterocycle synthesis
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives in the construction of diverse heterocyclic scaffolds. We delve into the causality behind experimental choices, providing detailed, field-proven protocols for key transformations. The focus is on leveraging this versatile building block through reactions such as Vilsmeier-Haack formylation, multicomponent reactions, and cyclocondensations to generate libraries of fused pyrazoles with significant therapeutic potential.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3][4] Its prevalence is due to its unique electronic properties and its ability to act as a robust scaffold for creating molecules with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][5] Pyrazole-4-carbaldehydes, in particular, are powerful intermediates, possessing multiple reactive sites that allow for the construction of complex, fused heterocyclic systems.[6][7][8]
This note focuses on the synthetic pathways originating from 3-methyl-1-phenyl-5-pyrazolone, the keto-enol tautomer of 5-hydroxy-3-methyl-1-phenylpyrazole. Through a Vilsmeier-Haack reaction, this readily available starting material is converted into the highly reactive 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde , a pivotal precursor for a multitude of heterocyclic transformations. We will explore its synthesis and subsequent application in building high-value molecular architectures.
Synthesis of the Key Precursor: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
The most efficient and widely adopted method for synthesizing the title aldehyde is the Vilsmeier-Haack reaction.[9][10][11] This reaction is a cornerstone of organic synthesis for formylating activated aromatic and heterocyclic compounds.
Mechanism Insight: The reaction proceeds by forming the Vilsmeier reagent, a chloromethyleneiminium salt, in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The pyrazolone starting material attacks this electrophilic reagent, leading to formylation at the electron-rich C4 position. Concurrently, the hydroxyl group at the C5 position is substituted by a chlorine atom from the reaction medium, yielding the stable and highly reactive 5-chloro-4-formyl pyrazole derivative.[6][12]
Caption: Vilsmeier-Haack Synthesis Workflow.
Protocol 1: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from established literature procedures.[13]
-
Reagents & Equipment:
-
3-methyl-1-phenyl-5-pyrazolone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice and water
-
Ethanol (for recrystallization)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
To this mixture, add 3-methyl-1-phenyl-5-pyrazolone portion-wise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture under reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water. A solid product will precipitate.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Buchner funnel and wash it thoroughly with cold water to remove any residual DMF and inorganic salts.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the dried solid from ethanol to afford pure, pale yellow crystals of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
-
Expected Outcome: The protocol typically yields the product in high purity (m.p. 141-142°C) with a yield of around 80%.[13]
Applications in Fused Heterocycle Synthesis
The aldehyde at C4 and the chloro group at C5 are prime handles for a variety of cyclization and condensation reactions, making this precursor a gateway to diverse heterocyclic families.
Application 1: Synthesis of Pyrazolo[3,4-d]pyrimidines via Multicomponent Reaction
Pyrazolo[3,4-d]pyrimidines are purine bioisosteres and exhibit a wide range of biological activities.[14][15][16] A highly efficient method for their synthesis is a one-pot, three-component reaction involving the pyrazole aldehyde, an active methylene compound, and an amino-functionalized reactant.
Causality: This reaction leverages the electrophilicity of the aldehyde and the reactivity of the active methylene group. The initial Knoevenagel condensation between the aldehyde and a compound like ethyl acetoacetate creates a reactive intermediate. Subsequent reaction with hydrazine hydrate leads to the formation of a second pyrazolone ring, which then cyclizes to form the fused pyrimidone system. Using sodium acetate as a mild base facilitates both the initial condensation and the final cyclization steps.[17]
Caption: Multicomponent reaction for pyrazolyl-pyrazolones.
Protocol 2: One-Pot Synthesis of 4-[(3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones
This protocol is based on the work of Reddy et al. (2022) as described in a review on multicomponent synthesis.[17]
-
Reagents & Equipment:
-
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (or other 3-aryl substituted analogs)
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Sodium acetate
-
Ethanol
-
Reflux setup
-
-
Procedure:
-
In a round-bottom flask, combine the 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and sodium acetate (2 mmol) in ethanol (5 mL).
-
Heat the mixture to reflux and maintain for 1 hour.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
-
Data Summary: This reaction is robust and provides good to excellent yields for a variety of substituted pyrazole aldehydes.
| Entry | R Group (at C3) | Yield (%) |
| 1 | C₆H₅ | 84 |
| 2 | 4-FC₆H₄ | 85 |
| 3 | 4-ClC₆H₄ | 88 |
| 4 | 4-MeC₆H₄ | 90 |
| 5 | 4-MeOC₆H₄ | 92 |
| Table adapted from data presented in Molecules 2022, 27, 4723.[17] |
Application 2: Synthesis of Bioactive Schiff Bases (Aldimines)
The aldehyde functional group readily undergoes condensation with primary amines to form Schiff bases (aldimines). These compounds are not only valuable synthetic intermediates but also exhibit significant biological activities themselves, such as analgesic and anxiolytic properties.[18]
Causality: The reaction is typically catalyzed by a trace amount of acid (e.g., glacial acetic acid), which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The subsequent dehydration step is usually driven by refluxing in a suitable solvent like ethanol.[18]
Protocol 3: General Procedure for Aldimine Synthesis
This is a general protocol for the condensation of the pyrazole aldehyde with substituted anilines.[18]
-
Reagents & Equipment:
-
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Substituted aniline
-
Ethanol
-
Glacial acetic acid
-
Reflux setup
-
-
Procedure:
-
Dissolve the pyrazole-4-carbaldehyde (0.5 mmol) in hot ethanol.
-
Add a catalytic amount (e.g., 0.2 mL) of glacial acetic acid.
-
Add the substituted aniline (0.5 mmol) to the reaction mixture.
-
Heat the mixture under reflux for approximately 7 hours.
-
After cooling the reaction to room temperature, the aldimine product will precipitate.
-
Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure product.
-
Application 3: Nucleophilic Substitution and Derivatization
The C5-chloro group is an excellent leaving group, allowing for nucleophilic aromatic substitution (SNAr) reactions. This opens a pathway to a vast array of 5-substituted pyrazole aldehydes, dramatically increasing the structural diversity of potential products.
Causality: The electron-withdrawing nature of the pyrazole ring and the adjacent formyl group activates the C5 position for nucleophilic attack. Strong nucleophiles, in the presence of a base like potassium hydroxide, can readily displace the chloride.
Protocol 4: Synthesis of 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol demonstrates the displacement of the chloro group with a phenoxy moiety.[19]
-
Reagents & Equipment:
-
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (0.1 mol)
-
Phenol (0.1 mol)
-
Potassium hydroxide (0.1 mol)
-
Dimethyl sulfoxide (DMSO, 10 mL)
-
Reflux setup
-
-
Procedure:
-
Dissolve the 5-chloro-pyrazole-4-carbaldehyde and phenol in DMSO in a round-bottom flask.
-
Add potassium hydroxide to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Cool the mixture to room temperature and pour it into crushed ice.
-
The solid product that separates is collected by filtration and dried.
-
Recrystallize the crude product from ethanol.
-
The resulting 5-phenoxy derivative can then be used in all the previously described reactions (e.g., multicomponent reactions, Schiff base formation) to create a new family of complex heterocycles.
Conclusion
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, synthesized efficiently from 3-methyl-1-phenyl-5-pyrazolone, is a high-value, versatile building block for heterocyclic chemistry. Its dual reactivity—the electrophilic aldehyde at C4 and the displaceable chloro group at C5—provides a robust platform for constructing diverse and complex molecular architectures. The protocols detailed herein offer reliable and scalable methods for accessing fused pyrazole systems, such as pyrazolopyrimidines and pyrazolyl-pyrazolones, which are of significant interest to the pharmaceutical and drug development industries.
References
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Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]
-
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Chem-Impex. Available at: [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
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3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central (PMC). Available at: [Link]
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Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]
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5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-4-one: Synthesis and Reactions. STM Journals. Available at: [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central (PMC). Available at: [Link]
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(PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. ResearchGate. Available at: [Link]
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Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. Available at: [Link]
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Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. ResearchGate. Available at: [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central (PMC). Available at: [Link]
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Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PubMed Central (PMC). Available at: [Link]
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Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). Available at: [Link]
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Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central (PMC). Available at: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. ACS Publications. Available at: [Link]
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Synthesis of some novel pyrazolopyrimidotriazepine, pyrazolotriazolopyrimidine, and pyrazolopyrimidotetrazine derivatives. Wiley Online Library. Available at: [Link]
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The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]
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Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. Available at: [Link]
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Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
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Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. Available at: [Link]
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Application Notes and Protocols for Biological Assays Using Pyrazole Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of the Pyrazole Scaffold in Biological Discovery
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of biological activities. Among the various pyrazole derivatives, those bearing a carbaldehyde group have emerged as particularly promising candidates in drug discovery. The aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration and can participate in crucial interactions with biological targets.
This comprehensive guide provides detailed application notes and experimental protocols for the biological evaluation of pyrazole carbaldehyde derivatives. We will delve into their applications in anticancer, anti-inflammatory, and antimicrobial research, offering not just step-by-step instructions, but also the scientific rationale behind the experimental designs. Our aim is to equip researchers with the knowledge and tools necessary to confidently and effectively screen and characterize these promising compounds.
I. Anticancer Activity of Pyrazole Carbaldehyde Derivatives
Application Note: Targeting the Engines of Cancer
Pyrazole carbaldehyde derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer. A primary mechanism of action for many of these compounds is the inhibition of protein kinases.[1][2] Kinases are crucial enzymes that regulate a multitude of cellular processes, including proliferation, survival, and differentiation. In many cancers, kinases are dysregulated, leading to uncontrolled cell growth. The pyrazole scaffold can be adeptly decorated to fit into the ATP-binding pocket of specific kinases, acting as competitive inhibitors and thereby blocking their downstream signaling pathways.[1]
Furthermore, some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) and exhibit antiproliferative effects through other mechanisms, such as intercalation with DNA.[3] The choice of cancer cell line for screening is therefore critical and should be guided by the hypothesized molecular target of the synthesized derivatives.
Experimental Workflow: From Compound to Cytotoxicity Data
The following diagram outlines the general workflow for assessing the in vitro anticancer activity of pyrazole carbaldehyde derivatives.
Caption: Figure 1: Workflow for in vitro anticancer activity screening.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details the determination of the cytotoxic effects of pyrazole carbaldehyde derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[3][6][7]
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Test pyrazole carbaldehyde derivative
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the pyrazole carbaldehyde derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of the test compound.
-
Include wells for a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known anticancer drug like doxorubicin).[3]
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of the MTT reagent to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, by using non-linear regression analysis (e.g., using GraphPad Prism software with a four-parameter logistic model).[9]
-
Data Presentation:
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Pyrazole Derivative A | MCF-7 | 0.25 | Doxorubicin | 0.95 | [3] |
| Pyrazole Derivative B | HCT-116 | 4.2 | 5-Fluorouracil | >100 | [6] |
| Pyrazole Derivative C | HepG2 | 4.4 | Doxorubicin | 5.5 | [6] |
| Pyrazole Derivative D | A549 | 29.95 | Doxorubicin | 4.16 | [3] |
| Pyrazole Derivative E | K562 | 8.57 | Imatinib | 0.5 | [10] |
II. Anti-inflammatory Activity of Pyrazole Carbaldehyde Derivatives
Application Note: Quelling the Flames of Inflammation
Experimental Workflow: From Animal Model to Anti-inflammatory Effect
The following diagram illustrates the workflow for evaluating the in vivo anti-inflammatory activity of pyrazole carbaldehyde derivatives using the carrageenan-induced paw edema model.
Caption: Figure 2: Workflow for in vivo anti-inflammatory activity assessment.
Protocol 2: In Vivo Anti-inflammatory Activity by Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely used in vivo method to screen for the acute anti-inflammatory activity of pyrazole carbaldehyde derivatives.[13][14]
Materials:
-
Wistar rats (150-200 g)
-
Test pyrazole carbaldehyde derivative
-
Carrageenan (1% w/v in sterile saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the rats into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Standard drug (e.g., Indomethacin 10 mg/kg)
-
Group III, IV, etc.: Test compound at different doses (e.g., 10, 20, 50 mg/kg)
-
-
-
Drug Administration and Edema Induction:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, standard drug, or test compound orally via gavage.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
-
Paw Volume Measurement and Data Analysis:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage increase in paw edema for each animal at each time point using the formula: % Increase in Edema = [(V_t - V_0) / V_0] x 100 where V_t is the paw volume at time t, and V_0 is the initial paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(E_c - E_t) / E_c] x 100 where E_c is the mean percentage increase in edema in the control group, and E_t is the mean percentage increase in edema in the treated group.
-
Analyze the data using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to determine the statistical significance of the results.[15][16]
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) | p-value vs. Control | Reference |
| Control (Vehicle) | - | 0 | - | |
| Indomethacin | 10 | 65.2 | <0.01 | [15] |
| Pyrazole Derivative F | 20 | 58.7 | <0.05 | [5] |
| Pyrazole Derivative G | 50 | 72.3 | <0.01 | [11] |
| Pyrazole Derivative H | 25 | 45.8 | <0.05 | [17] |
III. Antimicrobial Activity of Pyrazole Carbaldehyde Derivatives
Application Note: Combating Microbial Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Pyrazole derivatives have shown promise as antibacterial and antifungal agents. Their mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The carbaldehyde group can enhance the antimicrobial activity by forming Schiff bases with amino groups on microbial proteins or by participating in other covalent interactions.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the determination of the MIC of pyrazole carbaldehyde derivatives against various microbial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[18]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Test pyrazole carbaldehyde derivative
-
Standard antimicrobial drug (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well U-bottom microplates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.
-
-
Compound Dilution and Plate Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial twofold dilutions of the test compound in the broth to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Ciprofloxacin | 1 | 0.5 | - | Standard |
| Fluconazole | - | - | 8 | Standard |
| Pyrazole Derivative I | 8 | 16 | 32 | |
| Pyrazole Derivative J | 4 | 8 | 16 | |
| Pyrazole Derivative K | 16 | 32 | 64 |
IV. Conclusion and Future Directions
The biological assays detailed in this guide provide a robust framework for the initial screening and characterization of pyrazole carbaldehyde derivatives. The versatility of the pyrazole scaffold, coupled with the reactivity of the carbaldehyde group, offers a rich chemical space for the development of novel therapeutic agents. Future research should focus on elucidating the precise molecular mechanisms of action of active compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy and safety in more advanced preclinical models. The systematic application of these protocols will undoubtedly accelerate the journey of these promising molecules from the laboratory to the clinic.
V. References
-
Kinase Inhibitors Based on the Pyrazole Scaffold: A Review of Recent Patents. (URL: Provided by grounding tool)
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: Provided by grounding tool)
-
How to calculate IC50 from MTT assay. (URL: Provided by grounding tool)
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: Provided by grounding tool)
-
Application Notes and Protocols for MTT Assay Screening of Pyrazolo[3,4-d]pyrimidine Derivatives. (URL: Provided by grounding tool)
-
Current status of pyrazole and its biological activities. (URL: Provided by grounding tool)
-
Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. (URL: Provided by grounding tool)
-
Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (URL: Provided by grounding tool)
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (URL: Provided by grounding tool)
-
Carrageenan Induced Paw Edema (Rat, Mouse). (URL: Provided by grounding tool)
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (URL: Provided by grounding tool)
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF. (URL: Provided by grounding tool)
-
MIC Determination By Microtitre Broth Dilution Method. (URL: Provided by grounding tool)
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (URL: Provided by grounding tool)
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: Provided by grounding tool)
-
Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. (URL: Provided by grounding tool)
-
Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. (URL: Provided by grounding tool)
-
Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (URL: Provided by grounding tool)
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (URL: Provided by grounding tool)
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (URL: Provided by grounding tool)
-
Antimicrobial susceptibility testing (Broth microdilution method). (URL: Provided by grounding tool)
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (URL: Provided by grounding tool)
-
Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (URL: Provided by grounding tool)
-
Carrageenan-induced inflammation assay, paw diameter in... (URL: Provided by grounding tool)
-
Paw edema of carrageenan-and egg white-induced inflammation... (URL: Provided by grounding tool)
-
MTT Proliferation Assay Protocol. (URL: Provided by grounding tool)
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Application Notes and Protocols: A Guide to Antimicrobial Activity Screening of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global public health, necessitating the urgent discovery and development of new therapeutic agents.[1][2] Among the diverse heterocyclic compounds explored in medicinal chemistry, pyrazole derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities, including potent antimicrobial effects.[3][4][5] This guide provides a comprehensive overview of the standardized protocols for screening the antimicrobial activity of novel pyrazole derivatives, ensuring accuracy, reproducibility, and adherence to international standards.
The core of antimicrobial susceptibility testing (AST) lies in determining the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[2] This application note will detail the principles and step-by-step methodologies for two widely accepted screening methods: Agar Well Diffusion and Broth Microdilution, drawing upon the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]
Scientific Foundation: Understanding the Mechanisms of Action
Pyrazole derivatives exert their antimicrobial effects through various mechanisms, often targeting essential bacterial processes. A significant body of research suggests that many pyrazole compounds function as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication.[3][4][9] Other proposed mechanisms include the disruption of the bacterial cell wall and the inhibition of key enzymes involved in metabolic pathways, such as cystathionine γ-lyase, which protects bacteria from oxidative stress.[9] Understanding these potential targets is crucial for interpreting screening results and guiding further drug development.
Preliminary Screening: The Agar Well Diffusion Method
The agar well diffusion assay is a versatile and cost-effective preliminary method to qualitatively assess the antimicrobial activity of pyrazole derivatives.[10][11][12] The principle is based on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[10][13]
Protocol: Step-by-Step Agar Well Diffusion Assay
-
Preparation of Inoculum: From a fresh (18-24 hour) culture of the test microorganism, prepare a suspension in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation of Agar Plates: Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate. Rotate the plate approximately 60° between streaks to ensure even distribution.[14]
-
Well Creation: Aseptically create wells (typically 6 mm in diameter) in the inoculated agar plate using a sterile cork borer or a similar tool.[10]
-
Application of Test Compound: Carefully pipette a fixed volume (e.g., 100 µL) of the pyrazole derivative solution (dissolved in a suitable solvent like DMSO) into each well.[10] A negative control (solvent alone) and a positive control (a standard antibiotic) should be included on each plate.
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes in a refrigerator) to permit the diffusion of the compound into the agar before microbial growth begins.[10]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[15][10]
-
Result Measurement: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.[15]
Visualizing the Workflow: Agar Well Diffusion
Caption: Workflow for the Broth Microdilution Assay.
Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and standardized format. For the agar well diffusion assay, the diameter of the inhibition zones for the test compounds and controls should be recorded. For the broth microdilution assay, the MIC values are the primary data points.
Table 1: Example of Data Presentation for Antimicrobial Screening of Pyrazole Derivatives
| Compound ID | Test Organism | Agar Well Diffusion Zone of Inhibition (mm) | Broth Microdilution MIC (µg/mL) |
| Pyrazole-A | Staphylococcus aureus ATCC 25923 | 22 | 8 |
| Pyrazole-A | Escherichia coli ATCC 25922 | 15 | 32 |
| Pyrazole-B | Staphylococcus aureus ATCC 25923 | 18 | 16 |
| Pyrazole-B | Escherichia coli ATCC 25922 | No Inhibition | >128 |
| Ciprofloxacin | Staphylococcus aureus ATCC 25923 | 30 | 0.5 |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 35 | 0.25 |
| DMSO (Solvent) | Staphylococcus aureus ATCC 25923 | No Inhibition | - |
| DMSO (Solvent) | Escherichia coli ATCC 25922 | No Inhibition | - |
Best Practices and Troubleshooting
To ensure the validity and reproducibility of the screening results, adherence to best practices is paramount.
-
Aseptic Technique: Maintain strict aseptic techniques throughout the procedures to prevent contamination.
-
Standardized Inoculum: The density of the microbial inoculum is a critical variable. Always use a standardized 0.5 McFarland suspension. * Quality Control Strains: Regularly test standard quality control strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) to ensure the reliability of the media, reagents, and technique. [16]* Solvent Effects: The solvent used to dissolve the pyrazole derivatives (commonly DMSO) can have intrinsic antimicrobial activity at higher concentrations. Always include a solvent control to rule out any confounding effects.
-
Compound Solubility: Poor solubility of the test compounds can lead to inaccurate results. Ensure the pyrazole derivatives are fully dissolved in the stock solution.
-
Incubation Conditions: Adhere strictly to the recommended incubation times and temperatures. [15] Troubleshooting Common Issues
| Issue | Potential Cause | Corrective Action |
| No zones of inhibition (Agar Well) or no inhibition of growth (Broth Microdilution) for a potentially active compound | Compound insolubility, degradation, or inactivity against the test organism. | Verify compound solubility and stability. Test against a broader panel of microorganisms. |
| Inconsistent zone sizes or MIC values | Variation in inoculum density, agar depth, or incubation conditions. | Strictly adhere to standardized protocols for inoculum preparation and plate pouring. Ensure consistent incubation. [17] |
| Growth in negative control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Review aseptic technique. |
| No growth in positive control wells | Inactive inoculum or inhibitory media. | Use a fresh, viable culture for inoculum preparation. Check the quality of the growth medium. |
Conclusion
The protocols outlined in this guide provide a robust framework for the initial screening of the antimicrobial activity of novel pyrazole derivatives. By adhering to these standardized methods, researchers can generate reliable and comparable data, which is essential for the identification of promising lead compounds in the fight against antimicrobial resistance. The agar well diffusion method serves as an excellent primary screen, while the broth microdilution assay provides the quantitative MIC data necessary for further preclinical development.
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Application Notes and Protocols for 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
Among the myriad of pyrazole-based synthons, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde stands out as a particularly valuable intermediate. The presence of a reactive aldehyde group at the 4-position provides a synthetic handle for the introduction of diverse functionalities, enabling the creation of large chemical libraries for high-throughput screening. The hydroxyl group at the 5-position can influence the molecule's electronic properties and participate in hydrogen bonding with biological targets, potentially enhancing binding affinity and selectivity. This application note provides a comprehensive guide to the synthesis of this key intermediate and its application in the development of novel anticancer agents, complete with detailed experimental protocols.
Synthesis of the Core Intermediate: 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
The synthesis of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is most effectively achieved through a two-step process commencing with the Knorr pyrazole synthesis, followed by a Vilsmeier-Haack formylation. This approach is both robust and scalable, making it suitable for laboratory and potential industrial applications.
Part 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
The initial step involves the cyclocondensation of phenylhydrazine with ethyl acetoacetate. This classic reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazolone ring.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylhydrazine (0.1 mol, 10.81 g) and ethyl acetoacetate (0.1 mol, 13.01 g) in glacial acetic acid (50 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry in a vacuum oven at 60°C. The resulting 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is typically obtained in high purity and can be used in the next step without further purification.
Part 2: Vilsmeier-Haack Formylation to Yield 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[6][7] In this step, the synthesized pyrazolone is formylated using the Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8]
Experimental Protocol:
-
Preparation of Vilsmeier Reagent: In a three-necked round-bottom flask fitted with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 0.3 mol, 21.93 g) and cool the flask in an ice-salt bath to 0-5°C. Add phosphorus oxychloride (POCl₃, 0.12 mol, 18.4 g) dropwise via the dropping funnel while maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.1 mol, 17.42 g) portion-wise, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it in a water bath at 60-70°C for 3 hours.[8]
-
Hydrolysis and Isolation: Cool the reaction mixture and pour it carefully onto crushed ice (300 g) with constant stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. The product will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford pure 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a crystalline solid.[9]
dot
Caption: Experimental workflow for the synthesis and anticancer evaluation of pyrazole derivatives.
Quantitative Data and Structure-Activity Relationship (SAR) Insights
While specific IC₅₀ values for derivatives of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are not yet extensively reported, the broader class of pyrazole-based compounds has shown significant promise. The table below summarizes the anticancer activity of some related pyrazole derivatives to provide a benchmark for expected potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | [10] |
| Indole-Pyrazole Hybrid | HCT-116 (Colon) | <23.7 | [10] |
| Pyrazolone-Pyrazole Derivative | MCF-7 (Breast) | 16.50 | [10] |
| Pyrazole Chalcone | HeLa (Cervical) | 4.94 | [11] |
These data suggest that modifications at the 4-position of the pyrazole ring can lead to potent anticancer agents. The introduction of different aryl groups in the chalcone moiety allows for probing the structure-activity relationship. Electron-withdrawing or donating groups on the phenyl ring of the chalcone can significantly impact cytotoxicity. [11]
Hypothesized Mechanism of Action
Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, some pyrazole compounds have been identified as potent inhibitors of kinases such as PI3K and cyclin-dependent kinases (CDKs). [10]The synthesized pyrazole-chalcone derivatives may act as inhibitors of tubulin polymerization, a mechanism shared by several successful anticancer drugs. [11]This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
dot
Caption: Hypothesized mechanism of action for pyrazole-based anticancer agents.
Conclusion and Future Directions
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile intermediate for the synthesis of novel bioactive compounds. The straightforward and efficient synthetic protocols outlined in this application note provide a solid foundation for its use in medicinal chemistry research. The demonstrated potential of pyrazole derivatives, particularly in the realm of anticancer drug discovery, makes this scaffold an exciting starting point for the development of new therapeutic agents. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation against a broad panel of cancer cell lines to elucidate detailed structure-activity relationships and identify lead compounds for further preclinical development.
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Synthesis of Schiff Bases from 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: An Application & Protocol Guide
Abstract
This comprehensive guide details the synthesis, characterization, and application of Schiff bases derived from 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Pyrazole-based Schiff bases are a class of compounds attracting significant attention in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities.[1][2][3] This document provides researchers, scientists, and drug development professionals with a robust theoretical framework and field-proven experimental protocols. We delve into the mechanistic underpinnings of Schiff base formation, offer step-by-step synthetic procedures, outline rigorous characterization techniques, and discuss the promising applications of these versatile molecules.
Introduction: The Significance of Pyrazole-Based Schiff Bases
Schiff bases, compounds containing an azomethine or imine group (–C=N–), are formed by the condensation of a primary amine with an aldehyde or ketone.[4][5][6] Their importance is underscored by their structural flexibility, remarkable chelating capacity with metal ions, and a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[7][8]
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous commercial drugs.[2][9] When this heterocyclic moiety is incorporated into a Schiff base structure, the resulting molecule often exhibits enhanced or novel biological activities.[3][10] The starting material, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is a particularly valuable precursor. The presence of the hydroxyl group, aldehyde functionality, and the pyrazole ring provides multiple coordination sites and opportunities for diverse chemical modifications, leading to compounds with significant therapeutic potential.[11]
Reaction Mechanism: The Chemistry of Imine Formation
The synthesis of a Schiff base is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[5][12] Understanding the mechanism is critical for optimizing reaction conditions.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. This forms an unstable zwitterionic intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral amino alcohol intermediate, also known as a carbinolamine.[12]
-
Acid Catalysis & Dehydration: A catalytic amount of acid (e.g., glacial acetic acid) protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).[4][12]
-
Elimination: The lone pair on the nitrogen atom then forms a double bond with the adjacent carbon, expelling a water molecule and forming a protonated imine (iminium ion).
-
Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral Schiff base product.
The pH of the reaction is a critical parameter. The rate is typically maximal around a pH of 4-5.[12][13] At lower pH, the amine reactant becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[12]
Experimental Protocols
This section provides a detailed, self-validating protocol for the synthesis of pyrazole Schiff bases.
Materials and Reagents
-
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Various primary aromatic or aliphatic amines (e.g., aniline, p-toluidine, sulfanilamide, o-aminophenol)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Standard laboratory glassware (Round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel)
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of the target Schiff bases.
Caption: General workflow for pyrazole Schiff base synthesis.
Step-by-Step Protocol
This protocol is a general method; reaction times and purification solvents may need to be optimized for specific amine substrates.
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (e.g., 1.0 mmol) in 20-30 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is fully dissolved, warming gently if necessary.
-
Addition of Amine: To this solution, add an equimolar amount (1.0 mmol) of the desired primary amine (e.g., sulfanilamide).[11]
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7][14]
-
Rationale: Glacial acetic acid provides the necessary acidic environment to facilitate the dehydration of the carbinolamine intermediate without fully protonating the amine nucleophile.[12]
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle or oil bath.[7][9] Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice or ice-cold water with constant stirring.[6][14] This will cause the Schiff base product, which is typically less soluble in water, to precipitate out.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate several times with cold distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials.[9][11]
-
Purification: The crude product should be purified by recrystallization. Ethanol is often a suitable solvent. Dissolve the crude solid in a minimum amount of hot ethanol and allow the solution to cool slowly. The pure Schiff base will crystallize out.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at a moderate temperature (e.g., 50-60°C). Record the final yield and melting point.
Example Reaction Parameters
The following table summarizes typical reaction conditions and outcomes for the synthesis of various Schiff bases from the title aldehyde.
| Amine Substrate | Catalyst | Solvent | Reflux Time (h) | Typical Yield (%) | Reference |
| Sulfanilamide | Glacial Acetic Acid | Methanol/Acetone | 5 | >85% | [11] |
| o-Aminophenol | Glacial Acetic Acid | Ethanol | 10 | >80% | [7][15] |
| Aniline Derivatives | Glacial Acetic Acid | Ethanol | 3-4 | 75-90% | [14] |
| 4-Aminoantipyrine | Glacial Acetic Acid | Ethanol | 10 | >80% | [7] |
| Heterocyclic Amines | Glacial Acetic Acid | Methanol | 3-4 | High | [14] |
Characterization of Synthesized Schiff Bases
Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques is employed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a primary tool for confirming the formation of the Schiff base.
-
Key Observation: The most crucial evidence is the disappearance of the C=O stretching band of the aldehyde (typically around 1650-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).
-
Confirmation Peak: The appearance of a new, strong absorption band in the region of 1580-1650 cm⁻¹ is characteristic of the C=N (azomethine) bond stretch, confirming product formation.[7][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information.
-
¹H NMR:
-
Azomethine Proton (-N=CH-): A characteristic singlet appears in the downfield region, typically between δ 8.0 and 10.0 ppm .[17] Its appearance is definitive proof of Schiff base formation.
-
Aldehyde Proton (-CHO): The singlet for the aldehyde proton in the starting material (around δ 9.5-10.5 ppm) will disappear.[18]
-
Amine Protons (-NH₂): The signal for the primary amine protons will also disappear.
-
Other Signals: Signals corresponding to the aromatic protons, pyrazole ring proton, and methyl group protons will be present, often with slight shifts compared to the starting materials.
-
-
¹³C NMR:
-
The carbon of the azomethine group (C=N) will typically appear in the range of δ 140-160 ppm .
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Analysis: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[9] This provides unequivocal confirmation of the product's identity.
Applications in Research and Drug Development
Schiff bases derived from 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are versatile compounds with a growing list of applications.
-
Antimicrobial Agents: Many pyrazole Schiff bases have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][19][20] Their mechanism often involves inhibiting essential cellular processes in microorganisms.
-
Anticancer Therapeutics: These compounds have been evaluated for their cytotoxic effects against various human cancer cell lines.[3][21] The planar structure of the Schiff base allows for intercalation with DNA, and they can chelate metal ions that are vital for tumor growth.
-
Anti-inflammatory and Analgesic Agents: The pyrazole scaffold is known for its anti-inflammatory properties (e.g., Celecoxib), and Schiff base derivatives often retain or enhance this activity.[2]
-
Enzyme Inhibitors: Due to their diverse structures, these molecules can be designed to fit into the active sites of enzymes, acting as inhibitors for conditions like diabetes (α-amylase inhibition) and Alzheimer's disease (acetylcholinesterase inhibition).[10][21]
-
Coordination Chemistry: The imine nitrogen and the phenolic oxygen of the pyrazole ring make these compounds excellent ligands for forming stable complexes with transition metals.[1][5] These metal complexes themselves often exhibit enhanced biological activity compared to the free ligands.[1]
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Application Notes and Protocols for the Preparation of Pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[1][2][3] This bioisosterism allows pyrazolo[3,4-d]pyrimidine derivatives to effectively interact with a wide range of biological targets, most notably protein kinases, by mimicking the binding of adenosine triphosphate (ATP) in the kinase active site.[4] Consequently, this scaffold has been extensively explored for the development of novel therapeutics, particularly in oncology, with numerous derivatives showing potent anticancer activity.[4][5][6] This guide provides an in-depth overview of the key synthetic strategies for the preparation of pyrazolo[3,4-d]pyrimidine derivatives, complete with detailed protocols and mechanistic insights to aid researchers in this field.
Synthetic Strategies: A Mechanistic Perspective
The construction of the pyrazolo[3,4-d]pyrimidine core can be broadly categorized into two main approaches:
-
Annulation of a pyrimidine ring onto a pre-existing pyrazole scaffold. This is the most common and versatile strategy, offering a high degree of control over substituent patterns.
This guide will focus on the first and more prevalent strategy, highlighting the key intermediates and reaction conditions that underpin the successful synthesis of this important heterocyclic system.
The Cornerstone of Synthesis: The 5-Aminopyrazole Precursor
The most widely employed synthetic route to pyrazolo[3,4-d]pyrimidines commences with a suitably substituted 5-aminopyrazole derivative. The nature of the substituent at the 4-position of the pyrazole ring is critical as it dictates the subsequent cyclization chemistry to form the pyrimidine ring. Typically, a cyano or an ester group is utilized at this position.
Figure 1: General synthetic workflow for the preparation of pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key pyrazolo[3,4-d]pyrimidine intermediates and derivatives.
Protocol 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
This protocol describes the synthesis of a key 5-aminopyrazole intermediate.
Materials:
-
Phenylhydrazine
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of phenylhydrazine (1 equivalent) in ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 6 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
Expected Yield: Approximately 80%.[7]
Protocol 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol details the cyclization of the 5-aminopyrazole intermediate to form the pyrazolo[3,4-d]pyrimidine core.
Materials:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (from Protocol 1)
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Suspend ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in an excess of formamide.
-
Heat the mixture to reflux and maintain for 10 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the solid with water and dry to yield 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Expected Yield: Approximately 70%.[7]
Protocol 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes the chlorination of the pyrazolo[3,4-d]pyrimidin-4-one, a crucial step for further diversification.
Materials:
-
1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (from Protocol 2)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Carefully add 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) to an excess of phosphorus oxychloride.
-
Heat the reaction mixture to reflux and maintain for 18 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Expected Yield: Approximately 65%.[7]
Advanced and Modern Synthetic Approaches
While the traditional methods described above are robust and widely used, modern synthetic techniques can offer advantages in terms of reaction times, yields, and environmental impact.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines. The use of microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.[1] For instance, the cyclization of 5-amino-4-cyanopyrazoles with formamide can be achieved in significantly shorter times and with improved yields using microwave irradiation in the presence of a solid acid catalyst like phosphotungstic acid.[1]
Data Summary
| Step | Product | Reagents | Conditions | Yield (%) | Reference |
| 1 | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Phenylhydrazine, Ethyl 2-cyano-3-ethoxyacrylate, Ethanol | Reflux, 6h | ~80 | [7] |
| 2 | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, Formamide | Reflux, 10h | ~70 | [7] |
| 3 | 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, POCl₃ | Reflux, 18h | ~65 | [7] |
Conclusion
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives is a well-established area of organic chemistry, driven by the significant therapeutic potential of this scaffold. The protocols and strategies outlined in this guide provide a solid foundation for researchers to access a wide variety of these compounds. The versatility of the 5-aminopyrazole precursor, coupled with the ability to perform diverse functionalization at the 4-position of the pyrazolo[3,4-d]pyrimidine core, ensures that this heterocyclic system will remain a focal point of drug discovery efforts for the foreseeable future.
References
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Russo, A., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]
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Kumar, A., et al. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. PubMed. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]
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Ghorab, M. M., et al. (2020). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]
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Request PDF. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. ResearchGate. [Link]
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Fouad, M. A., et al. (2021). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. PubMed. [Link]
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Salema, I. M., et al. (2022). A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. Journal of Advanced Pharmacy and Biomedical Sciences. [Link]
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International Journal for Multidisciplinary Research (IJFMR). (2026). Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]
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El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. [Link]
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Mostafa, R., et al. (2025). Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. ResearchGate. [Link]
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Ismail, N. S. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
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Ghorab, M. M., et al. (2022). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central. [Link]
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Application Notes & Protocols: A Step-by-Step Guide to Evaluating the Anti-inflammatory Activity of Pyrazole Compounds
Introduction: The Pyrazole Scaffold in Inflammation Research
Inflammation is a fundamental biological response essential for healing and defense against pathogens. However, when dysregulated, it underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry.
The pyrazole ring, a five-membered heterocycle, represents a privileged scaffold in this endeavor.[1][2] Its structural versatility has given rise to a multitude of compounds with potent biological activities.[3] The most notable example is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2), which validated the pyrazole core as a powerful pharmacophore for anti-inflammatory drug design.[4][5][6][7] Pyrazole derivatives exert their effects by modulating key enzymatic and signaling pathways in the inflammatory cascade, including the inhibition of COX and lipoxygenase (LOX) enzymes, suppression of pro-inflammatory cytokines, and interference with the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[1][2][8]
This comprehensive guide provides an integrated, multi-tiered strategy for the robust evaluation of novel pyrazole compounds, from initial in vitro enzymatic and cellular screening to in vivo validation in established models of acute inflammation. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that experimental choices are not just followed, but understood.
Part 1: In Vitro Evaluation of Anti-inflammatory Mechanisms
The initial phase of evaluation focuses on dissecting the compound's mechanism of action at the molecular and cellular level. This is achieved through a series of targeted in vitro assays.
Inhibition of Key Pro-inflammatory Enzymes
A primary mechanism for many anti-inflammatory drugs is the direct inhibition of enzymes responsible for synthesizing inflammatory mediators.[9]
Scientific Rationale: Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[6][10] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3][6] Selective inhibition of COX-2 over COX-1 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects.[2][5][6] Pyrazole-containing drugs like Celecoxib achieve this selectivity.[4][5][11]
Experimental Workflow Visualization:
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Application Notes & Protocols: A Comprehensive Guide to Assessing the Antioxidant Properties of Pyrazole Derivatives
Introduction: The Growing Importance of Pyrazole Derivatives in Antioxidant Research
Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a vast spectrum of biological activities that have captured the attention of medicinal chemists worldwide.[1][2][3] These nitrogen-containing five-membered ring structures are integral to numerous pharmacologically active agents.[2][3] A particularly promising area of investigation is their potential as antioxidants. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[4][5] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury.
This guide provides researchers, scientists, and drug development professionals with a detailed, multi-faceted protocol for the robust assessment of the antioxidant properties of novel pyrazole derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach. By combining chemical and cell-based assays, this protocol enables a comprehensive evaluation of a compound's antioxidant profile, from direct radical scavenging to its efficacy in a biologically relevant context.
Foundational Principles: Mechanisms of Antioxidant Action
Before delving into specific protocols, it is crucial to understand the primary mechanisms through which antioxidant compounds function. This understanding informs our choice of assays and the interpretation of results. Antioxidant activity is primarily governed by two mechanisms:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (A•).
A-H + R• → A• + R-H
-
Electron Transfer (ET): This mechanism involves the antioxidant donating an electron to the free radical, converting it to an anion. The antioxidant itself becomes a radical cation.[6][7]
A-H + R• → A-H•+ + R:-
Most common in vitro assays, such as DPPH and ABTS, operate via a combination of these mechanisms. The specific antioxidant activity of pyrazole derivatives is often attributed to the hydrogen-donating ability of an N-H proton on the pyrazole ring or appended phenolic hydroxyl (-OH) groups.[4][8] Because no single assay can fully capture the complexity of antioxidant action, a panel of assays is essential for a comprehensive characterization.[6][7][9]
Experimental Workflow: A Multi-Assay Approach
A robust evaluation pipeline involves screening compounds through a series of assays that probe different aspects of antioxidant capacity. The workflow begins with fundamental chemical assays and progresses to more biologically complex cell-based systems.
Figure 1: General workflow for assessing the antioxidant properties of pyrazole derivatives.
Protocols for Chemical-Based In Vitro Assays
These assays form the first line of screening. They are rapid, cost-effective, and provide quantitative data on a compound's intrinsic ability to scavenge free radicals or reduce oxidants.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[10] This neutralizes the radical, causing a color change from deep violet to pale yellow, which is quantified by a decrease in absorbance at ~517 nm.[11][12]
-
Causality & Rationale: This assay is straightforward and widely used. The DPPH radical is stable and does not require generation, simplifying the procedure. It is particularly well-suited for hydrophobic systems and for analyzing pure compounds.[6]
Figure 2: Principle of the DPPH radical scavenging assay.
-
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark. Adjust the solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[12]
-
Sample Preparation: Prepare a stock solution of the pyrazole derivative (e.g., 1 mg/mL) in a suitable solvent (DMSO or methanol). Create a series of dilutions from this stock to determine the concentration-response curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Prepare a standard antioxidant (e.g., Ascorbic Acid or Trolox) in the same manner.
-
Assay Procedure (96-well plate format):
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity (%Inhibition) using the following formula:
%Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution with the solvent blank.
-
Abs_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC50 Determination: Plot the %Inhibition against the concentration of the pyrazole derivative. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals and can be determined by regression analysis.[15]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with potassium persulfate.[10] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is measured at ~734 nm.[6]
-
Causality & Rationale: The ABTS assay is advantageous because the radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds.[6] This versatility makes it highly suitable for screening diverse libraries of pyrazole derivatives which may have varying solubility profiles.
Figure 3: Principle of the ABTS radical cation decolorization assay.
-
Detailed Protocol:
-
Reagent Preparation (ABTS•+ Stock Solution):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio) and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[16]
-
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
Sample Preparation: Prepare serial dilutions of the pyrazole derivatives and a standard (Trolox) as described for the DPPH assay.
-
Assay Procedure (96-well plate format):
-
Measurement: Read the absorbance at 734 nm.
-
Data Analysis: Calculate the %Inhibition as done for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is generated using Trolox as the standard, and the activity of the test compound is expressed as the concentration of Trolox having an equivalent antioxidant capacity.[18]
-
Example Data from Chemical Assays
The following table presents hypothetical data for a series of pyrazole derivatives, illustrating how results can be structured for comparison.
| Compound ID | Molecular Moiety | DPPH IC50 (µM) | ABTS TEAC (Trolox Eq.) |
| PYR-001 | Unsubstituted Pyrazole | > 200 | 0.45 ± 0.05 |
| PYR-002 | 4-Hydroxyphenyl at C3 | 45.6 ± 3.1 | 1.89 ± 0.12 |
| PYR-003 | 3,4-Dihydroxyphenyl (Catechol) at C3 | 15.2 ± 1.8[19] | 3.54 ± 0.21 |
| PYR-004 | 4-Methoxyphenyl at C3 | 88.9 ± 5.4 | 1.12 ± 0.09 |
| Ascorbic Acid | Standard | 28.5 ± 2.5[20] | 1.05 ± 0.04 |
| Trolox | Standard | 36.4 ± 0.8[15] | 1.00 (by definition) |
Protocol for Cell-Based In Vitro Assay
While chemical assays measure direct radical scavenging, they lack biological context. Cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant environment.
Cellular Antioxidant Activity (CAA) Assay
-
Principle: The CAA assay measures the antioxidant capacity of a compound within a cellular environment.[21] It uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. DCFH is then trapped inside the cell.[22] In the presence of a peroxyl radical generator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will prevent or reduce this oxidation, resulting in lower fluorescence.[23][24]
-
Causality & Rationale: This assay is a significant step up from purely chemical methods because it inherently accounts for bioavailability (cell uptake), metabolism, and the subcellular location of the test compound.[21][23][24] It provides a more accurate prediction of potential in vivo efficacy.
Figure 4: Workflow of the Cellular Antioxidant Activity (CAA) assay.
-
Detailed Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells for 1 hour with 100 µL of treatment medium (William's Medium E) containing the pyrazole derivative at various concentrations. Include a positive control (e.g., Quercetin) and a vehicle control.
-
Probe Loading: Remove the treatment medium and add 100 µL of medium containing 25 µM DCFH-DA. Incubate for 1 hour.
-
Radical Induction: Remove the DCFH-DA solution, wash the cells twice with PBS. Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) solution prepared in Hanks' Balanced Salt Solution (HBSS).
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics plot. The CAA unit is calculated as follows:
CAA Unit = 100 - (∫SA / ∫CA) x 100
-
∫SA is the AUC for the sample-treated wells.
-
∫CA is the AUC for the control wells.
-
-
Result Expression: Results are typically expressed as Quercetin Equivalents (QE), where the activity of the pyrazole derivative is compared to that of a quercetin standard curve.[21]
-
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of the antioxidant properties of pyrazole derivatives. By employing a combination of robust chemical assays (DPPH, ABTS) and a biologically relevant cell-based assay (CAA), researchers can obtain a holistic view of a compound's potential. Initial chemical screens identify promising candidates based on their intrinsic radical scavenging ability, while the CAA assay validates this activity within a living system, offering crucial insights into bioavailability and intracellular efficacy. Structure-activity relationship studies, informed by the data generated from these assays, can then guide the rational design of more potent and effective pyrazole-based antioxidant agents for therapeutic development.[25]
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Usta, A., et al. (2018). Synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities. Journal of the Serbian Chemical Society. [Link]
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Ali, M., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, PMC, NIH. [Link]
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Gligorijević, N., et al. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Medicinal Chemistry, PubMed. [Link]
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Kumar, C., et al. (2017). Free-radical scavenging and α-glucosidase inhibitory activities of pyrazoline and pyrazole heterocyclic compounds. Indian Journal of Chemistry. [Link]
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Adhikary, A., et al. (2015). Free-radical reactions of isoxazole and pyrazole derivatives of hispolon: kinetics correlated with molecular descriptors. Free Radical Research, PubMed. [Link]
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Sharshira, E., & Hamada, N. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, MDPI. [Link]
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Hussain, A., et al. (2023). Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies. ACS Omega. [Link]
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López-Alarcón, C., & Lissi, E. (2017). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Molecules. [Link]
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Pinchuk, I., et al. (2012). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. Journal of Microbiology and Biotechnology, ResearchGate. [Link]
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Hartwig de Oliveira, M., et al. (2020). Effect of 4-(arylcalcogenyl)-1H-pyrazoles on the FRAP assay. ResearchGate. [Link]
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Kumar, A., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Akhramez, S., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Arabian Journal of Chemistry, PDF. [Link]
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Novikov, A., et al. (2022). Antioxidant activity of pyrazoles 1 and 4. ResearchGate. [Link]
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Carradori, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants, PMC, PubMed Central. [Link]
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Banjac, N., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential. RSC Advances. [Link]
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Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Drug and Alcohol Research. [Link]
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Fayed, E., & El-Reash, G. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Oriental Journal of Chemistry. [Link]
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Kumar, P., et al. (2012). in vitro evaluation of antioxidant and antimicrobial activity of series of new pyrazole derivatives; a study on the structure-activity relationship. International Journal of Pharmaceutical Sciences and Research, ResearchGate. [Link]
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Al-Ostath, R., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Bioorganic Chemistry, Semantic Scholar. [Link]
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Olech, Z., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, MDPI. [Link]
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Sharshira, E., & Hamada, N. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, NIH. [Link]
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Ali, M., et al. (2020). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. [Link]
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Wolfe, K., & Liu, R. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, PubMed. [Link]
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
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Santos-Sánchez, N., et al. (2019). DPPH Radical Scavenging Assay. Antioxidants, MDPI. [Link]
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Al-Abboodi, D., et al. (2023). Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H- pyrimidine Derivatives Containing Imidazo. Journal of Medicinal and Chemical Sciences. [Link]
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Sahu, P., et al. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Future Medicinal Chemistry, PubMed Central. [Link]
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Blois, M. S. (1958). Antioxidant Assay: The DPPH Method. Nature. [Link]
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Petrikaite, V., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, PMC, PubMed Central. [Link]
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Wolfe, K., & Liu, R. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, ResearchGate. [Link]
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Al-Zahrani, L., & El-Shehry, M. (2021). Antioxidant activity of the newly synthesized compounds by ABTS method. ResearchGate. [Link]
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Wolfe, K., & Liu, R. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, Semantic Scholar. [Link]
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Re, R., et al. (1999). ABTS decolorization assay – in vitro antioxidant capacity. Free Radical Biology and Medicine, Protocols.io. [Link]
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Arts, M., et al. (2018). Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line. Food Chemistry, PubMed. [Link]
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Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. Nova Science Publishers. [Link]
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Application Notes & Protocols: 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of a Pyrazole-Based Synthon
In the landscape of medicinal chemistry and materials science, the pyrazole nucleus stands out as a "biologically privileged" scaffold.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4][5] Among the vast family of pyrazole-based intermediates, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (also known as 4-formyl-3-methyl-1-phenyl-5-pyrazolone) has emerged as a particularly powerful and versatile building block.
This compound, a stable, white to pale yellow crystalline solid, possesses a unique combination of reactive functional groups: a nucleophilic hydroxyl group, an electrophilic aldehyde, and an aromatic pyrazole core.[6] This trifecta of reactivity allows it to serve as a linchpin in a multitude of synthetic transformations, particularly in multicomponent reactions (MCRs) for the efficient construction of complex heterocyclic systems. This guide provides an in-depth exploration of its synthesis and its application in constructing high-value molecular architectures, complete with detailed, field-tested protocols.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [6] |
| Molecular Weight | 202.21 g/mol | N/A |
| Appearance | White or slightly yellow crystalline solid | [6] |
| Melting Point | ~120-125°C | [6] |
| Solubility | Soluble in organic solvents like ethanol, DMF, chloroform | [6] |
Synthesis of the Building Block: The Vilsmeier-Haack Reaction
The most common and efficient method for synthesizing 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is through the Vilsmeier-Haack formylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[7] This reaction is a cornerstone of organic synthesis for formylating electron-rich aromatic and heteroaromatic compounds.[8][9]
Causality of the Reaction: The Vilsmeier-Haack reaction relies on the in situ formation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11] The pyrazolone starting material exists in tautomeric equilibrium, providing an electron-rich enol form that is highly susceptible to electrophilic attack at the C4 position. The subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.
Caption: Figure 1: Vilsmeier-Haack Formylation Workflow.
Protocol 2.1: Synthesis of 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate solution (10% w/v)
-
Ethanol
Procedure:
-
Reagent Preparation (Caution: Perform in a well-ventilated fume hood): In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (e.g., 20 mL). Cool the flask in an ice-salt bath to 0-5°C.
-
Add POCl₃ (e.g., 1.2 equivalents) dropwise via the dropping funnel to the cooled DMF with constant stirring. Maintain the temperature below 10°C. The formation of the Vilsmeier reagent is exothermic. Stir for 30 minutes at this temperature after the addition is complete.
-
Formylation: To this freshly prepared Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 60-70°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a large beaker of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a 10% sodium carbonate solution until the pH is approximately 7-8. A solid precipitate will form.
-
Isolation & Purification: Filter the solid product using a Buchner funnel, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure, pale yellow crystals of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[7]
Application in the Synthesis of Fused Heterocyclic Systems
The strategic placement of the aldehyde and hydroxyl groups makes this pyrazole derivative an ideal substrate for multicomponent reactions (MCRs), enabling the rapid assembly of complex molecules in a single pot. This aligns with the principles of green chemistry by improving atom economy and reducing waste.[1]
Synthesis of Pyranopyrazoles via Three-Component Reaction
Pyranopyrazoles are fused heterocyclic compounds renowned for their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[12][13] The synthesis is often achieved via a one-pot, three-component reaction involving the pyrazole carbaldehyde, an active methylene compound (e.g., malononitrile), and a C-H acid (e.g., dimedone).
Mechanism Insight: The reaction proceeds through a domino sequence. First, a Knoevenagel condensation occurs between the pyrazole carbaldehyde and malononitrile, catalyzed by a base, to form a highly electrophilic pyrazolyl-ylidene malononitrile intermediate. This is followed by a Michael addition of the enolate from the C-H acid (dimedone) to the intermediate, and subsequent intramolecular cyclization and dehydration to yield the final dihydropyrano[2,3-c]pyrazole product.
Caption: Figure 2: Three-Component Synthesis of Pyranopyrazoles.
Protocol 3.1: Synthesis of 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol is adapted from general procedures for pyranopyrazole synthesis.[13]
Materials:
-
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
4-Hydroxybenzaldehyde (This is used as the aldehyde component in many literature procedures that generate the pyrazolone in situ. To use our title compound, we would react it with malononitrile and another active methylene compound. For a direct and analogous reaction, we will condense our title aldehyde with malononitrile and a suitable C-H acid like 1,3-cyclohexanedione). Let's adapt to a more direct 3-component reaction using our starting material.
Revised Protocol 3.1.1: Synthesis of a Dihydropyrano[2,3-c]pyrazole Derivative
Materials:
-
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1 mmol)
-
Piperidine (catalytic amount, ~5 mol%)
-
Ethanol (10 mL)
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, combine 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 5-10 drops) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently reflux for 1-2 hours. The reaction progress can be monitored by TLC. Often, a precipitate forms as the reaction proceeds.
-
Isolation: After completion, cool the mixture in an ice bath. Collect the solid product by filtration.
-
Purification: Wash the precipitate with cold ethanol to remove unreacted starting materials and the catalyst. The resulting product is often pure enough for characterization. If necessary, recrystallize from a suitable solvent like ethanol or an ethanol/DMF mixture.
Derivatization of the Aldehyde Functionality
The aldehyde group is a gateway to a vast array of chemical transformations, allowing for the synthesis of diverse libraries of pyrazole derivatives for screening and development.
Synthesis of Schiff Bases (Imines)
The condensation of the aldehyde with primary amines provides Schiff bases, which are themselves important ligands and pharmacophores.[14]
Protocol 4.1: Synthesis of an N-Aryl Schiff Base Derivative
-
Setup: Dissolve 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in hot ethanol (15 mL).
-
Addition: Add a substituted aniline (e.g., 4-chloroaniline) (1 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 4-6 hours.[14]
-
Isolation: Cool the reaction mixture to room temperature. The solid Schiff base product that precipitates is collected by filtration, washed with cold ethanol, and dried.
Oxidation to Carboxylic Acid
The aldehyde can be easily oxidized to the corresponding carboxylic acid, a key intermediate for synthesizing amides, esters, and other acid derivatives.[15]
Protocol 4.2: Oxidation to 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
-
Setup: Suspend the pyrazole carbaldehyde (1 mmol) in a mixture of water and pyridine.
-
Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.1 equivalents) in water while stirring. The reaction is exothermic; maintain the temperature with a water bath if necessary. Stir until the purple color of the permanganate disappears.
-
Workup: Acidify the mixture with dilute HCl. If manganese dioxide (MnO₂) precipitates, decolorize it by adding a small amount of sodium bisulfite.
-
Isolation: The resulting carboxylic acid precipitate is filtered, washed with water, and can be recrystallized from an appropriate solvent.[15]
Caption: Figure 3: Key Derivatizations of the Aldehyde Group.
Conclusion
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a high-value, readily accessible building block whose synthetic utility is vast and impactful. Its true power lies in its capacity to serve as a cornerstone for multicomponent reactions, enabling the efficient, one-pot synthesis of complex, biologically relevant heterocyclic scaffolds like pyranopyrazoles. The reactivity of its aldehyde group further extends its utility, allowing for straightforward conversion into Schiff bases, carboxylic acids, and their subsequent derivatives. For researchers in drug discovery and materials science, mastering the application of this synthon opens a direct and efficient pathway to novel molecular entities with significant potential.
References
-
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - Introduction. ChemBK. Available at: [Link]
-
Pyranopyrazoles III synthesis of 1H‐pyrano[2,3‐c]pyrazol‐4‐ones. ResearchGate. Available at: [Link]
-
Current Progress on the Synthesis Methods of Pyranopyrazoles. [PDF]. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
-
REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. JETIR. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier-Haack Reaction. YouTube. Available at: [Link]
-
Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Scholars Research Library. Available at: [Link]
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. ResearchGate. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [PDF]. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [PDF]. Available at: [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]
-
New pyrazole derivatives of potential biological activity. ResearchGate. Available at: [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
-
Pseudo‐four‐component synthesis and in silico studies of 5‐( 5‐hydroxy‐3‐methyl‐1 H ‐pyrazol‐4‐yl)‐substituted 5 H ‐chromeno[2,3‐ b ]pyridines. ResearchGate. Available at: [Link]
-
Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Available at: [Link]
-
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for the purification of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 60484-29-9). This molecule is a critical intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its purification, however, can present challenges due to its specific chemical properties, including the presence of a phenolic hydroxyl group and an aldehyde function. This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in a question-and-answer format.
Q1: My crude product after aqueous work-up is an oily residue or a sticky solid with very low purity. What's going wrong?
A1: This is a frequent issue often rooted in the work-up procedure, especially following a Vilsmeier-Haack synthesis. The primary causes are typically incomplete reaction quenching, improper pH control, or the presence of residual high-boiling solvents like DMF.
-
Causality: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly reactive and must be completely quenched.[1] The work-up involves pouring the reaction mixture onto crushed ice, which is a highly exothermic process. If not done carefully, localized heating can promote side reactions and degradation.[1] Furthermore, the phenolic hydroxyl group on your pyrazole is acidic. If the aqueous solution becomes too basic (e.g., during neutralization with NaOH or NaHCO₃), it will deprotonate to form a water-soluble phenoxide salt, causing your product to be lost to the aqueous phase.
-
Solution Workflow:
-
Controlled Quenching: Ensure the reaction mixture is cooled to room temperature before slowly pouring it onto a vigorously stirred slurry of crushed ice. This dissipates heat effectively.[2]
-
Careful Neutralization: After quenching, neutralize the acidic solution very slowly with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃). Monitor the pH closely with pH paper, aiming for a final pH of 6-7. Avoid strong bases like NaOH which can cause the pH to overshoot easily.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous layer.[1]
-
Brine Wash: Wash the combined organic extracts with a saturated NaCl solution (brine). This helps to break up emulsions and removes excess water from the organic phase.[1]
-
Q2: I'm having trouble getting the product to crystallize from the crude material. It remains an oil even after solvent removal.
A2: The failure to crystallize is usually due to the presence of impurities that inhibit the formation of a crystal lattice. These impurities can be unreacted starting materials, side products from the synthesis, or residual solvents.
-
Expert Insight: The formylation reaction can sometimes lead to the formation of condensation byproducts or polymeric residues, which act as crystallization inhibitors.[3] Residual DMF is also a common culprit.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all extraction solvents are thoroughly removed on a rotary evaporator, followed by drying under a high vacuum for several hours to remove traces of DMF or other high-boiling point impurities.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether). Stir the oily residue vigorously with a glass rod, scratching the sides of the flask. This mechanical action can provide nucleation sites for crystal growth.
-
Solvent/Anti-Solvent Precipitation: If trituration fails, dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethanol). Then, slowly add a poor solvent (anti-solvent), such as hexanes or cold water, dropwise until the solution becomes persistently cloudy. Allow the mixture to stand, often in a refrigerator or freezer, to allow crystals to form.[4]
-
Q3: My recrystallization is either inefficient, with significant product loss, or fails to improve purity. What is the optimal recrystallization protocol?
A3: Choosing the right solvent system is paramount for successful recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold. For 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, mixed solvent systems are often effective.
-
Solvent Selection Rationale: Due to the molecule's moderate polarity (containing both aromatic rings and polar functional groups), a single solvent may not provide the ideal solubility profile. Alcohols like ethanol or methanol are often good primary solvents.[5][6]
-
Recommended Protocol:
-
Dissolve the crude solid in a minimum amount of hot ethanol or methanol. The key is to use just enough solvent to fully dissolve the solid at the boiling point.
-
While the solution is still hot, add hot water dropwise until the first sign of persistent turbidity (cloudiness) appears.
-
If any solid impurities are visible, perform a hot filtration at this stage.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.
-
| Solvent System | Suitability |
| Ethanol/Water | Excellent choice, often yields high-purity crystals.[7] |
| Methanol/Water | A good alternative to ethanol/water. |
| Ethyl Acetate/Hexanes | Effective for less polar impurities. Dissolve in hot EtOAc, add hexanes. |
| Chloroform | Can be used for slow evaporation to yield high-quality crystals for analysis.[2] |
Q4: My compound streaks badly on silica gel TLC plates, leading to poor separation during column chromatography. How can I resolve this?
A4: Streaking on silica gel is a classic sign of an acidic compound interacting strongly with the silica surface. The phenolic hydroxyl group in your compound is acidic and can bind irreversibly or elute very slowly from standard silica gel.
-
Mechanism: Silica gel is inherently acidic (pKa ~4.5). Acidic compounds can deprotonate and bind strongly to the stationary phase, leading to tailing or streaking.
-
Solutions:
-
Solvent System Modification: Add a small amount of a polar, slightly acidic modifier to your eluent. Acetic acid (0.5-1%) is often very effective as it protonates the silica surface and your compound, preventing strong binding and leading to sharper bands.
-
Deactivate the Silica: For preparative column chromatography, you can deactivate the silica gel. This is done by preparing the silica slurry in your chosen eluent and adding 1-2% triethylamine (Et₃N). The base neutralizes the acidic sites on the silica surface.[7] However, be aware that the final product will contain traces of triethylamine that must be removed under a high vacuum.
-
Alternative Stationary Phases: If problems persist, consider using a less acidic stationary phase like neutral alumina.[7]
-
| TLC Eluent System (Hexane:Ethyl Acetate) | Expected Rf (Approximate) | Notes |
| 7:3 | 0.3 - 0.4 | Good starting point for analysis. |
| 8:2 | 0.2 - 0.3 | Better for resolving less polar impurities. |
| 7:3 + 1% Acetic Acid | 0.35 - 0.45 | Should produce a much more compact spot. |
Purification Workflow Overview
The following diagram illustrates a general workflow for isolating and purifying the target compound.
Caption: General purification workflow for 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q: What are the expected physical properties of pure 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde? A: The pure compound is typically a white or slightly yellow crystalline solid.[8] Its melting point is reported to be in the range of 120-125°C.[8] It is soluble in organic solvents like ethanol, DMF, and chloroform.[8]
Q: What are the most common impurities I should expect from a Vilsmeier-Haack synthesis? A: Besides unreacted starting materials (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), the most common side-product is the chloro-substituted analog, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, formed if the hydroxyl group is displaced by the chloride from POCl₃.[9][10] Other potential impurities include di-addition products or polymeric tars if the reaction conditions are not well-controlled.[11]
Q: How should I monitor the purification process effectively? A: Thin-Layer Chromatography (TLC) is the most effective tool.[12] Use silica gel plates and a hexane:ethyl acetate (e.g., 7:3) eluent, adding 1% acetic acid to prevent streaking. Visualize the spots under UV light (254 nm). The pure product should appear as a single, well-defined spot.
Q: What is the best way to store the purified product? A: The compound is relatively stable at room temperature.[8] However, as with most aldehydes, it is susceptible to slow air oxidation. For long-term storage, it is best kept in a tightly sealed container, protected from light, and stored in a cool, dry place or a refrigerator.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common purification issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [chembk.com]
- 9. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | 947-95-5 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of Pyrazole-4-carbaldehydes
Welcome to the Technical Support Center dedicated to the synthesis of pyrazole-4-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical assistance and troubleshooting strategies. Pyrazole-4-carbaldehydes are crucial building blocks in medicinal chemistry, and their efficient synthesis is paramount.[1] This resource provides practical, field-proven insights to help you navigate the complexities of their synthesis and optimize your experimental outcomes.
I. Overview of Synthetic Strategies
The formylation of the pyrazole ring at the C4 position is most commonly achieved through electrophilic substitution. The selection of the synthetic route is critical and often depends on the substitution pattern of the pyrazole starting material, the desired scale of the reaction, and the available laboratory resources.[1]
The most prevalent and versatile method for preparing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[1][2] This reaction employs the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrazole ring.[1][2] Alternative, though less common, methods include the Duff reaction and the oxidation of corresponding 4-hydroxymethylpyrazoles.[1][3]
This guide will primarily focus on the optimization and troubleshooting of the Vilsmeier-Haack reaction due to its widespread use.
II. Troubleshooting Guide: The Vilsmeier-Haack Reaction
This section addresses specific issues that may arise during the Vilsmeier-Haack formylation of pyrazoles in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Pyrazole-4-carbaldehyde
Question: My Vilsmeier-Haack reaction is resulting in a very low yield, or I am not observing any product formation. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common frustration in organic synthesis. For the Vilsmeier-Haack reaction, several factors, from reagent quality to reaction conditions, can be the culprit. Here’s a systematic approach to diagnosing and solving the problem:
-
Reagent Quality and Stoichiometry:
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent is highly sensitive to moisture.[2] Ensure that your DMF is anhydrous and the POCl₃ is of high purity. It is often best to use freshly opened bottles of reagents. The reagent is typically prepared in situ by the slow, dropwise addition of POCl₃ to ice-cold DMF.[2] This process is exothermic and must be performed under anhydrous conditions to prevent decomposition.[2]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is crucial. A typical ratio is 1.5 to 3 equivalents of the reagent. For less reactive substrates, a higher excess of the Vilsmeier reagent may be necessary.
-
-
Reaction Conditions:
-
Temperature: The initial formation of the Vilsmeier reagent should be conducted at low temperatures (0-5 °C).[2] However, the subsequent formylation of the pyrazole often requires heating. Reaction temperatures can range from room temperature to 80-90 °C, depending on the reactivity of the pyrazole substrate.[4][5] If you are running the reaction at a lower temperature, a gradual increase may improve the yield.
-
Reaction Time: The reaction time can vary significantly, from a few hours to over 24 hours.[4][6] It is essential to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7] This will help you determine the optimal reaction time and avoid potential decomposition from prolonged heating.
-
-
Substrate Reactivity:
-
Electron-Withdrawing Groups: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Therefore, pyrazoles bearing strong electron-withdrawing groups will be less reactive and may require more forcing conditions (higher temperature, longer reaction time, larger excess of Vilsmeier reagent) to proceed.[1][6] In some cases, highly deactivated pyrazoles may not undergo formylation at all under standard conditions.[6]
-
Below is a troubleshooting workflow to guide your optimization process:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer: Side product formation can significantly complicate purification and reduce the yield of your desired pyrazole-4-carbaldehyde. Common side reactions in the Vilsmeier-Haack formylation of pyrazoles include:
-
Chlorination: In some cases, particularly with hydroxypyrazole substrates, the Vilsmeier-Haack conditions can lead to the replacement of a hydroxyl group with a chlorine atom.[8] This can sometimes be a desired dual functionalization.[9]
-
Dehydrochlorination: For substrates with appropriate leaving groups, elimination reactions can occur under the reaction conditions, leading to vinyl pyrazole derivatives.[6]
-
Polyformylation: While typically the C4 position is selectively formylated, under harsh conditions or with highly activated pyrazoles, diformylation may occur.
-
Polymerization/Tarry Materials: At elevated temperatures, some substrates or products may be unstable and lead to the formation of polymeric or tarry materials.[10]
Strategies to Minimize Side Products:
-
Temperature Control: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can often minimize side reactions.
-
Reaction Monitoring: Closely monitor the reaction by TLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.[10]
-
Inert Atmosphere: If your substrate or product is sensitive to air oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[10]
Issue 3: Difficulties in Product Isolation and Purification
Question: I am having trouble isolating and purifying my pyrazole-4-carbaldehyde. What are some effective strategies?
Answer: The work-up and purification steps are as critical as the reaction itself. Here are some common challenges and their solutions:
-
Product is Water-Soluble: Some formylated pyrazoles may have a degree of water solubility, leading to losses during aqueous work-up.
-
Solution: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase. This will "salt out" the organic product, driving it into the organic layer. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[2]
-
-
Emulsion Formation During Extraction: Emulsions can make phase separation difficult and tedious.
-
Solution: Adding brine can help to break up emulsions. Alternatively, filtering the mixture through a pad of Celite can be effective.
-
-
Purification of the Crude Product:
-
Column Chromatography: This is the most common method for purifying pyrazole-4-carbaldehydes. A silica gel column with a gradient of ethyl acetate in hexanes is often a good starting point.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[10]
-
Acid-Base Extraction: If your crude product contains basic impurities, such as unreacted hydrazine derivatives, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to remove them.[10]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns with the Vilsmeier-Haack reaction?
A1: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[2] The Vilsmeier reagent itself is moisture-sensitive. The reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[2] The quenching step, often involving the addition of the reaction mixture to ice, should be performed slowly and carefully to control the exothermic reaction.[2]
Q2: How can I monitor the progress of my Vilsmeier-Haack reaction?
A2: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[2] To prepare a sample for TLC, a small aliquot of the reaction mixture is carefully quenched (for example, with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate. This allows you to visualize the consumption of the starting material and the formation of the product.
Q3: Can I use other formylating agents besides POCl₃/DMF?
A3: While POCl₃/DMF is the most common combination for generating the Vilsmeier reagent, other reagents can be used. For instance, oxalyl chloride or thionyl chloride can be used in place of POCl₃. Different substituted formamides can also be employed to modify the reactivity of the Vilsmeier reagent.
IV. Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of a Pyrazole
This is a general guideline and may require optimization for specific substrates.
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with constant stirring. Ensure the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
-
Formylation Reaction:
-
Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[2]
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution or another suitable base.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
V. Quantitative Data Summary
The following table summarizes typical reaction conditions for the Vilsmeier-Haack formylation of various pyrazole derivatives to provide a comparative overview.
| Substrate Type | Reagent Equivalents (POCl₃/DMF) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Disubstituted-5-chloropyrazoles | 1.5 - 3.0 | 20 - 60 | 0.5 - 24 | 50 - 95 | [6] |
| N-Arylpyrazoles | ~1.5 | 95 | 16 | ~35 | [11] |
| Hydrazones (Vilsmeier Cyclization) | 3.0 | 80 - 90 | 4 | 70 - 85 | [5] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | Not specified | Not specified | Not specified | Not specified | [9] |
VI. Concluding Remarks
The synthesis of pyrazole-4-carbaldehydes, while well-established, often requires careful optimization and troubleshooting. By understanding the underlying principles of the Vilsmeier-Haack reaction and being systematic in your approach to problem-solving, you can significantly improve your success rate. This guide provides a foundation for navigating the common challenges associated with this important transformation. Remember that each substrate is unique, and the provided protocols should be considered as starting points for your own investigations.
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14.
-
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
- BenchChem. (n.d.). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245.
- Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106.
- Alnufaie, A. M., et al. (2020). Synthesis of coumarin-substituted formyl pyrazole. Molecules, 25(1), 123.
- BenchChem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 324-331.
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14849-14859.
-
ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]
- Štefane, B., & Požgan, F. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(7), 217-232.
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: Synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196–245.
-
ResearchGate. (n.d.). Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). Retrieved from [Link]
- Community Practitioner. (2024). A review of pyrazole compounds' production, use, and pharmacological activity. Community Practitioner, 20(7).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- International Journal of Novel Research and Development. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]
Technical Support Center: Pyrazole Derivative Synthesis Troubleshooting
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed to provide in-depth troubleshooting strategies and practical advice for common challenges encountered in the laboratory. As Senior Application Scientists, we understand that synthesizing these valuable heterocyclic compounds can be complex. This resource is structured to help you diagnose and resolve issues, leading to improved yields, purity, and overall success in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during pyrazole synthesis.
Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the most likely initial factors to investigate?
Low yields can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[1] A crucial first step is to assess the purity of your reactants, as impurities can lead to unwanted side reactions and decrease the yield of your desired product.[2] It is recommended to use high-purity starting materials, for instance, those with a purity of over 98.0% as confirmed by HPLC, to ensure more predictable and cleaner reactions.[2] Additionally, incomplete reactions are a common cause of low yields. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to ensure all starting materials have been consumed.[1]
Q2: How critical is the choice of solvent in pyrazole synthesis, and what are the general guidelines for selection?
The choice of solvent is a critical parameter that can significantly impact the reaction rate, yield, and even regioselectivity.[3] Traditionally, polar protic solvents such as ethanol are used.[4] However, for certain reactions, particularly in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, aprotic dipolar solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have been shown to provide superior results.[3] In some cases, solvent-free conditions or the use of greener alternatives like ionic liquids or microwave-assisted synthesis can also lead to improved outcomes and shorter reaction times.[3][5]
Q3: I am working with an unsymmetrical 1,3-dicarbonyl compound. How can I control the regioselectivity of the reaction?
Controlling regioselectivity is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[3] The reaction of a hydrazine with a β-diketone can potentially lead to the formation of two regioisomers.[6] The regiochemical outcome is influenced by factors such as the nature of the substituents on both the hydrazine and the dicarbonyl compound, the solvent, and the catalyst. For instance, in the Knorr synthesis, the use of aryl hydrazines in aprotic dipolar solvents can lead to better regioselectivity compared to polar protic solvents like ethanol.[2] Additionally, the steric and electronic properties of the substituents play a significant role; bulkier substituents can direct the cyclization pathway.[2]
Q4: Are there more environmentally friendly ("green") methods for pyrazole synthesis?
Yes, significant efforts have been made to develop more sustainable methods for pyrazole synthesis. These "green" chemistry approaches include the use of ultrasonic irradiation, microwave-assisted synthesis, ionic liquids, and solvent-free reaction conditions.[3] These techniques often offer advantages such as faster reaction rates, reduced energy consumption, shorter reaction times, and easier purification.[3][5] For example, microwave-assisted organic synthesis has been shown to be an effective way to improve yields and reduce reaction times for many condensation reactions.[1]
Troubleshooting Guides
This section provides a more detailed, in-depth analysis of specific problems you may encounter during your pyrazole synthesis experiments.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired pyrazole derivative is one of the most frequent challenges. The following troubleshooting workflow can help identify and resolve the root cause.
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start -> reagent_purity; reagent_purity -> reaction_conditions [label="If pure"]; reaction_conditions -> catalyst_issue [label="If optimized"]; catalyst_issue -> workup_purification [label="If appropriate"]; workup_purification -> success [label="If optimized"]; }
Troubleshooting workflow for low pyrazole yield.Potential Cause 1: Purity of Starting Materials
-
Explanation: Impurities in the starting materials, particularly the hydrazine and 1,3-dicarbonyl compounds, can significantly hinder the reaction or lead to the formation of side products, thereby reducing the yield of the desired pyrazole.[2] Hydrazine hydrate, for instance, can degrade over time.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of all starting materials using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or High-Performance Liquid Chromatography (HPLC).
-
Purify Reagents: If impurities are detected, purify the starting materials before use. For example, hydrazine hydrate can be distilled under reduced pressure.
-
Source High-Quality Reagents: Purchase reagents from reputable suppliers who provide a certificate of analysis with stringent quality control.[2]
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Explanation: The reaction conditions, including temperature, reaction time, and solvent, play a critical role in the success of pyrazole synthesis.[1] Classical methods often require harsh conditions and long reaction times, which can lead to degradation of products or starting materials.[5]
-
Troubleshooting Steps:
-
Temperature Optimization: Many condensation reactions require heating to proceed to completion.[1] Consider refluxing the reaction mixture. However, excessive heat can lead to decomposition, so it's crucial to find the optimal temperature. For some reactions, increasing the temperature to 60°C improves the yield, but further increases may cause a decrease.[6]
-
Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and ensure the reaction has gone to completion.[1]
-
Solvent Selection: As discussed in the FAQs, the solvent choice is critical. If a standard solvent like ethanol is not providing good results, consider switching to an aprotic dipolar solvent like DMF or DMAc, especially for aryl hydrazines.[2]
-
Microwave-Assisted Synthesis: This technique can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1]
-
Potential Cause 3: Ineffective Catalysis
-
Explanation: Many pyrazole syntheses, such as the Knorr and Paal-Knorr syntheses, are acid- or base-catalyzed. The choice and amount of catalyst are crucial for facilitating the reaction.[1] In some cases, the absence of a catalyst will result in no reaction at all.[6]
-
Troubleshooting Steps:
-
Catalyst Choice: For acid-catalyzed reactions, catalytic amounts of a protic acid (e.g., acetic acid, mineral acids) are commonly used.[1] Lewis acids like nano-ZnO have also been shown to improve yields.[6]
-
Catalyst Loading: The amount of catalyst can be critical. Titrate the amount of catalyst to find the optimal loading for your specific reaction.
-
Base Catalysis: In some syntheses, a base is required to facilitate deprotonation and promote cyclization.[3]
-
| Parameter | Recommendation | Rationale |
| Temperature | Start at room temperature and gradually increase. Monitor for decomposition. | Balances reaction rate with potential for side reactions and degradation.[6] |
| Solvent | For aryl hydrazines, consider aprotic dipolar solvents (DMF, DMAc). | Can improve solubility and reaction rates for specific substrates.[2] |
| Catalyst | For Knorr synthesis, start with catalytic acetic acid. | A mild and effective catalyst for imine formation.[1] |
Issue 2: Formation of Regioisomers
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of two regioisomeric pyrazoles.
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reagents [label="{Unsymmetrical 1,3-Dicarbonyl | Substituted Hydrazine}"]; reaction [label="Cyclocondensation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; isomers [label="{Regioisomer A | Regioisomer B}"];
reagents -> reaction; reaction -> isomers; }
Formation of regioisomers from unsymmetrical precursors.Potential Cause 1: Steric and Electronic Effects
-
Explanation: The regioselectivity of the cyclization is governed by the relative nucleophilicity of the two nitrogen atoms of the hydrazine and the electrophilicity of the two carbonyl carbons of the dicarbonyl compound. Steric hindrance around one of the carbonyl groups can favor attack at the less hindered position.
-
Troubleshooting Steps:
-
Analyze Substrates: Carefully consider the steric and electronic properties of your substrates. A bulky substituent on the dicarbonyl compound will likely direct the initial attack of the hydrazine to the less hindered carbonyl group.
-
Modify Substrates: If possible, modify the substrates to enhance the steric or electronic differences between the two reactive sites.
-
Potential Cause 2: Reaction Conditions
-
Explanation: The reaction conditions, particularly the solvent and pH, can influence the regiochemical outcome.
-
Troubleshooting Steps:
-
Solvent Screening: As mentioned, aprotic dipolar solvents can improve regioselectivity in some cases.[3]
-
pH Control: The pH of the reaction mixture can affect the protonation state of the hydrazine and the enolization of the dicarbonyl compound, which in turn can influence the regioselectivity. Experiment with acidic or basic catalysts to see how they affect the isomer ratio.
-
Protocol: Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles
This protocol is adapted from methodologies that have shown success in controlling regioselectivity.[4]
-
Dissolve the 1,3-dicarbonyl compound in N,N-dimethylacetamide (DMAc).
-
Add the arylhydrazine hydrochloride to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography to separate any minor regioisomer.
Issue 3: Side Product Formation
The formation of unwanted side products can complicate purification and reduce the yield of the desired pyrazole.
Common Side Products and Their Causes:
-
Pyrazoline Intermediates: In some cases, the reaction may stop at the pyrazoline stage, which is a partially reduced pyrazole. This is more common when starting from α,β-unsaturated ketones.[4]
-
Solution: The pyrazoline can often be oxidized to the corresponding pyrazole in a subsequent step.[4]
-
-
Hydrazone Formation: The hydrazine may react with only one of the carbonyl groups to form a stable hydrazone, which may not cyclize efficiently.
-
Solution: Adjusting the reaction temperature or catalyst may promote the cyclization step.
-
-
Self-Condensation of Starting Materials: The 1,3-dicarbonyl compound may undergo self-condensation under certain conditions.
-
Solution: Control the reaction temperature and stoichiometry carefully.
-
Issue 4: Purification Difficulties
Even with a successful reaction, isolating the pure pyrazole derivative can be challenging.
Potential Cause 1: Similar Polarity of Products and Byproducts
-
Explanation: The desired pyrazole may have a similar polarity to unreacted starting materials or side products, making separation by column chromatography difficult.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient can sometimes improve separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Care should be taken not to use an excess of solvent, as this can lead to low recovery.[7]
-
Dervatization: In some cases, it may be possible to selectively derivatize the product or a major impurity to alter its polarity and facilitate separation.
-
Potential Cause 2: Product Oiling Out
-
Explanation: During precipitation or recrystallization, the product may separate as an oil instead of a solid, making it difficult to handle and purify.
-
Troubleshooting Steps:
-
Controlled Precipitation: Add the anti-solvent slowly and with vigorous stirring to induce precipitation. Seeding with a small crystal of the pure product can also be helpful.[7]
-
Solvent Choice: Experiment with different solvent/anti-solvent pairs for precipitation or recrystallization.
-
References
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]
- Google Patents. (n.d.).
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
- BenchChem. (2025). Optimizing solvent and base selection for pyrazole synthesis.
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their synthetic routes. Here, we move beyond simple protocols to explain the "why" behind the methods, empowering you to troubleshoot effectively and optimize your reactions.
Introduction: The Challenge of Regioselectivity
The synthesis of substituted pyrazoles, a cornerstone of medicinal chemistry and materials science, frequently encounters a significant hurdle: the formation of regioisomeric mixtures. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the reaction can proceed through two different pathways, leading to a mixture of products that are often difficult and costly to separate.[1] Controlling which isomer is preferentially formed is paramount for efficient and scalable synthesis.
This guide provides a structured approach to understanding and mastering the factors that govern regioselectivity. We will explore common problems, provide actionable troubleshooting steps, and offer detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?
A1: Initial Diagnosis and Strategy
A non-selective reaction indicates that the intrinsic electronic and steric differences between the two carbonyl groups of your dicarbonyl substrate are insufficient to direct the nucleophilic attack of the hydrazine under your current conditions. To improve selectivity, you must strategically modify the reaction environment to amplify these subtle differences. The primary factors to consider are solvent , temperature , and pH .[1]
Troubleshooting Workflow: Manipulating Reaction Conditions
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Q2: How does solvent choice specifically impact the regiochemical outcome?
A2: The Role of Solvent in Modulating Reactivity
Solvent selection is a powerful yet often overlooked tool for controlling regioselectivity. Solvents can influence the reaction outcome through several mechanisms:
-
Differential Solvation: A polar protic solvent can preferentially solvate one carbonyl group over the other, altering its electrophilicity.
-
Hemiketal Formation: Certain solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can reversibly form hemiketals with the more electrophilic carbonyl group.[2] This effectively blocks that site, directing the hydrazine to attack the other carbonyl.
Case Study: The Impact of Fluorinated Alcohols
Research has shown a dramatic improvement in regioselectivity when switching from standard solvents like ethanol to TFE or HFIP.[2] For instance, the reaction of a 1,3-diketone with methylhydrazine in ethanol might yield a 36:64 mixture of regioisomers, but in HFIP, the ratio can shift to an almost exclusive 97:3 in favor of one isomer.[2]
Data Snapshot: Solvent Effect on Isomer Ratios
| Entry | Reactants (R¹, R², R³) | Solvent | Isomer Ratio (2:3 or 4) (%) |
| 1 | 2-Furyl, CF₃, CH₃ | EtOH | 36:64 |
| TFE | 85:15 | ||
| HFIP | 97:3 | ||
| 2 | Ph, CF₃, Ph | EtOH | 24:76 |
| TFE | 81:19 | ||
| HFIP | 99:1 |
Data adapted from a study on fluorinated tebufenpyrad analogs, demonstrating the profound effect of solvent on regioselectivity.[2]
Q3: I'm observing a reversal of selectivity when I switch from neutral to acidic conditions. What is the underlying mechanism?
A3: The Influence of pH on Hydrazine Nucleophilicity
The pH of the reaction medium directly affects the hydrazine nucleophile. A substituted hydrazine (R-NH-NH₂) has two nitrogen atoms with different nucleophilicities.
-
Under Neutral/Basic Conditions: The terminal -NH₂ group is generally more nucleophilic and will be the primary site of attack on the dicarbonyl.
-
Under Acidic Conditions: The more basic terminal nitrogen is preferentially protonated, forming R-NH-NH₃⁺. This deactivates it, making the internal nitrogen (-NH-) the more nucleophilic center. This change in the attacking atom can lead to the formation of the opposite regioisomer.[1]
This principle is a key strategy for selectively synthesizing either of the two possible pyrazole isomers from the same set of starting materials.[3]
Frequently Asked Questions (FAQs)
-
What are the primary synthetic routes to pyrazoles? The most common method is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine.[4][5] Other notable methods include 1,3-dipolar cycloadditions of nitrile imines or sydnones with alkynes, and multicomponent reactions.[6][7][8]
-
How do electronic and steric effects of substituents influence regioselectivity?
-
Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -CO₂Et) increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely target for nucleophilic attack.[1]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to the nearest carbonyl group, forcing the reaction to occur at the less sterically encumbered site.[1]
-
-
Which analytical techniques are best for confirming the structure of my pyrazole regioisomers? Unambiguous structure determination is critical. The most powerful techniques are:
-
2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can reveal through-space and through-bond correlations that definitively establish the relative positions of substituents.[9] For example, a NOESY correlation between the protons of an N-methyl group and the protons of a C5-aryl group would confirm a specific regioisomer.[9]
-
X-ray Crystallography: This is the gold standard for structural elucidation, providing unequivocal proof of the connectivity of atoms in a single crystal.[10]
-
-
Are there modern synthetic methods that offer inherent regioselectivity? Yes, several newer methods have been developed to bypass the regioselectivity issues of classical syntheses. These include:
-
Reactions of N-alkylated tosylhydrazones with terminal alkynes, which have shown to provide complete regioselectivity in many cases.[11]
-
Metal-catalyzed cycloadditions, such as copper-catalyzed sydnone-alkyne cycloadditions (CuSAC), which can selectively produce 1,4-disubstituted pyrazoles.[8]
-
Stepwise approaches where the pyrazole ring is constructed in a controlled manner, avoiding the simultaneous competition between two reactive sites.[9]
-
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening to Optimize Regioselectivity
This protocol outlines a systematic approach to evaluating the effect of different solvents on the regioselectivity of a pyrazole synthesis.
-
Reaction Setup: In three separate, oven-dried reaction vials equipped with stir bars, place the 1,3-dicarbonyl compound (1.0 mmol).
-
Solvent Addition: To each vial, add 5 mL of the solvent to be tested (e.g., Vial 1: Ethanol; Vial 2: TFE; Vial 3: HFIP).
-
Reactant Addition: Add the substituted hydrazine (1.1 mmol, 1.1 equivalents) to each vial. If using a salt (e.g., hydrazine hydrochloride), add an equivalent of a suitable base (e.g., triethylamine).
-
Reaction Execution: Stir the reactions at a consistent temperature (e.g., room temperature or reflux, depending on the known reactivity). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction (e.g., with water), extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., over Na₂SO₄), and concentrate in vacuo.[9]
-
Analysis: Determine the regioisomeric ratio of the crude product mixture using ¹H NMR spectroscopy or HPLC. The integration of well-resolved, characteristic peaks for each isomer will provide the ratio.[6]
Protocol 2: Characterization of Regioisomers by 2D NMR (NOESY)
This protocol assumes you have a mixture of isomers or have isolated a single, unknown isomer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Acquisition of Standard Spectra: Acquire standard ¹H and ¹³C NMR spectra to assign the chemical shifts of all protons and carbons.
-
NOESY Experiment Setup: On the NMR spectrometer, set up a 2D NOESY experiment. Use a standard pulse program and set an appropriate mixing time (typically 500-800 ms) to allow for the development of cross-peaks between spatially close protons.
-
Data Processing and Analysis: Process the 2D data using the spectrometer software. Look for key cross-peaks that indicate spatial proximity. For example, to distinguish between a 1,3,5- and a 1,5,3-substituted pyrazole, look for a cross-peak between the N1-substituent and the C5-substituent. The presence of this correlation confirms they are on adjacent atoms, thus identifying the regioisomer.[9]
Mechanistic Insights
Understanding the Knorr Pyrazole Synthesis Pathway
The classical Knorr synthesis involves two key steps: the initial nucleophilic attack of the hydrazine onto a carbonyl group, followed by cyclization and dehydration. The regioselectivity is determined at the very first step.
Caption: Competing pathways in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls.
The ratio of the final products (Isomer A vs. Isomer B) is a direct reflection of the relative rates of the initial nucleophilic attack. By understanding and manipulating the factors that control this initial step—steric hindrance, electronic activation, pH, and solvent effects—researchers can effectively steer the reaction toward the desired regioisomer.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available from: [Link]
-
Manteiga, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(2), 566–573. Available from: [Link]
-
Al-Zaydi, K. M. (2006). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Molecules, 11(11), 903–909. Available from: [Link]
-
Algieri, V., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2736. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Taliani, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5873. Available from: [Link]
-
Pawar, S. K., & Shaikh, A. (2024). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 6(1). Retrieved from [Link]
-
Wang, X., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. Available from: [Link]
-
Zhang, Y., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(17), 12385–12396. Available from: [Link]
-
Riffle, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1098. Available from: [Link]
-
Grellepois, F., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(20), 4564–4567. Available from: [Link]
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Technical Support Center: Overcoming Solubility Issues in Pyrazole Purification
Welcome to the Technical Support Center for pyrazole purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility-related challenges during the isolation and purification of pyrazole derivatives. As a foundational scaffold in numerous pharmaceuticals and agrochemicals, achieving high purity is critical.[1] However, the diverse functionalities that can be appended to the pyrazole ring often lead to a wide spectrum of solubilities, creating significant purification hurdles.
This document provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We will explore the causality behind common solubility problems and offer field-proven protocols to overcome them, ensuring you can achieve your target purity with confidence and efficiency.
Section 1: Recrystallization Troubleshooting
Recrystallization is often the most efficient method for purifying solid pyrazole derivatives, especially for achieving high purity (>99%) when the initial crude material is already relatively clean (>90%).[2] However, success is critically dependent on selecting the appropriate solvent system.
Frequently Asked Questions (FAQs): Recrystallization
Question 1: My pyrazole derivative is either soluble in everything or insoluble in everything. How do I select a suitable recrystallization solvent?
Answer: This is a classic purification dilemma. The ideal recrystallization solvent should dissolve the pyrazole compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature (e.g., the solvent's boiling point).[3][4] When a single solvent fails, a mixed-solvent system is the best approach.
-
Causality: The principle of "like dissolves like" governs solubility. A compound's polarity, hydrogen bonding capability, and crystal lattice energy dictate its interaction with a solvent. If your pyrazole is highly nonpolar, it will be very soluble in nonpolar solvents (like hexanes, toluene) and insoluble in polar solvents (like water, ethanol). The reverse is true for highly polar pyrazoles. The challenge arises when the compound has intermediate polarity.
-
Troubleshooting Protocol: Mixed-Solvent Recrystallization This technique involves a "good" solvent in which the pyrazole is soluble and a "poor" (or "anti-solvent") in which it is insoluble.[5][6] The two solvents must be miscible.
-
Dissolution: Dissolve your crude pyrazole in the minimum amount of the hot "good" solvent (e.g., ethanol, acetone).[4][6]
-
Induce Precipitation: While maintaining the high temperature, add the "poor" solvent (e.g., water, hexanes) dropwise until you observe persistent cloudiness (turbidity).[7][8][9] This indicates the solution is saturated.
-
Re-clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place it in an ice bath to maximize yield.[8]
-
Isolation: Collect the crystals by vacuum filtration.
Common Mixed-Solvent Pairs:
"Good" Solvent (High Polarity) "Poor" Solvent (Low Polarity) Ethanol / Methanol Water[8][10] Acetone n-Hexane[11] Ethyl Acetate n-Hexane[7][11] Tetrahydrofuran (THF) n-Hexane[11] | Dichloromethane (DCM) | n-Hexane |
-
Question 2: My pyrazole "oils out" instead of crystallizing. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[6] This is detrimental to purification as impurities are often trapped within the oil.
-
Causality: This commonly happens when the boiling point of the recrystallization solvent is higher than the melting point of the pyrazole derivative. It can also occur in mixed-solvent systems if the addition of the anti-solvent dramatically lowers the solubility of the compound while the solution is still very hot.
-
Troubleshooting Strategies:
-
Lower the Temperature: After dissolving the compound at boiling, allow the solution to cool slightly before adding the anti-solvent (in a mixed-solvent system) or before placing it in an ice bath.
-
Add More "Good" Solvent: The solution may be too saturated. Add a small amount of the "good" solvent to the hot solution to decrease the saturation point, then cool slowly.
-
Change Solvents: Select a solvent or solvent system with a lower boiling point.
-
Seed the Solution: Introduce a tiny, pure crystal of the desired compound (a "seed crystal") to the cooled solution to initiate crystallization at a specific temperature.
-
Workflow for Recrystallization Solvent Screening
To systematically identify the best solvent system, a small-scale screening process is highly effective.
Caption: Decision workflow for selecting a recrystallization solvent.
Section 2: Acid-Base Extraction for Challenging Purifications
When recrystallization or chromatography fails, particularly when dealing with impurities of different acid/base character, liquid-liquid extraction using acid-base principles is a powerful tool.
Frequently Asked Questions (FAQs): Acid-Base Extraction
Question 3: My crude pyrazole is contaminated with a neutral byproduct. How can I use solubility to separate them?
Answer: Pyrazoles are weakly basic due to the lone pair of electrons on the sp2-hybridized nitrogen atom.[12] This basicity can be exploited to render the pyrazole soluble in an aqueous acidic solution, leaving neutral impurities behind in an organic solvent.
-
Causality & Mechanism: By treating an organic solution of your crude product with an aqueous acid (like 1M HCl), the pyrazole (Pz) is protonated to form a pyrazolium salt ([PzH]+Cl-). This salt is ionic and therefore typically soluble in water.[8][13] The neutral impurity remains in the organic layer.
Pz (organic soluble) + HCl (aqueous) → [PzH]+Cl- (aqueous soluble)
-
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid (e.g., 1M HCl). Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers, which now contain your pyrazolium salt. The organic layer, containing the neutral impurity, can be set aside.
-
Re-neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (check with pH paper). This deprotonates the pyrazolium salt, causing the neutral pyrazole to precipitate out of the aqueous solution.[7][14]
-
Isolation: Collect the precipitated pure pyrazole by vacuum filtration. If it doesn't precipitate, you may need to extract it back into an organic solvent.
-
Caption: Workflow for purifying a basic pyrazole from a neutral impurity.
Section 3: Column Chromatography for Poorly Soluble Pyrazoles
For complex mixtures or compounds that resist crystallization, column chromatography is the go-to method.[2] However, low solubility can make sample loading a significant challenge.
Frequently Asked Questions (FAQs): Chromatography
Question 4: My pyrazole derivative is poorly soluble in the chromatography eluent (e.g., Hexane/Ethyl Acetate). How can I load it onto the silica column?
Answer: Loading a poorly soluble compound directly onto a column in liquid form often results in it precipitating at the top of the column, leading to poor separation. The solution is to use a "dry loading" technique.
-
Causality: Effective chromatographic separation requires the compound to be in a narrow band at the start of the column. If the compound is insoluble in the mobile phase, it cannot move through the stationary phase properly, resulting in streaking and co-elution of components.
-
Troubleshooting Protocol: Dry Loading
-
Dissolution: Dissolve your crude pyrazole in a minimal amount of a strong, polar solvent in which it is highly soluble (e.g., DCM, acetone, or methanol).
-
Adsorption: To this solution, add a small amount of silica gel (or Celite®) until a dry, free-flowing powder is formed.
-
Evaporation: Gently remove the solvent under reduced pressure (using a rotary evaporator) until the powder is completely dry. Your crude product is now adsorbed onto the silica.
-
Loading: Carefully add this powder as a layer on top of your packed chromatography column.
-
Elution: Begin the chromatography process as usual. This technique ensures the compound is introduced to the column in a solid, concentrated band, allowing for much better separation as the eluent gradually dissolves and moves it down the column.[15]
-
Section 4: Advanced Strategies for Intractable Solubility Issues
Question 5: I've purified my pyrazole, but its low solubility makes it unusable for my next step (e.g., biological assays). What can I do?
Answer: When the intrinsic solubility of the final, pure compound is the problem, you need to modify the molecule or its formulation.
-
Salt Formation: If your pyrazole has an accessible basic nitrogen, converting it to a stable salt can dramatically increase its aqueous solubility.[5][13] This is a common strategy in pharmaceutical development.[16]
-
Protocol: Dissolve the pure pyrazole in a suitable solvent (like ethanol or isopropanol). Add a stoichiometric equivalent of an acid (e.g., HCl in ether, phosphoric acid, or oxalic acid).[13] The corresponding salt will often precipitate and can be isolated. This method can also be used as a purification step itself, as different pyrazoles may form salts with differing solubilities.[13][17]
-
-
Co-solvents & Formulation: For in vitro applications, using co-solvents like DMSO or formulating the compound in systems like amorphous solid dispersions can enhance apparent solubility.[5][18]
-
Structural Modification: In a drug discovery context, low solubility is often addressed through medicinal chemistry. Introducing polar functional groups (e.g., hydroxyl, amino groups) can improve aqueous solubility.[5]
References
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- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This valuable intermediate, often referred to as edaravone aldehyde, is a crucial building block in the development of various pharmaceutical compounds. Its synthesis, most commonly achieved via the Vilsmeier-Haack reaction, presents unique challenges when transitioning from the laboratory bench to pilot or production scale.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the synthetic process, focusing on troubleshooting common issues and ensuring robust, scalable, and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis to provide a solid foundation for your experimental work.
Q1: What is the most common and scalable synthetic route to 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde? The most prevalent and industrially viable method is the Vilsmeier-Haack formylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (also known as Edaravone).[1] This reaction introduces a formyl (-CHO) group onto the electron-rich C4 position of the pyrazole ring.[2][3] The Vilsmeier-Haack reaction is efficient, uses relatively inexpensive reagents, and is well-documented for heterocyclic compounds.[4]
Q2: What is the Vilsmeier reagent and how is it prepared? The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[2][5] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[2][5] This reaction is highly exothermic and must be performed under strictly anhydrous conditions, as the reagent is sensitive to moisture and can decompose violently.[2]
Q3: What is the underlying mechanism of the Vilsmeier-Haack formylation of the pyrazolone substrate? The reaction proceeds in several steps. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (a chloroiminium ion).[6] The pyrazolone starting material exists in tautomeric forms, and its electron-rich C4 position performs a nucleophilic attack on the Vilsmeier reagent.[3] This forms an intermediate iminium salt, which is then hydrolyzed during the aqueous work-up step to yield the final aldehyde product.[3][6]
Q4: What are the primary safety concerns when scaling up this reaction? The reagents involved are hazardous and require careful handling.
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing heat and toxic fumes.[2] All additions must be done slowly and with efficient cooling.
-
Exothermic Reaction: Both the formation of the Vilsmeier reagent and the subsequent quenching of the reaction mixture with water are highly exothermic.[2] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A robust cooling system and controlled addition rates are critical to prevent a runaway reaction.
-
Anhydrous Conditions: A failure to maintain anhydrous conditions can lead to reagent decomposition and unpredictable reaction outcomes.[2] All glassware and solvents must be thoroughly dried.
Troubleshooting Guide for Scale-Up Synthesis
This section provides solutions to specific issues that users may encounter during the scale-up process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in the reagents (DMF, POCl₃) or glassware has decomposed the reagent.[2] 2. Incomplete Reaction: Insufficient reaction time or temperature. The pyrazole substrate may be less reactive than anticipated.[2] 3. Poor Heat Transfer: On a larger scale, inefficient stirring or cooling can create "hot spots" where the reaction proceeds poorly or decomposes. | 1. Ensure all glassware is oven- or flame-dried. Use anhydrous grade DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it promptly.[2] 2. Monitor the reaction progress using TLC or HPLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature to 70-85 °C after the initial addition.[2][7] 3. Use a reactor with an appropriate overhead stirrer and a cooling jacket. Ensure the stirring is vigorous enough to maintain a homogeneous mixture and temperature profile. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The exothermic reaction was not adequately controlled, leading to polymerization and decomposition of the starting material or product.[2] 2. Impure Starting Materials: Impurities in the edaravone or solvents can catalyze side reactions at elevated temperatures. | 1. Maintain strict temperature control (<10 °C) during the addition of POCl₃ and the pyrazole substrate.[8] Use a controlled-rate addition funnel. 2. Use high-purity, recrystallized edaravone and anhydrous solvents to minimize potential side reactions. |
| Difficulty in Product Isolation and Purification | 1. Product Remains Oily: The product fails to crystallize from the reaction mixture or during work-up.[9] 2. Emulsion Formation: Difficult-to-separate emulsions can form during the extractive work-up.[2] 3. Product is Water-Soluble: The hydroxyl and aldehyde groups can impart some water solubility, leading to loss of product in the aqueous layer during extraction.[2] | 1. After quenching, cool the mixture thoroughly in an ice bath and stir vigorously. Try adding a small amount of a non-polar solvent like diethyl ether or hexane and scratching the flask to induce precipitation.[9] 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, the entire mixture can be filtered through a pad of Celite.[2] 3. Saturate the aqueous layer with NaCl to decrease the polarity and "salt out" the product into the organic layer. Perform multiple extractions with a suitable solvent (e.g., ethyl acetate or dichloromethane).[2] |
| Inconsistent Batch-to-Batch Results | 1. Variability in Reagent Quality: Different lots of POCl₃ or DMF may have varying levels of purity or moisture. 2. Inconsistent Process Control: Minor variations in addition rates, temperatures, or stirring speeds can have a magnified effect at a larger scale. | 1. Qualify new batches of reagents with a small-scale test reaction before committing to a large-scale run. 2. Develop and strictly adhere to a Standard Operating Procedure (SOP). Utilize automated reactor systems for precise control over process parameters. |
Troubleshooting Workflow for Low Product Yield
The following diagram outlines a logical decision-making process for addressing low product yield, a common and critical issue in this synthesis.
Caption: A decision tree for troubleshooting low product yield.
Experimental Protocols
Safety Precaution: This reaction must be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Protocol 1: Scale-Up Synthesis of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is designed for a 100g scale synthesis of the starting material, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone): 100 g (0.574 mol)
-
N,N-Dimethylformamide (DMF), anhydrous: 500 mL
-
Phosphorus oxychloride (POCl₃): 150 mL (1.61 mol, 2.8 eq)
-
Crushed Ice / Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Ethanol (for recrystallization)
Procedure:
-
Vilsmeier Reagent Preparation:
-
Equip a 2L three-neck round-bottom flask with an overhead mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Charge the flask with 500 mL of anhydrous DMF and cool the flask to 0 °C using an ice-salt bath.
-
Slowly add POCl₃ (150 mL) dropwise via the dropping funnel over 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.[8]
-
After the addition is complete, stir the resulting pale-yellow solution at 0-5 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Add the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (100 g) portion-wise to the cold Vilsmeier reagent over 30 minutes. Ensure the temperature does not exceed 20 °C.
-
Once the addition is complete, slowly warm the reaction mixture and heat it in a water bath at 85 °C for 3 hours.[7] The color of the mixture will darken to a reddish-brown.
-
Monitor the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether/ethyl acetate) until the starting material spot has disappeared.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker (or reactor), prepare a slurry of 2 kg of crushed ice and 1 L of water.
-
While stirring vigorously, slowly and carefully pour the reaction mixture onto the crushed ice. This is a highly exothermic quench; control the rate of addition to manage the temperature.
-
Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A solid precipitate should form.
-
Stir the slurry in the ice bath for 1-2 hours to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel, and wash the filter cake thoroughly with cold water (3 x 500 mL).[1]
-
-
Purification:
-
Dry the crude solid in a vacuum oven at 50-60 °C.
-
Recrystallize the dried crude product from hot ethanol to yield 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a pale yellow solid.[1]
-
References
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
- Optimization of Vilsmeier-Haack reaction parameters. Benchchem.
- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
- Vilsmeier-Haack Reaction. Chemistry Steps.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
- Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
-
Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
byproduct formation in the synthesis of pyrazole carbaldehydes
Welcome to the Technical Support Center for the synthesis of pyrazole carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert insights and practical solutions for overcoming common challenges in the synthesis of these valuable heterocyclic intermediates. Drawing from established literature and extensive laboratory experience, this resource offers in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of pyrazole carbaldehydes, with a focus on the widely employed Vilsmeier-Haack reaction.
Q1: What is the Vilsmeier-Haack reaction, and why is it the preferred method for synthesizing pyrazole carbaldehydes?
A1: The Vilsmeier-Haack reaction is a powerful and versatile formylation method used to introduce an aldehyde group onto electron-rich aromatic and heteroaromatic rings.[1][2][3][4] For pyrazole synthesis, it is often the method of choice due to its high efficiency and regioselectivity, typically favoring formylation at the C4 position of the pyrazole ring. The reaction involves the use of a Vilsmeier reagent, which is an electrophilic chloroiminium salt.[1][4] This reagent is usually prepared in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][4]
The general mechanism proceeds via electrophilic aromatic substitution, where the electron-rich pyrazole ring attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the desired pyrazole-4-carbaldehyde.
Q2: My Vilsmeier-Haack reaction is resulting in a low yield or failing completely. What are the most probable causes?
A2: Low or no yield in a Vilsmeier-Haack reaction is a frequent issue and can often be attributed to one or more of the following factors:
-
Deactivated Substrate: The electronic nature of the substituents on the pyrazole ring is critical. Strong electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) decrease the nucleophilicity of the pyrazole ring, rendering it less reactive towards the electrophilic Vilsmeier reagent.[5] In some cases, this deactivation can completely inhibit the formylation reaction.[5]
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will readily hydrolyze, rendering it inactive. It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] All glassware should be thoroughly dried prior to use.[6]
-
Improper Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. An excess of the Vilsmeier reagent is generally recommended to drive the reaction to completion.[6]
-
Suboptimal Reaction Temperature: The formylation of pyrazoles is temperature-dependent. While the formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C), the subsequent formylation step may require heating to proceed at a reasonable rate.[6][7] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction time.
Q3: I am observing the formation of a significant amount of a chlorinated byproduct. What is this species and how can its formation be minimized?
A3: A common byproduct in the Vilsmeier-Haack synthesis of pyrazole carbaldehydes is a chloro-substituted pyrazole. This occurs when a hydroxyl group present on the pyrazole precursor or a substituent is replaced by a chlorine atom. The phosphorus oxychloride (POCl₃) used to generate the Vilsmeier reagent can also act as a chlorinating agent.[5]
For instance, the formylation of 5-chloro-1-(2-hydroxyethyl)-3-propylpyrazole has been shown to be accompanied by the substitution of the hydroxyl group, yielding 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde.[5] To minimize the formation of this byproduct, it is advisable to protect any reactive hydroxyl groups on the starting material before subjecting it to the Vilsmeier-Haack conditions.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guides to address specific experimental issues.
Guide 2.1: Issue - Low or No Product Yield
This guide will help you systematically troubleshoot and resolve low-yield reactions.
Step 1: Verify the Quality and Anhydrous Nature of Reagents and Solvents
-
Action: Ensure that the DMF and POCl₃ are of high purity and are handled under strictly anhydrous conditions. Use freshly opened bottles of solvents or properly stored anhydrous solvents.
-
Rationale: The Vilsmeier reagent is highly reactive towards water. Any moisture will lead to its decomposition and a subsequent decrease in the yield of the desired product.
Step 2: Optimize the Reaction Stoichiometry
-
Action: Increase the molar ratio of the Vilsmeier reagent to the pyrazole substrate. A common starting point is 1.5 to 2.5 equivalents of POCl₃ relative to the pyrazole.[6]
-
Rationale: For less reactive pyrazole substrates, a higher concentration of the electrophilic Vilsmeier reagent can help to drive the reaction forward and improve the yield.
Step 3: Adjust the Reaction Temperature and Time
-
Action: After the initial formation of the Vilsmeier reagent at low temperature, gradually increase the temperature of the reaction mixture, for example, to 60-80 °C, and monitor the progress by TLC.[6]
-
Rationale: Many formylation reactions require thermal energy to overcome the activation barrier, especially with deactivated substrates. TLC monitoring will allow you to determine the optimal balance between reaction completion and potential byproduct formation at higher temperatures.
Step 4: Consider the Electronic Nature of Your Substrate
-
Action: If your pyrazole contains strongly electron-withdrawing groups, consider alternative synthetic routes or the use of more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or a larger excess of the Vilsmeier reagent).
-
Rationale: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the pyrazole ring.[5]
Guide 2.2: Issue - Formation of Tarry Residue and Purification Challenges
The formation of dark, insoluble materials can complicate product isolation and purification.
Step 1: Maintain Strict Temperature Control
-
Action: The preparation of the Vilsmeier reagent is exothermic. Ensure that the POCl₃ is added dropwise to the DMF at a low temperature (0-5 °C) with efficient stirring.[7]
-
Rationale: Uncontrolled temperature increases can lead to the decomposition of the Vilsmeier reagent and polymerization of the starting material or product, resulting in the formation of tarry residues.
Step 2: Careful Quenching and Work-up
-
Action: After the reaction is complete, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic mixture carefully with a mild base such as sodium bicarbonate solution.[6]
-
Rationale: A controlled quench hydrolyzes the reaction intermediate to the desired aldehyde and prevents side reactions that can occur at high temperatures or extreme pH.
Step 3: Effective Purification Strategy
-
Action: For the purification of the crude product, column chromatography on silica gel is a standard and effective method. A gradient of ethyl acetate in hexane is a commonly used eluent system.[6] Recrystallization from a suitable solvent, such as ethanol or DMF, can be employed for further purification.[8][9]
-
Rationale: Column chromatography allows for the separation of the desired product from both non-polar impurities and highly polar byproducts. Recrystallization is an excellent technique for obtaining highly pure crystalline products.
Section 3: Data Presentation and Protocols
Table 1: Influence of Substituents on the Yield of Pyrazole-4-carbaldehydes in the Vilsmeier-Haack Reaction
The following table provides a summary of reported yields for the Vilsmeier-Haack formylation of various 5-chloro-1,3-disubstituted-1H-pyrazoles, illustrating the impact of different substituents on the reaction outcome.[5]
| Entry | R¹ (at C3) | R² (at N1) | Yield (%) | Byproducts/Comments |
| 1 | Propyl | Methyl | 55 | - |
| 2 | Propyl | 2-Hydroxyethyl | 58 | Chlorination of the hydroxyethyl group |
| 3 | Phenyl | Methyl | 51 | - |
| 4 | Propyl | Phenyl | 52 | Hydroxymethylation byproduct (6%) |
| 5 | Phenyl | 4-Nitrophenyl | No reaction | Strong electron-withdrawing group deactivates the ring |
| 6 | CF₃ | Methyl | No reaction | Strong electron-withdrawing group deactivates the ring |
Experimental Protocol: General Procedure for the Vilsmeier-Haack Synthesis of a Pyrazole Carbaldehyde
This protocol provides a general guideline for the synthesis of pyrazole carbaldehydes. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Substituted Pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM, optional)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5-2.5 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.[6]
-
Formylation Reaction: Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80 °C and monitor the reaction progress by TLC.[6]
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water. Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[6]
-
Extraction and Isolation: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure pyrazole carbaldehyde.[6] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).[8][10]
Section 4: Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Diagram 2: Mechanism of Vilsmeier-Haack Formylation of Pyrazole
Caption: The mechanism of pyrazole formylation via the Vilsmeier-Haack reaction.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- BenchChem. (2025). Application Notes and Protocols: The Role of 1-isopropyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry.
- BenchChem. (2025). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
- BenchChem. (2025). Solvent effects on the reactivity of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Hanna, S. Y. (2017). What solvent should I use to recrystallize pyrazoline?
- Al-Soud, Y. A., et al. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry.
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
- Maji, B., et al. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry.
- BenchChem. (2025).
- University of Rochester, Department of Chemistry.
- Pfitzner, H., et al. (2011). Method for purifying pyrazoles. WO2011076194A1.
- Li, J., et al. (2012). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E.
- Al-Soud, Y. A., et al. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry.
- NROChemistry. Vilsmeier-Haack Reaction.
- Al-Soud, Y. A., et al. (2020). View of Synthesis of Some Pyrazole Derivatives from 5-Chloro. Jordan Journal of Chemistry.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Al-Masoudi, N. A., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases. Journal of Applicable Chemistry.
- Kumar, A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). ACS Sustainable Chemistry & Engineering.
- Wikipedia. Vilsmeier–Haack reaction.
- Kumar, A., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
- Beier, P., et al. (2024).
- Bruttomesso, A. C., et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Madyar, V. R., et al. (1998). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry.
Sources
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Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of pyrazole derivatives is a cornerstone in medicinal chemistry and drug development, owing to their prevalence in a wide array of biologically active compounds.[1][2] Among the various synthetic routes, the Knorr pyrazole synthesis and related condensation reactions are frequently employed due to their versatility.[1][3] However, a critical and often underestimated aspect of these syntheses is their exothermic nature. The reaction of hydrazines with 1,3-dicarbonyl compounds can be highly energetic, posing significant safety risks if not properly managed.[4]
This technical support center provides a comprehensive guide to understanding, controlling, and troubleshooting exothermic reactions in pyrazole synthesis. It is designed to equip researchers, scientists, and drug development professionals with the expertise and field-proven insights necessary to conduct these reactions safely and efficiently, from laboratory scale to pilot plant production.
Frequently Asked Questions (FAQs)
Q1: I am planning a Knorr pyrazole synthesis for the first time. What are the primary safety concerns I should be aware of?
A1: The primary safety concern is the potential for a runaway reaction. The condensation of hydrazines with 1,3-dicarbonyl compounds is often exothermic, meaning it releases a significant amount of heat.[4] If this heat is not dissipated effectively, the reaction temperature can rise uncontrollably, leading to a dangerous increase in pressure, boiling of the solvent, and potentially, a vessel rupture. Hydrazine and its derivatives are also toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5]
Q2: My reaction is showing a rapid, uncontrolled temperature increase. What should I do?
A2: An uncontrolled temperature spike is a clear indicator of a potential runaway reaction. Your immediate priority is personal safety, followed by bringing the reaction under control.
Immediate Actions:
-
Alert Personnel: Immediately inform your colleagues and lab supervisor of the situation.
-
Remove Heat Source: If the reaction is being heated, remove the heat source immediately.
-
Enhance Cooling: If not already in use, immerse the reaction vessel in an ice-water or ice-salt bath. Be cautious to avoid thermal shock to glassware.
-
Stop Reagent Addition: If you are adding reagents, stop the addition immediately.
-
Emergency Shutdown: If the temperature continues to rise rapidly, evacuate the immediate area and follow your laboratory's emergency shutdown procedures.[5] This may involve activating an emergency quench system if one is available.
Q3: What are the visual and physical indicators of a runaway reaction?
A3: Be vigilant for the following signs:
-
A rapid and accelerating increase in the internal reaction temperature that does not respond to standard cooling measures.
-
Sudden, vigorous boiling or refluxing of the solvent.
-
A noticeable increase in pressure within the reaction vessel (e.g., gas evolution, bulging of septa).
-
Rapid changes in the color or viscosity of the reaction mixture, which may indicate decomposition or polymerization.
-
Evolution of large quantities of gas or fumes.[5]
Q4: My reaction temperature is fluctuating despite a slow, controlled addition of hydrazine. What could be the cause?
A4: Temperature fluctuations during a controlled addition can be due to several factors:
-
Inadequate Mixing: Poor agitation can lead to localized "hot spots" where the reaction is proceeding faster than in the bulk solution. When these hot spots are dispersed, they can cause a sudden temperature increase. Ensure your stirring is vigorous enough to maintain a homogenous mixture.
-
Induction Period: Some reactions have an induction period where the reaction is slow to start. During this time, the added reagent can accumulate. Once the reaction initiates, the accumulated reagent reacts rapidly, causing a sharp temperature spike.
-
Cooling System Inefficiency: Your cooling bath may not have sufficient capacity to handle the heat being generated. Ensure the bath has good circulation and a sufficient volume of coolant.
Troubleshooting Guide: Common Issues in Exothermic Pyrazole Synthesis
| Issue | Potential Cause(s) | Recommended Solutions & Preventative Measures |
| Low Yield | - Incomplete reaction due to insufficient temperature. - Side reactions or product degradation due to excessive temperature. - Poor regioselectivity. | - Monitor reaction progress by TLC or LC-MS to ensure completion. - Employ controlled heating (e.g., oil bath) after the initial exotherm has subsided. - Use a more dilute solution to help moderate the temperature. - Optimize the reaction temperature; a lower temperature may be necessary to minimize side products. [6] |
| Impurity Formation | - Localized overheating ("hot spots") due to poor mixing. - Reaction temperature too high. - Decomposition of starting materials or products. | - Improve stirring efficiency to ensure a homogenous reaction mixture. [7]- Add the hydrazine derivative dropwise with careful temperature monitoring. - Conduct the reaction at the lowest effective temperature. - Consider using a continuous flow setup for superior temperature control and mixing. [5] |
| Reaction Mixture Darkens or Forms Tar | - Decomposition of hydrazine or other reagents at elevated temperatures. - Uncontrolled side reactions leading to polymerization. | - Use freshly distilled or high-purity hydrazine. - Maintain a lower reaction temperature. - Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive. |
| Difficulty in Scaling Up | - Reduced surface-area-to-volume ratio in larger reactors, leading to inefficient heat dissipation. - Inadequate mixing in larger vessels. | - Do not simply multiply reagent quantities. Re-optimize the process at a smaller, intermediate scale first. - Implement slower, controlled addition of the limiting reagent. - Ensure the cooling system is adequately sized for the larger scale. - Consider transitioning to a continuous flow process for safer and more consistent scale-up. [5] |
Methodologies for Managing Exothermic Reactions
Proactive Management: A Temperature-Controlled Knorr Synthesis Protocol
This protocol for the synthesis of a pyrazolone derivative from a β-ketoester and phenylhydrazine is designed with exotherm management as a primary consideration.
Materials:
-
Ethyl benzoylacetate
-
Phenylhydrazine
-
1-Propanol
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a temperature probe, dissolve ethyl benzoylacetate in 1-propanol.
-
Initial Cooling: Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.
-
Controlled Addition: Add a solution of phenylhydrazine and a catalytic amount of glacial acetic acid in 1-propanol to the dropping funnel. Begin the dropwise addition of the hydrazine solution to the cooled dicarbonyl solution, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring the Exotherm: The initial phase of the addition is the most critical. If the temperature begins to rise rapidly, immediately stop the addition and allow the cooling bath to bring the temperature back down before resuming at a slower rate.
-
Reaction Completion: Once the addition is complete, continue stirring the reaction in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Heating (if necessary): Monitor the reaction by TLC. If the reaction has not gone to completion at room temperature, it can be gently heated (e.g., to 50-60 °C) to drive it to completion. The bulk of the exotherm will have already been controlled.
-
Work-up and Isolation: Proceed with the appropriate work-up and purification procedures.
Visualizing the Workflow: Proactive Exotherm Management
Caption: Workflow for Proactive Exotherm Management in Pyrazole Synthesis.
Emergency Response: Quenching a Runaway Reaction
In the event of a runaway reaction, a pre-planned quenching procedure is essential. The choice of quenching agent should be made during the risk assessment phase of your experimental design.
General Quenching Protocol (for Amine-Carbonyl Condensations):
-
Quenching Agent: A suitable quenching agent for this type of reaction is a high-boiling, non-reactive solvent like toluene, followed by a less reactive alcohol like isopropanol.
-
Procedure:
-
If safe to do so, add the quenching solvent to the reaction vessel via a dropping funnel or cannula to dilute the reaction mixture and absorb heat.
-
Follow with the slow, controlled addition of the quenching reagent (e.g., isopropanol).
-
Continue to monitor the temperature and have additional cooling capacity on standby.
-
Important Note: This is a general guideline. The specific quenching agent and procedure should be determined based on a thorough risk assessment of your specific reactants and reaction conditions.
Visualizing the Emergency Response
Caption: Decision-making workflow for an exothermic runaway reaction.
Scale-Up Considerations: From Bench to Pilot Plant
Scaling up exothermic reactions presents significant challenges due to the change in the surface-area-to-volume ratio. Larger reactors have a smaller surface area relative to their volume, which makes heat dissipation less efficient.[7]
| Parameter | Laboratory Scale (e.g., 100 mL flask) | Pilot Plant Scale (e.g., 50 L reactor) | Key Considerations for Scale-Up |
| Heat Dissipation | High surface-area-to-volume ratio; efficient heat transfer via simple ice bath. | Low surface-area-to-volume ratio; requires a jacketed reactor with a thermal control unit. | The cooling capacity must be carefully calculated and may not scale linearly. |
| Mixing | Efficient mixing with a standard magnetic stir bar. | Requires a robust overhead stirrer with an appropriately designed impeller to ensure homogeneity. | Inadequate mixing can lead to dangerous localized hot spots.[7] |
| Reagent Addition | Can often be done manually with a dropping funnel. | Requires a calibrated pump for precise and controlled addition over a longer period. | The addition rate is a critical parameter for controlling the exotherm. |
| Process Control | Manual monitoring of temperature. | Automated process control with multiple temperature probes and interlocks for safety. | Automation is crucial for safe and reproducible large-scale synthesis. |
The Advantage of Flow Chemistry
For exothermic pyrazole syntheses, transitioning from batch to continuous flow chemistry can offer significant safety and efficiency advantages, particularly at scale.
| Feature | Batch Chemistry | Flow Chemistry | Advantage for Exotherm Management |
| Heat Transfer | Limited by the surface area of the reactor. | Excellent heat transfer due to the high surface-area-to-volume ratio of the small-diameter tubing. | Rapid and efficient heat dissipation, significantly reducing the risk of a runaway reaction.[5] |
| Reaction Volume | The entire reaction volume is present in the reactor at once. | Only a small volume of the reaction mixture is in the reactor at any given time. | Minimizes the potential hazard in case of a process failure. |
| Mixing | Can be challenging, especially at larger scales. | Highly efficient and rapid mixing through diffusion in narrow channels. | Eliminates hot spots and ensures uniform reaction conditions. |
| Scalability | Complex and requires re-optimization. | Can often be scaled by running the reactor for a longer time or by using multiple reactors in parallel. | More straightforward and safer scale-up.[8] |
References
- Benchchem. (n.d.). .
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- MDPI. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- Benchchem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- NHSJS. (2022). Key Differences between Flow Chemistry and Traditional Chemical Analysis.
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (n.d.).
- Benchchem. (n.d.). .
- Kilolabs. (n.d.). Batch vs. Continuous Process - Flow Chemistry.
- RSC Publishing. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
- ResearchGate. (n.d.). Comparison between batch and flow process; advantages and challenges in....
- jpsaos. (n.d.). Lab: Endothermic and Exothermic Reactions.
- ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Wikipedia. (n.d.). Exothermic reaction.
- ResearchGate. (2024). (PDF) Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- YouTube. (2021). Hot Pack vs Cold Pack - Exothermic vs Endothermic Chemical Reactions.
- Wikipedia. (n.d.). Carbonyl condensation.
- J&K Scientific. (2021). Knorr Pyrazole Synthesis.
- Chem21Labs. (n.d.). EXPERIMENT 9.
- ResearchGate. (2024). TCS/ZnCl2 as a controlled reagent for the Michael addition and heterocyclic cyclization based on the phenyl pyrazolone scaffold with docking validation as a Covid-19 protease inhibitor.
- RSC Publishing. (n.d.). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. nhsjs.com [nhsjs.com]
Validation & Comparative
A Comparative Guide to Pyrazole Synthesis: From Classic Reactions to Modern Methodologies
For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals such as celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and various kinase inhibitors in oncology. The efficacy of a drug discovery program often hinges on the efficient and versatile synthesis of such heterocyclic scaffolds. This guide provides a comparative analysis of the most prominent methods for pyrazole synthesis, offering insights into their mechanisms, advantages, and practical applications, supported by experimental data and detailed protocols.
Introduction: The Enduring Importance of the Pyrazole Ring
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and to engage in various non-covalent interactions with biological targets. Consequently, the development of robust and efficient synthetic routes to substituted pyrazoles remains a highly active area of research. This guide will explore the classical Knorr and Paal-Knorr syntheses, multicomponent reactions, and modern catalytic approaches, providing a comparative framework for selecting the optimal method for a given synthetic challenge.
The Knorr Pyrazole Synthesis: A Timeless and Versatile Method
The Knorr synthesis, first reported in 1883, is arguably the most widely used method for preparing pyrazoles. It involves the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound or a species with equivalent reactivity. The versatility of this method lies in the wide availability of starting materials, allowing for the synthesis of a diverse range of substituted pyrazoles.
Mechanism and Regioselectivity
The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
A critical consideration in the Knorr synthesis is regioselectivity when an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine. The initial condensation can occur at either of the two carbonyl groups, potentially leading to a mixture of regioisomers. The regiochemical outcome is influenced by several factors, including the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions (e.g., pH).
Experimental Protocol: Synthesis of 1,3,5-trimethylpyrazole
This protocol describes the synthesis of 1,3,5-trimethylpyrazole from acetylacetone and methylhydrazine.
-
Step 1: Reaction Setup. In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (10.0 g, 0.1 mol) in 30 mL of ethanol.
-
Step 2: Addition of Hydrazine. To the stirred solution, add methylhydrazine (4.6 g, 0.1 mol) dropwise at room temperature. An exothermic reaction is typically observed.
-
Step 3: Reflux. After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Step 4: Work-up. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the resulting oil, add 50 mL of diethyl ether and wash with 2 x 20 mL of saturated aqueous sodium bicarbonate solution and then with 20 mL of brine.
-
Step 5: Isolation and Purification. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Purify by vacuum distillation to yield 1,3,5-trimethylpyrazole as a colorless oil.
Advantages and Limitations
| Advantages | Limitations |
| Wide availability of starting materials. | Potential for the formation of regioisomers with unsymmetrical substrates. |
| Generally high yields for a variety of substituents. | Harsh reaction conditions (e.g., high temperatures) may be required. |
| Operationally simple and scalable. | Limited functional group tolerance in some cases. |
The Paal-Knorr Pyrazole Synthesis: An Alternative Approach
Closely related to the Knorr synthesis, the Paal-Knorr synthesis utilizes 1,4-dicarbonyl compounds (specifically, γ-diketones or their equivalents) and hydrazines to form pyrazoles. While less common than the Knorr synthesis for pyrazoles, it is a powerful method for the synthesis of other five-membered heterocycles like pyrroles and furans.
Mechanism
The mechanism is analogous to the Knorr synthesis, involving the formation of a dihydrazone intermediate, followed by cyclization and elimination of a molecule of water and a molecule of hydrazine to afford the pyrazole.
Workflow for Paal-Knorr Synthesis
Caption: General workflow for the Paal-Knorr pyrazole synthesis.
Multicomponent Reactions (MCRs): A Strategy for Efficiency and Diversity
Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool in modern organic synthesis. For pyrazole synthesis, MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.
A common MCR for pyrazoles involves the reaction of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. This three-component reaction allows for the introduction of three points of diversity into the final pyrazole product.
Experimental Protocol: Three-Component Synthesis of a Tetrasubstituted Pyrazole
-
Step 1: Reaction Setup. In a 50 mL flask, combine ethyl acetoacetate (1.30 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and phenylhydrazine (1.08 g, 10 mmol) in 20 mL of ethanol.
-
Step 2: Catalysis. Add a catalytic amount of an acid catalyst, such as a few drops of glacial acetic acid.
-
Step 3: Reaction. Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Isolation. The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired tetrasubstituted pyrazole.
Modern Catalytic and Cycloaddition Methods
Recent advances in organic synthesis have introduced new and efficient methods for pyrazole construction, often relying on metal catalysis or cycloaddition strategies.
(a) Metal-Catalyzed Syntheses
Transition metal-catalyzed reactions, particularly those involving palladium and copper, have been developed for the synthesis of pyrazoles. These methods often exhibit high functional group tolerance and can provide access to pyrazoles that are difficult to prepare using classical methods. For instance, the coupling of terminal alkynes with diazo compounds catalyzed by a copper complex is an effective route to trisubstituted pyrazoles.
(b) [3+2] Cycloaddition Reactions
The [3+2] cycloaddition reaction between a nitrile imine (a 1,3-dipole) and an alkyne or an alkene is a powerful and convergent method for the synthesis of pyrazoles and pyrazolines, respectively. Nitrile imines are typically generated in situ from the corresponding hydrazonoyl halides in the presence of a base.
[3+2] Cycloaddition for Pyrazole Synthesis
Caption: Schematic of the [3+2] cycloaddition approach to pyrazole synthesis.
Comparative Summary of Pyrazole Synthesis Methods
| Method | Starting Materials | Key Advantages | Key Limitations | Typical Yields |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Versatile, readily available starting materials, scalable. | Regioselectivity issues, can require harsh conditions. | 70-95% |
| Paal-Knorr Synthesis | γ-Diketones, Hydrazines | Good for specific substitution patterns. | Less general than the Knorr synthesis. | 60-85% |
| Multicomponent Reactions | 1,3-Dicarbonyls, Aldehydes, Hydrazines | High efficiency, diversity-oriented, atom economical. | Optimization can be complex, potential for side products. | 65-90% |
| [3+2] Cycloaddition | Hydrazonoyl halides, Alkynes | High regioselectivity, mild conditions. | Requires synthesis of the 1,3-dipole precursor. | 75-98% |
| Metal-Catalyzed Synthesis | Alkynes, Diazo compounds | High functional group tolerance, access to unique structures. | Catalyst cost and sensitivity, optimization required. | 70-92% |
Conclusion: Selecting the Right Tool for the Job
The choice of a synthetic method for a particular pyrazole target depends on a multitude of factors, including the desired substitution pattern, the availability of starting materials, scalability, and the tolerance of functional groups. The classical Knorr synthesis remains a workhorse in the field due to its simplicity and the vast array of commercially available building blocks. For rapid library synthesis and the exploration of chemical space, multicomponent reactions are unparalleled in their efficiency. Modern cycloaddition and metal-catalyzed methods offer exquisite control over regioselectivity and provide access to complex pyrazole architectures that are challenging to obtain through traditional means. A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will empower the synthetic chemist to make informed decisions and accelerate the discovery and development of new pyrazole-based therapeutics.
References
-
Knorr Pyrazole Synthesis. Source: Comprehensive Organic Name Reactions and Reagents, Wiley. [Link]
-
Paal-Knorr Synthesis. Source: Chemical Reviews, American Chemical Society. [Link]
-
Multicomponent Reactions in Pyrazole Synthesis. Source: Chemical Society Reviews, Royal Society of Chemistry. [Link]
-
[3+2] Cycloaddition Reactions of Nitrile Imines. Source: Chemical Reviews, American Chemical Society. [Link]
-
Copper-Catalyzed Pyrazole Synthesis. Source: Organic Letters, American Chemical Society. [Link]
A Comparative Guide to the Structure-Activity Relationship of Pyrazole-4-Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1] Its derivatives are known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide focuses on a specific, highly versatile subset: pyrazole-4-carbaldehyde derivatives. The aldehyde group at the C4 position serves as a crucial synthetic handle, allowing for the creation of diverse molecular libraries and the fine-tuning of pharmacological activity.
This document provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data and detailed protocols. We will explore how substitutions on the pyrazole ring and modifications of the carbaldehyde group influence biological outcomes, offering a comparative framework for rational drug design.
The Pyrazole-4-Carbaldehyde Core: A Hub for Biological Activity
The pyrazole-4-carbaldehyde scaffold is an attractive starting point for drug discovery for several key reasons:
-
Synthetic Accessibility: The formyl group can be readily introduced onto the pyrazole ring through methods like the Vilsmeier-Haack reaction.[6][7]
-
Reactive Handle: The aldehyde functionality is a versatile precursor for a multitude of chemical transformations, including the formation of Schiff bases, hydrazones, oximes, and chalcones, significantly expanding molecular diversity.[1][8]
-
Privileged Scaffold: The pyrazole nucleus itself is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity.[9]
The general structure and key points for modification are illustrated below. Understanding how changes at these positions impact efficacy is fundamental to leveraging this scaffold's full potential.
Caption: General SAR map for Pyrazole-4-Carbaldehyde derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrazole-4-carbaldehyde derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and modifications to the aldehyde group.
Substitutions on the Pyrazole Ring (N1, C3, and C5 Positions)
-
N1-Position: The substituent at the N1 position significantly influences the molecule's overall conformation and electronic properties. Aryl groups, such as phenyl or dichlorophenyl, are frequently employed and have been shown to be critical for potent activity in various contexts, including cannabinoid receptor antagonism.[10] The substitution pattern on this aryl ring can further modulate activity.
-
C3 and C5-Positions: These positions are crucial for establishing interactions with target proteins. For instance, in a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position was found to be a requirement for potent activity.[10] The presence of bulky or electron-withdrawing groups can impact binding affinity and selectivity. In many anticancer derivatives, aryl groups at these positions contribute to the compound's cytotoxic effects.[11]
Modification of the C4-Carbaldehyde Group
The aldehyde at the C4 position is a gateway to a vast chemical space. Condensation reactions with various amines, hydrazines, and semicarbazides are commonly used to generate more complex and often more potent derivatives.
-
Schiff Bases and Hydrazones: The formation of an imine (Schiff base) or hydrazone linkage by reacting the carbaldehyde with primary amines or hydrazines, respectively, is a widely explored strategy. This modification often leads to enhanced biological activity. For example, the condensation of pyrazole-4-carbaldehydes with hydrazides to form hydrazones has yielded compounds with significant antibacterial and anti-inflammatory effects.[8] Similarly, pyrazolo[3,4-d]pyrimidine derivatives formed from such precursors have shown potent antitumor activity against breast cancer cell lines.[12]
Comparative Analysis of Biological Activities
The versatility of the pyrazole-4-carbaldehyde scaffold is evident in the broad spectrum of biological activities its derivatives possess. Below is a comparative summary of their performance in key therapeutic areas.
Anticancer Activity
Pyrazole derivatives are extensively studied for their anticancer potential, acting through various mechanisms such as kinase inhibition.[11][12]
| Compound Class | Target/Cell Line | Key SAR Findings | IC50 Values | Reference |
| Pyrazole Carbaldehyde Derivatives | PI3 Kinase / MCF-7 Breast Cancer | Compound 43 identified as a potent PI3 kinase inhibitor. | 0.25 µM | [11] |
| Polysubstituted Pyrazole Derivatives | HepG2 Hepatocellular Carcinoma | Compound 59 showed superior DNA binding affinity. | 2 µM | [11] |
| Pyrazolo[3,4-d]pyrimidin-4-ones | MCF-7 Breast Cancer | 5-(4-nitrobenzylideneamino) derivative (10e ) was most potent. Aromatic substitution at N5 favors activity. | 11 µM | [12] |
| Pyrazole-based Benzo[d]imidazoles | C6 (Brain) & MCF-7 (Breast) | Synthesized via microwave-assisted condensation of pyrazole-4-carbaldehydes. | Not specified | [1] |
Antimicrobial Activity
The scaffold has also yielded potent antibacterial and antifungal agents.
| Compound Class | Target Organism | Key SAR Findings | MIC Values | Reference |
| Pyrazole Analogues | Escherichia coli (Gram -) | Compound 3 was exceedingly active. | 0.25 µg/mL | [2][13] |
| Pyrazole Analogues | Streptococcus epidermidis (Gram +) | Compound 4 was highly active. | 0.25 µg/mL | [2][13] |
| Pyrazole Analogues | Aspergillus niger (Fungal) | Compound 2 showed high antifungal activity. | 1 µg/mL | [2][13] |
| 4-Formyl Pyrazole Derivatives | Pathogenic Bacteria | Compounds with galloyl hydrazide moiety showed excellent efficacy. | Not specified | [6] |
Anti-inflammatory Activity
Several pyrazole derivatives have demonstrated significant anti-inflammatory properties, with some acting as COX-2 inhibitors.[3]
| Compound Class | Assay/Model | Key SAR Findings | Activity Comparison | Reference |
| Pyrazole Analogues | In vitro assays | Compound 4 showed better activity than the standard drug. | Better than Diclofenac Sodium | [2][13] |
| Pyrazole-4-carbaldehydes | In vivo models | 1-(4-substitutedphenyl)-3-phenyl derivatives showed promising activity. | Compounds 4g, 4i, 4k showed maximum activity. | [14] |
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis and evaluation of a representative pyrazole-4-carbaldehyde derivative.
Protocol 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocycles, including pyrazoles.[7][9]
Rationale: This protocol is chosen for its high efficiency and directness in introducing the crucial carbaldehyde group at the C4 position of the pyrazole ring.
Step-by-Step Methodology:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place chilled N,N-dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3) dropwise to the chilled DMF with constant stirring. Maintain the temperature below 5°C. Stir the mixture for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Pyrazole Substrate: Dissolve the starting material, 1-phenyl-1H-pyrazole, in a minimal amount of DMF. Add this solution dropwise to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain it for several hours (reaction progress can be monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is alkaline. The product will often precipitate. If not, extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure 1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Protocol 2: Evaluation of Anticancer Activity using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard preliminary screening method for potential anticancer agents.[1]
Rationale: This assay is a reliable and widely accepted method to obtain initial cytotoxicity data (IC50 values) for newly synthesized compounds against various cancer cell lines.
Caption: Workflow for MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Perspectives
The pyrazole-4-carbaldehyde scaffold is a remarkably fruitful platform for the development of new therapeutic agents. The structure-activity relationships discussed in this guide highlight critical insights for drug design:
-
N1-Aryl Substitution: Often a key determinant of potency.
-
C3/C5 Diversity: Provides an avenue to modulate selectivity and physicochemical properties.
-
C4-Aldehyde Derivatization: A powerful strategy to enhance biological activity, with hydrazones and Schiff bases being particularly effective modifications.
Future research should focus on creating multi-target ligands by combining known pharmacophores at different positions of the pyrazole ring. The exploration of novel bioisosteric replacements for the aldehyde group could also lead to derivatives with improved metabolic stability and novel mechanisms of action. As synthetic methodologies advance, the potential to generate highly complex and potent pyrazole-based drug candidates will continue to expand, solidifying the importance of this versatile heterocyclic core in modern medicinal chemistry.
References
A complete list of all sources cited within this guide is provided below for verification and further reading.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH.
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The Ascending Threat of Resistance: A Comparative Guide to Pyrazole Derivatives vs. Standard Antibiotics
The relentless rise of antibiotic resistance is a defining challenge in modern medicine, threatening to return us to a pre-antibiotic era where common infections could be fatal. The World Health Organization has declared antimicrobial resistance a global health emergency, with pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative bacteria posing a severe threat.[1][2] This crisis has catalyzed an urgent search for novel antimicrobial agents that can circumvent existing resistance mechanisms. Among the most promising candidates are pyrazole derivatives, a class of heterocyclic compounds demonstrating potent and broad-spectrum antibacterial activity.[3][4]
This guide provides an in-depth, objective comparison of the efficacy of emerging pyrazole derivatives against established, standard antibiotics. We will delve into their mechanisms of action, present comparative experimental data, and provide the detailed protocols necessary for researchers to validate these findings. Our analysis is grounded in the principles of scientific integrity, offering a clear perspective for researchers, scientists, and drug development professionals on the potential of pyrazoles to address the shortcomings of the current antibiotic arsenal.
Part 1: Divergent Strategies in Bacterial Warfare: Mechanisms of Action
A compound's antibacterial efficacy is intrinsically linked to its molecular target within the bacterial cell. Standard antibiotics have well-characterized mechanisms, but bacteria have evolved sophisticated countermeasures. Pyrazole derivatives often present a novel angle of attack, with many targeting the same enzymes as fluoroquinolones but with potentially different binding interactions that can overcome resistance.
The Arsenal of Standard Antibiotics
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin acts by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6][7] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.[8][9] Topoisomerase IV is vital for separating interlinked daughter chromosomes after replication.[9] By trapping these enzymes in a complex with DNA, ciprofloxacin causes double-strand breaks in the bacterial chromosome, which is a lethal event.[6]
-
Ampicillin (β-Lactam): As a member of the penicillin family, ampicillin's bactericidal action targets the bacterial cell wall.[10][11] It irreversibly inhibits the transpeptidase enzyme, also known as Penicillin-Binding Proteins (PBPs), which is responsible for the final step in peptidoglycan synthesis—the cross-linking of peptide chains.[10][12][13] This inhibition weakens the cell wall, leading to a loss of structural integrity and eventual cell lysis due to osmotic pressure.[11][13]
-
Tetracycline: Tetracycline is a classic bacteriostatic antibiotic that targets protein synthesis. It binds reversibly to the 30S ribosomal subunit of the bacterial ribosome.[14][15][16][17] This binding action physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively preventing the addition of new amino acids to the growing peptide chain and halting protein production.[14][16][18]
The Pyrazole Approach: A Focus on DNA Gyrase
Many biologically active pyrazole derivatives share a primary mechanism with fluoroquinolones: the inhibition of DNA gyrase.[1][19] By targeting this enzyme, they effectively shut down DNA replication and repair, leading to bacterial cell death. The key advantage lies in the chemical scaffold's novelty. The unique structure of pyrazole derivatives can allow them to bind to the enzyme in a way that is less susceptible to the point mutations in the gyrA gene that commonly confer resistance to ciprofloxacin.[20]
Caption: Comparative Mechanisms of Action.
Part 2: Quantifying Efficacy: A Head-to-Head Comparison
The most common metric for quantifying an antibiotic's potency is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that prevents visible microbial growth. Lower MIC values signify greater efficacy. The following tables summarize data from various studies directly comparing pyrazole derivatives against standard antibiotics.
Table 1: Efficacy Against Gram-Positive Bacteria (Staphylococcus aureus)
| Compound/Drug | Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.25 | [19] |
| Pyrazole-Ciprofloxacin Hybrid 7a | S. aureus ATCC 29213 | 0.125 | [19] |
| Pyrazole-Ciprofloxacin Hybrid 7b | S. aureus ATCC 29213 | 0.125 | [19] |
| Pyrazole-Ciprofloxacin Hybrid 7g | S. aureus ATCC 29213 | 0.125 | [19] |
| Tetracycline | Multidrug-Resistant S. epidermidis | >MIC of Pyrazole 32 | [1] |
| Triazine-fused Pyrazole 32 | Multidrug-Resistant S. epidermidis | 0.97 | [1] |
| Moxifloxacin | S. aureus | 2 | [1] |
| 1,3-diphenyl Pyrazole 12 | S. aureus | 1-8 | [1] |
Analysis: The data clearly demonstrates that specific pyrazole-ciprofloxacin hybrids can be twice as potent as ciprofloxacin itself against S. aureus.[19] Furthermore, certain fused-pyrazole derivatives show significantly better activity than tetracycline against resistant staphylococcal strains.[1]
Table 2: Efficacy Against Gram-Negative Bacteria
| Compound/Drug | Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | E. coli | MIC in range of 2-6 | [1] |
| Pyrazole-triazole hybrid 21 | E. coli | 10-15 | [1] |
| Moxifloxacin | E. coli 1924 | 2 | [1] |
| 1,3-diphenyl Pyrazole 12 | E. coli 1924 | 1 | [1] |
| Tetracycline | Enterobacter cloacae | >MIC of Pyrazole 32 | [1] |
| Triazine-fused Pyrazole 32 | Enterobacter cloacae | 0.48 | [1] |
| Amoxicillin | E. coli | >MIC of Pyrazole Pz3 | [21] |
| Pyrazole Derivative Pz3 | E. coli | Inhibition % of 86.4 | [21] |
Analysis: The performance against Gram-negative bacteria is more varied. While some pyrazole hybrids show lower activity than ciprofloxacin, others, like the 1,3-diphenyl pyrazole derivatives, demonstrate superior potency against E. coli.[1] Notably, a triazine-fused pyrazole was substantially more effective than tetracycline against E. cloacae, a challenging Gram-negative pathogen.[1]
Part 3: Experimental Protocols for Validation
To ensure trustworthiness and enable replication of these findings, we provide standardized, step-by-step protocols for the two most common methods of antibacterial susceptibility testing. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[22][23]
Protocol 1: Broth Microdilution for MIC Determination
This method is the gold standard for determining MIC values quantitatively.
Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is read as the lowest concentration of the agent that completely inhibits visible growth after incubation.[3]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock: Prepare a stock solution of the test compound (e.g., pyrazole derivative) and standard antibiotic in a suitable solvent (like DMSO) at a concentration at least 100x the highest concentration to be tested.
-
Preparation of Microtiter Plate: In a sterile 96-well plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of the prepared antimicrobial stock (at 2x the highest desired final concentration) to well 1.
-
Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
Inoculum Preparation: From a fresh overnight culture of the test bacterium, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension 1:100 in MHB. Add 100 µL of this diluted inoculum to wells 1 through 11. This results in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL and brings the drug concentrations to their final test values. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under aerobic conditions.[2]
-
Reading Results: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (clear well).
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Principle: The surface of an agar plate is uniformly inoculated with the test bacterium. Wells are then cut into the agar, and a solution of the antimicrobial agent is added to the wells. The agent diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth—the zone of inhibition—will form around the well.[2][24][25]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Using a sterile cotton swab, streak the inoculum evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform bacterial lawn. Rotate the plate 60 degrees and repeat the streaking to ensure complete coverage.[24]
-
Well Creation: Using a sterile cork borer (6-8 mm diameter), aseptically punch uniform wells into the agar.[26]
-
Application of Test Agents: Carefully pipette a fixed volume (e.g., 100 µL) of the pyrazole derivative and standard antibiotic solutions at known concentrations into separate wells.[2] A negative control (solvent only) should also be included.
-
Pre-diffusion: Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the agents into the agar before bacterial growth begins.[2]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[27]
-
Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well using a ruler or calipers.[27]
Caption: Workflow for Antimicrobial Susceptibility Testing.
Conclusion and Future Outlook
The data presented in this guide strongly supports the continued investigation of pyrazole derivatives as a formidable class of antimicrobial agents.[3] Several derivatives exhibit efficacy that is not only comparable but, in some cases, superior to standard antibiotics like ciprofloxacin and tetracycline, particularly against challenging Gram-positive pathogens and some multidrug-resistant strains.[1][19] Their common mechanism of targeting DNA gyrase, coupled with a novel chemical structure, provides a promising strategy to combat resistance.[1]
While these in vitro results are highly encouraging, the journey from bench to bedside is long. Further research is imperative, focusing on elucidating structure-activity relationships (SAR), optimizing pharmacokinetic and toxicological profiles, and validating efficacy in in vivo infection models. The versatility of the pyrazole scaffold offers a rich platform for medicinal chemists to design and synthesize the next generation of antibiotics, providing a much-needed hope in the global fight against antimicrobial resistance.
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Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous clinically significant therapeutic agents.[1][2][3][4] The journey of a pyrazole-based drug candidate from a laboratory curiosity to a clinical reality is a meticulous process, critically dependent on a robust preclinical evaluation that bridges the gap between controlled, single-parameter in vitro experiments and the complex, multifactorial environment of a living organism (in vivo). This guide provides a comprehensive comparison of in vitro and in vivo methodologies for the assessment of pyrazole compounds, offering insights into experimental design, data interpretation, and the crucial interplay between these two fundamental pillars of preclinical research.
The Pyrazole Moiety: A Versatile Pharmacophore
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors.[5] This versatility allows for a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic effects.[1][6][7] The clinical success of pyrazole-containing drugs such as the anti-inflammatory agent celecoxib and the anti-cancer drug pirtobrutinib underscores the therapeutic potential of this chemical class.[2][8]
The Initial Litmus Test: In Vitro Evaluation
In vitro studies represent the foundational stage of biological characterization for novel pyrazole compounds. These experiments are conducted in a controlled, artificial environment, such as a test tube or a cell culture dish, allowing for the precise measurement of a compound's activity against a specific biological target or cellular process.
The primary advantage of in vitro testing is the ability to rapidly screen large numbers of compounds in a cost-effective and high-throughput manner. This allows researchers to identify promising lead candidates and establish initial structure-activity relationships (SAR).
Common In Vitro Assays for Pyrazole Compounds:
-
Enzyme Inhibition Assays: Many pyrazole derivatives exert their therapeutic effects by inhibiting specific enzymes. For instance, the anti-inflammatory properties of some pyrazoles stem from their inhibition of cyclooxygenase-2 (COX-2).[1]
-
Cytotoxicity Assays: For anticancer drug development, determining the cytotoxic effects of pyrazole compounds against various cancer cell lines is crucial.[9]
-
Antimicrobial Assays: The antibacterial and antifungal potential of pyrazoles is assessed by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms.[3]
-
Antioxidant Assays: The ability of pyrazole derivatives to scavenge free radicals can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[10]
-
Receptor Binding Assays: These assays are used to determine the affinity and selectivity of pyrazole compounds for specific cellular receptors.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a generalized framework for assessing the COX-2 inhibitory activity of a pyrazole compound.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test pyrazole compound against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Test pyrazole compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test pyrazole compound in a suitable solvent (e.g., DMSO) and then create a series of dilutions to be tested.
-
Assay Reaction: In each well of the microplate, add the assay buffer, the COX-2 enzyme, and either the test compound, the positive control, or a vehicle control.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (typically 37°C) for a specified period to allow the compound to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Signal Detection: After a set reaction time, add the detection probe and measure the resulting colorimetric or fluorescent signal using a microplate reader. The signal intensity is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
The Whole-System Challenge: In Vivo Evaluation
Following promising in vitro results, lead pyrazole candidates are advanced to in vivo studies. These experiments are conducted in living organisms, most commonly in rodent models, to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety profile in a complex biological system.
In vivo studies are indispensable for understanding how a compound will behave in a physiological context, providing data that is more likely to be predictive of clinical outcomes.
Key Aspects of In Vivo Studies for Pyrazole Compounds:
-
Efficacy Studies: These studies are designed to determine if a pyrazole compound has the desired therapeutic effect in a relevant animal model of disease. For example, the anti-inflammatory activity of a pyrazole can be assessed in a carrageenan-induced paw edema model in rats.[1][8]
-
Pharmacokinetic (PK) Studies: PK studies track the concentration of the pyrazole compound and its metabolites in the body over time. This information is critical for determining appropriate dosing regimens.
-
Pharmacodynamic (PD) Studies: PD studies correlate the drug concentration with its pharmacological effect, providing insights into the mechanism of action in vivo.
-
Toxicology Studies: These studies are designed to identify potential adverse effects of the pyrazole compound and to determine a safe dose range for further development.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model
This protocol outlines a standard method for evaluating the anti-inflammatory activity of a pyrazole compound in vivo.
Objective: To assess the ability of a test pyrazole compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar rats (or another suitable strain)
-
Carrageenan solution (1% w/v in saline)
-
Test pyrazole compound and a standard anti-inflammatory drug (e.g., indomethacin) as a positive control
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer (for measuring paw volume)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (e.g., vehicle control, positive control, and different dose levels of the test pyrazole compound). Administer the respective treatments orally or via intraperitoneal injection.
-
Induction of Inflammation: After a specified time (e.g., 60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the volume of the injected paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed anti-inflammatory effects.
Bridging the Divide: A Head-to-Head Comparison
The true value of preclinical data emerges from the integrated analysis of both in vitro and in vivo results. The following table summarizes the key differences and complementary nature of these two approaches.
| Feature | In Vitro Studies | In Vivo Studies |
| Environment | Controlled, artificial (e.g., test tube, cell culture) | Complex, physiological (living organism) |
| Throughput | High-throughput, suitable for screening large libraries | Low-throughput, time-consuming, and resource-intensive |
| Cost | Relatively low cost per data point | High cost due to animal housing, care, and specialized equipment |
| Data Generated | Potency (e.g., IC50, EC50), mechanism of action at the molecular/cellular level | Efficacy, pharmacokinetics (ADME), pharmacodynamics, safety, and toxicity |
| Predictive Value | Good for identifying initial hits and SAR; may not always translate to in vivo efficacy | Higher predictive value for clinical success |
| Ethical Considerations | Minimal ethical concerns | Significant ethical considerations regarding animal welfare |
Visualizing the Drug Discovery Workflow
The progression from in vitro screening to in vivo validation is a critical pathway in drug development. The following diagram illustrates this workflow for a hypothetical pyrazole compound.
Caption: A typical workflow from in vitro screening to in vivo validation for pyrazole compounds.
A Mechanistic Glimpse: Pyrazole Inhibition of a Signaling Pathway
Many pyrazole compounds exert their effects by modulating intracellular signaling pathways. The diagram below illustrates a simplified representation of how a pyrazole inhibitor might block a pro-inflammatory signaling cascade.
Caption: Inhibition of a pro-inflammatory signaling pathway by a pyrazole compound.
Conclusion: An Integrated Approach is Key
The successful development of pyrazole-based therapeutics hinges on a well-designed and thoughtfully integrated preclinical evaluation strategy. In vitro studies provide the essential foundation for identifying active compounds and understanding their mechanisms of action at a molecular level. However, it is the rigorous validation in relevant in vivo models that ultimately determines the true therapeutic potential and safety of a drug candidate. By understanding the strengths and limitations of each approach and by carefully correlating the data between them, researchers can more effectively navigate the challenging path from the laboratory bench to the patient's bedside.
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Pyrazole Isomers
Introduction: The Challenge of Pyrazole Isomerism in Drug Discovery
Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities.[1] Their five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a versatile scaffold for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents. However, the synthesis of substituted pyrazoles often yields a mixture of positional isomers, molecules with the same chemical formula but different arrangements of atoms. Differentiating these isomers is not merely an academic exercise; it is a critical step in drug development, as even a subtle change in a substituent's position can profoundly alter a compound's efficacy, toxicity, and pharmacokinetic profile.
This guide provides an in-depth comparison of key spectroscopic techniques used to unequivocally identify and differentiate pyrazole isomers. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supported by experimental data and validated protocols. Our focus will be on a common and illustrative set of isomers: 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole. A crucial concept in this analysis is tautomerism, particularly in N-unsubstituted pyrazoles like the 3(5)-methyl isomer, where the N-H proton can reside on either nitrogen, creating a dynamic equilibrium that influences the spectroscopic data.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unequivocally the most powerful and definitive technique for distinguishing pyrazole isomers. By probing the magnetic environments of atomic nuclei—primarily ¹H, ¹³C, and ¹⁵N—NMR provides a detailed map of the molecular structure, connectivity, and symmetry.
¹H NMR: Mapping the Proton Environment
The chemical shift (δ) and spin-spin coupling (J) of protons are exquisitely sensitive to their local electronic environment. This sensitivity is the key to differentiating isomers.
-
1-Methylpyrazole: This isomer is N-substituted and possesses a C₂ᵥ symmetry plane if we consider the time-averaged conformation. This results in a relatively simple spectrum. We expect three distinct signals for the ring protons (H-3, H-4, and H-5) and a characteristic singlet for the N-methyl group, typically found further downfield than a C-methyl group due to the direct attachment to the electronegative nitrogen atom.
-
3(5)-Methylpyrazole: This C-substituted isomer exists as a mixture of two rapidly interconverting tautomers (3-methyl and 5-methyl). This exchange often leads to time-averaged signals. The key differentiators are the absence of an N-methyl signal and the presence of a C-methyl singlet. The two remaining ring protons (H-4 and H-5) will appear as distinct signals, often as doublets due to coupling with each other.
-
4-Methylpyrazole: This isomer is highly symmetrical. The C-4 substitution renders the H-3 and H-5 protons chemically equivalent. Consequently, they appear as a single, combined signal, typically a singlet or a finely split multiplet. This spectral simplicity is a hallmark of the 4-substituted isomer.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Methylpyrazole Isomers (Note: Values are typical and can vary with solvent and concentration. Data compiled from representative sources.[5][6][7])
| Isomer | H-3 | H-4 | H-5 | -CH₃ | N-H |
| 1-Methylpyrazole | ~7.5 (d) | ~6.2 (t) | ~7.4 (d) | ~3.8 (s) | Absent |
| 3(5)-Methylpyrazole | - | ~6.0 (d) | ~7.4 (d) | ~2.3 (s) | Present (broad) |
| 4-Methylpyrazole | ~7.5 (s) | - | ~7.5 (s) | ~2.1 (s) | Present (broad) |
| (s = singlet, d = doublet, t = triplet) |
¹³C NMR: Probing the Carbon Skeleton
Proton-decoupled ¹³C NMR spectroscopy provides direct information about the carbon framework, with chemical shifts being highly dependent on hybridization and substituent effects. The number of unique carbon signals is a direct reflection of molecular symmetry.
-
1-Methylpyrazole: We expect four distinct signals: three for the aromatic carbons (C-3, C-4, C-5) and one for the N-methyl carbon.
-
3(5)-Methylpyrazole: This isomer will also show four signals: three for the ring carbons and one for the C-methyl group. The chemical shift of C-3 will be significantly deshielded due to the attached methyl group.
-
4-Methylpyrazole: The symmetry of this molecule is most apparent in its ¹³C spectrum. The C-3 and C-5 carbons are equivalent, resulting in a single signal. Therefore, only three signals are observed in total: one for C-3/C-5, one for C-4, and one for the methyl carbon. This reduction in the number of signals is a definitive marker for the 4-substituted isomer.[3]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Methylpyrazole Isomers (Note: Values are typical and can vary with solvent and concentration. Data compiled from representative sources.[3][5][7][8])
| Isomer | C-3 | C-4 | C-5 | -CH₃ |
| 1-Methylpyrazole | ~138 | ~105 | ~129 | ~39 |
| 3(5)-Methylpyrazole | ~148 | ~104 | ~134 | ~11 |
| 4-Methylpyrazole | ~139 | ~114 | ~139 | ~9 |
¹⁵N NMR: A Direct Look at the Heteroatoms
While less common, ¹⁵N NMR is a powerful tool that directly probes the nitrogen atoms. The chemical shifts of N-1 and N-2 are highly sensitive to whether they are pyrrole-like (N-H or N-R) or pyridine-like (doubly bonded).[9]
-
1-Methylpyrazole: N-1 (substituted) will have a very different chemical shift from N-2 (pyridine-like).
-
3(5)- and 4-Methylpyrazole: In the N-H tautomers, the protonated nitrogen will have a distinct chemical shift compared to the unprotonated, pyridine-like nitrogen. These shifts can be used to study tautomeric equilibria in detail.[9][10]
Experimental Protocol: NMR Analysis
Rationale: The choice of solvent is critical. DMSO-d₆ is often preferred for N-H pyrazoles as it can slow down proton exchange, allowing for the observation of the N-H proton signal. CDCl₃ is a common choice for general-purpose analysis. 2D NMR techniques like HSQC and HMBC are invaluable for unambiguously assigning signals, especially in complex or novel structures.[8]
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Acquire a standard one-pulse spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).
-
¹³C{¹H} NMR: Acquire a proton-decoupled spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
(Optional) 2D NMR: For unequivocal assignment, acquire a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons and a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations.
-
Caption: Workflow for NMR-based isomer differentiation.
Mass Spectrometry (MS): Fingerprinting by Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its characteristic fragmentation pattern upon ionization.[11] For isomers, the molecular ion (M⁺˙) peak will be identical, making the fragmentation pathways the key to differentiation.
-
Molecular Ion: All three methylpyrazole isomers have a molecular weight of 82.11 g/mol , and will thus show a molecular ion peak at m/z = 82.
-
Fragmentation Patterns:
-
1-Methylpyrazole: A prominent fragmentation pathway is the loss of the N-methyl radical (•CH₃), leading to a fragment at m/z 67. Loss of hydrogen cyanide (HCN) from the ring is also a common fragmentation for azoles, which would lead to a fragment at m/z 55.
-
3(5)- and 4-Methylpyrazole: The fragmentation is more complex. A characteristic pathway for C-methylated azoles is the loss of acetonitrile (CH₃CN) following ring rearrangement, which would result in a fragment at m/z 41. The initial loss of HCN to give a fragment at m/z 55 is also possible. The relative intensities of these fragments will differ based on the stability of the intermediate ions, which is governed by the methyl group's position.[4][12]
-
Table 3: Key EI-MS Fragments (m/z) for Methylpyrazole Isomers (Note: Relative abundances can vary significantly with instrument conditions.)
| Isomer | M⁺˙ | [M-H]⁺ | [M-CH₃]⁺ | [M-HCN]⁺ | [M-CH₃CN]⁺ | Other Key Fragments |
| 1-Methylpyrazole | 82 | 81 | 67 | 55 | - | 40 |
| 3(5)-Methylpyrazole | 82 | 81 | - | 55 | 41 | 54, 42 |
| 4-Methylpyrazole | 82 | 81 | - | 55 | 41 | 54, 42 |
Note: While MS can provide strong clues, distinguishing between 3- and 4-methylpyrazole based on EI-MS fragmentation alone can be challenging without high-resolution data or comparison to authenticated standards. Its primary strength here is distinguishing N-methyl from C-methyl isomers.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC is an excellent method for separating a mixture of volatile isomers before they enter the mass spectrometer, allowing for individual analysis of each component.
-
Sample Preparation: Prepare a dilute solution of the isomer sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system.
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to 250°C. The different isomers will elute at slightly different retention times.
-
-
MS Detection:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range from m/z 35 to 200.
-
-
Data Analysis: Analyze the mass spectrum corresponding to each separated GC peak. Identify the molecular ion and compare the fragmentation pattern to reference spectra.
Caption: Workflow for GC-MS-based isomer analysis.
Infrared (IR) Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is a rapid and non-destructive technique that identifies the vibrational modes of functional groups within a molecule.[13] While it cannot provide the detailed connectivity information of NMR, it is exceptionally useful for quickly distinguishing N-H from N-R substituted isomers.
-
Key Differentiating Feature: The N-H Stretch:
-
1-Methylpyrazole: Lacks an N-H bond. Therefore, its IR spectrum will be devoid of the characteristic N-H stretching band. It will, however, show aliphatic C-H stretching bands (~2850-3000 cm⁻¹) for the methyl group.
-
3(5)- and 4-Methylpyrazole: Both isomers possess an N-H bond. They will exhibit a characteristic, often broad, absorption band in the region of 3100-3500 cm⁻¹. This single feature provides an immediate and definitive way to distinguish them from the 1-methyl isomer.
-
-
Fingerprint Region: The region below 1600 cm⁻¹ contains a complex pattern of bending and stretching vibrations that are unique to the overall molecular structure. While subtle, the differences in this "fingerprint region" between the 3- and 4-methyl isomers can be used for identification when compared against reference spectra.[14][15]
Table 4: Principal IR Absorption Bands (cm⁻¹) for Methylpyrazole Isomers
| Isomer | N-H Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch | C=N / C=C Stretch |
| 1-Methylpyrazole | Absent | ~3100-3150 | ~2900-3000 | ~1400-1600 |
| 3(5)-Methylpyrazole | ~3100-3500 (broad) | ~3100-3150 | ~2900-3000 | ~1400-1600 |
| 4-Methylpyrazole | ~3100-3500 (broad) | ~3100-3150 | ~2900-3000 | ~1400-1600 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Rationale: ATR is a modern technique that requires minimal sample preparation and allows for rapid analysis of solids and liquids in their neat form.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.
-
Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the pyrazole isomer directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key functional group frequencies, paying close attention to the N-H stretching region.
Caption: Workflow for rapid isomer class identification using FTIR.
Summary and Strategic Recommendations
The unambiguous differentiation of pyrazole isomers requires a multi-faceted analytical approach. Each technique offers unique insights, and their combined power provides a self-validating system for structural confirmation.
Table 5: Comparative Efficacy of Spectroscopic Techniques for Pyrazole Isomer Differentiation
| Technique | Strengths | Limitations | Best Use Case |
| NMR Spectroscopy | - Definitive for all isomers- Provides full connectivity data- Excellent for symmetry analysis | - Slower acquisition time- Requires more sample- More expensive instrumentation | Primary tool for unequivocal structural elucidation and differentiation between all positional isomers. |
| Mass Spectrometry | - High sensitivity- Provides molecular weight- Good for distinguishing N- vs. C-alkylation | - Fragmentation of C-substituted isomers can be similar- May not distinguish 3- vs. 4-isomers alone | Confirmation of molecular formula and rapid differentiation of N-alkyl from C-alkyl isomers, especially in a GC-MS setup. |
| IR Spectroscopy | - Very fast and simple- Non-destructive- Excellent for identifying N-H vs. N-R | - Low specificity- Cannot differentiate between 3- and 4-isomers reliably | A rapid initial screening tool to determine the class of isomer (N-H present or absent). |
Recommended Analytical Strategy:
For any researcher or drug development professional faced with a potential mixture of pyrazole isomers, the recommended workflow is sequential and confirmatory:
-
Initial Screen (FTIR): Begin with a quick FTIR analysis. The presence or absence of a broad N-H stretch immediately segregates N-substituted isomers from C-substituted, N-H isomers.
-
Confirmation and Separation (GC-MS): Use GC-MS to confirm the molecular weight (m/z 82) and separate the isomers. Analyze the fragmentation to confirm the N- vs. C-substitution pattern identified by IR.
-
Definitive Elucidation (NMR): Finally, use ¹H and ¹³C NMR spectroscopy on the isolated isomers or the mixture. The unique patterns of chemical shifts, multiplicities, and, most importantly, the number of signals due to molecular symmetry will provide the conclusive, publication-quality evidence needed to assign the correct structure to each isomer.
By judiciously applying these powerful spectroscopic techniques, researchers can navigate the complexities of pyrazole isomerism with confidence, ensuring the integrity and success of their scientific endeavors.
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¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. [Link]
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The Tale of Two Substituents: A Comparative Guide to the Biological Activity of 5-Hydroxypyrazoles and 5-Chloropyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Significance of the C5-Position
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the pyrazole core allows for substitutions at various positions, profoundly influencing its interaction with biological targets. The C5 position is particularly critical; modifications here can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth, objective comparison of the biological activities of two key classes of C5-substituted pyrazoles: 5-hydroxypyrazoles and 5-chloropyrazoles, supported by experimental data and methodological insights to inform future drug discovery efforts.
The Chemical Distinction: Hydroxyl vs. Chloro Group
The fundamental differences in the biological activities of 5-hydroxypyrazoles and 5-chloropyrazoles stem from the distinct physicochemical properties of the hydroxyl (-OH) and chloro (-Cl) groups.
-
5-Hydroxypyrazoles: The hydroxyl group is a polar, hydrogen-bond donor and acceptor. This allows it to form crucial interactions with amino acid residues in enzyme active sites, potentially leading to high potency and selectivity. The natural product Pyrazofurin, a C-glycoside of a 4-hydroxypyrazole, is known for its broad-spectrum antimicrobial and antitumor activities, highlighting the potential of this substitution.
-
5-Chloropyrazoles: The chloro group is an electron-withdrawing, lipophilic substituent. It can enhance a molecule's ability to cross cell membranes and can engage in halogen bonding, a non-covalent interaction that can contribute to binding affinity. The presence of a chloro group is common in many potent kinase inhibitors and other therapeutic agents.[3][4]
This guide will dissect how these properties translate into tangible differences in anticancer, antimicrobial, and enzyme inhibitory activities.
Part 1: Comparative Anticancer Activity
Pyrazole derivatives have been extensively investigated as anticancer agents, with many demonstrating mechanisms that involve the inhibition of key cellular processes like cell division and signaling.[1][3]
Evidence from In Vitro Cytotoxicity Studies
The choice between a 5-hydroxy and a 5-chloro substituent can lead to differential potency and cancer cell line selectivity. While direct comparative studies are scarce, analysis of various derivatives from the literature provides valuable insights.
| Compound Class | Representative Compound/Study | Cancer Cell Line | Potency (IC₅₀/GI₅₀) | Citation |
| 5-Hydroxypyrazole Derivatives | Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-methanone | HepG-2 (Liver) | 3.57 µM | [3] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | - | Noted for anti-inflammatory activity, a related field | [5] | |
| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative (5b) | K562 (Leukemia) | 0.021 µM | [6] | |
| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative (5b) | A549 (Lung) | 0.69 µM | [6] | |
| 5-Chloropyrazole Derivatives | 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 µM | [7] |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 0.97 µM | [7] | |
| Thiazole-pyrazole hybrid with 5-(4-chlorophenyl) group | HEPG-2, HCT-116, MCF-7 | Potent activity reported | [3] | |
| Pyrazole-benzothiazole hybrid with 4-chlorophenyl group (7b) | MCF-7 (Breast) | Active, with high selectivity | [3] |
Analysis and Interpretation:
The data suggests that both substitutions can lead to highly potent anticancer agents. 5-Hydroxypyrazole derivatives, particularly when part of a larger phenolic structure, can exhibit exceptional potency, as seen with compound 5b reaching the nanomolar range against leukemia cells.[6] This is likely due to the hydroxyl groups forming key hydrogen bonds with target proteins.
Conversely, 5-chloropyrazole derivatives consistently demonstrate potent activity across multiple cancer cell lines, including breast and liver cancer.[3][7] The lipophilicity imparted by the chlorine atom may enhance cell permeability, while its electron-withdrawing nature can modulate the reactivity of the pyrazole ring system. The presence of a chloro group on an associated phenyl ring is a common feature in many potent kinase inhibitors, suggesting this substituent is favorable for targeting these enzymes.[3]
Mechanism of Action: Targeting Cancer Pathways
The anticancer activity of pyrazoles often stems from their ability to inhibit protein kinases, enzymes that are frequently dysregulated in cancer.[8][9]
-
Kinase Inhibition: Many pyrazole derivatives act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and B-Raf.[1][10] The specific substitution at the C5 position influences the binding mode and selectivity. A 5-hydroxy group might interact with the hinge region of the kinase, while a 5-chloro group could fit into a hydrophobic pocket.
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt the formation of microtubules, essential components of the cellular skeleton required for cell division. This leads to cell cycle arrest and apoptosis. Compound 5b , a 5-hydroxypyrazole derivative, was identified as a potent tubulin polymerization inhibitor.[6]
Caption: Pyrazoles exert anticancer effects by inhibiting key cellular targets.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of approximately 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compounds (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the working MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a 10% SDS solution in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plates to ensure complete dissolution. Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Workflow for determining compound cytotoxicity via MTT assay.
Part 2: Comparative Antimicrobial Activity
The rise of multidrug-resistant (MDR) bacteria necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds targeting various bacterial and fungal pathogens.[2][11]
Evidence from In Vitro Susceptibility Testing
The substitution at the C5 position significantly impacts the spectrum and potency of antimicrobial activity.
| Compound Class | Representative Compound/Study | Microorganism | Potency (MIC µg/mL) | Citation |
| 5-Hydroxypyrazole Derivatives | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (Compound 3) | Escherichia coli | 0.25 | [5] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4) | Streptococcus epidermidis | 0.25 | [5] | |
| Pyrazofurin (Natural Product) | Broad Spectrum | Noted for broad activity | ||
| 5-Chloropyrazole Derivatives | 5-amino functionalized pyrazole with chloro-substituted phenyl group (Compound 3c) | Staphylococcus aureus (MDR) | 32-64 | [11] |
| Naphthyl-substituted pyrazole-derived hydrazone with chloro-phenyl group | Staphylococcus aureus | 0.78–1.56 | [2] | |
| Naphthyl-substituted pyrazole-derived hydrazone with chloro-phenyl group | Acinetobacter baumannii | 0.78–1.56 | [2] |
Analysis and Interpretation:
The available data indicates that 5-hydroxypyrazole derivatives can be exceptionally potent antibacterial agents, with MIC values as low as 0.25 µg/mL against both Gram-positive and Gram-negative bacteria.[5] This high potency may be attributed to the hydroxyl group's ability to mimic natural substrates or form critical hydrogen bonds with bacterial enzymes.
5-Chloropyrazole derivatives also show significant promise, particularly against challenging MDR strains like Staphylococcus aureus.[2][11] While the reported MIC values in some studies are higher than those for the hydroxyl counterparts, their effectiveness against resistant pathogens is a crucial advantage. The mechanism for these compounds is suggested to involve the disruption of the bacterial cell wall, leading to cell lysis.[2]
Experimental Protocol: Agar Well Diffusion Method
This method is a widely used preliminary test to screen for the antimicrobial activity of chemical compounds.
Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test bacteria (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculate Agar Plate: Prepare Mueller-Hinton Agar (MHA) plates. Using a sterile cotton swab, evenly spread the standardized bacterial inoculum over the entire surface of the MHA plate to create a bacterial lawn.
-
Create Wells: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.
-
Add Test Compounds: Prepare solutions of the test pyrazole compounds at a known concentration (e.g., 1 mg/mL) in a suitable solvent like DMSO. Carefully pipette a fixed volume (e.g., 50-100 µL) of each test solution into a separate well.
-
Controls: Use the solvent (DMSO) as a negative control and a standard antibiotic solution (e.g., Ciprofloxacin, Ampicillin) as a positive control in separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Part 3: Comparative Enzyme Inhibition (COX-2)
The anti-inflammatory properties of many pyrazole derivatives, including the blockbuster drug Celecoxib, are due to their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3]
Structure-Activity Relationship Insights
The classic structure for a selective COX-2 inhibitor features a central heterocyclic ring (like pyrazole) with specific substituents that fit into the COX-2 active site.
-
The presence of a halogen, such as chlorine, on one of the phenyl rings attached to the pyrazole core is a common feature in potent COX-2 inhibitors.[4] This chloro group often fits into a hydrophobic pocket of the enzyme, contributing to binding affinity and selectivity over the related COX-1 enzyme.
-
While 5-hydroxypyrazoles are less commonly explored as direct COX-2 inhibitors in the literature compared to their halogenated counterparts, the hydroxyl group's ability to form hydrogen bonds could theoretically be exploited to interact with key residues like Arg513 or His90 in the COX-2 active site. However, the dominant strategy has favored lipophilic groups that occupy the selective hydrophobic pocket of COX-2.
Several studies on Celecoxib analogs and other pyrazole-based compounds have shown that chloro-substitution on the phenyl rings enhances COX-2 inhibitory activity and selectivity.[3][4] This suggests that for this particular target, the properties of the chloro group are generally more advantageous than those of a hydroxyl group at the C5 position.
Conclusion: Guiding Future Research
This guide demonstrates that the choice between a 5-hydroxy and a 5-chloro substituent on a pyrazole scaffold is a critical decision in drug design, with each offering distinct advantages depending on the therapeutic target.
-
5-Hydroxypyrazoles show exceptional promise in developing highly potent antimicrobial agents and certain classes of anticancer drugs , particularly those that function as tubulin polymerization inhibitors. The hydrogen-bonding capability of the -OH group is a key driver of this activity.
-
5-Chloropyrazoles are consistently effective as anticancer agents , especially in the realm of kinase inhibitors , and as anti-inflammatory COX-2 inhibitors . The lipophilicity and electron-withdrawing nature of the -Cl atom are well-suited for engaging with the hydrophobic pockets often found in these enzyme targets.
Researchers and drug development professionals should consider the nature of the target's active site when choosing between these two powerful substituents. For targets with key hydrogen-bonding residues, the 5-hydroxypyrazole is a compelling choice. For targets requiring entry into hydrophobic pockets or enhanced membrane permeability, the 5-chloropyrazole may provide a more direct path to a potent therapeutic agent.
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A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico performance of various pyrazole derivatives against a range of therapeutically relevant protein targets. The data presented is collated from multiple research studies and aims to offer a comprehensive overview of the binding affinities and interaction patterns of this versatile heterocyclic scaffold.[1] Experimental data, primarily from molecular docking simulations, is summarized to facilitate evidence-based decision-making in drug discovery and development.
Introduction: The Synergy of a Privileged Scaffold and a Powerful Technique
The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is celebrated as a "privileged scaffold" in medicinal chemistry.[2] Its unique structural and electronic properties have cemented its role in a multitude of clinically approved drugs. The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to target a wide array of biological systems.[2][3] Consequently, pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5][6]
Molecular Docking: Illuminating Binding Interactions
Molecular docking is a powerful computational method used in structure-based drug design to predict how a small molecule (a ligand, such as a pyrazole derivative) binds to a macromolecular target (a receptor, typically a protein).[7][8][9] The technique models the interaction at an atomic level, predicting the preferred orientation, or "pose," of the ligand within the receptor's binding site.[7][8] This process allows researchers to characterize the behavior of molecules in the binding site and elucidate fundamental biochemical processes.[7] The primary goals are to predict the binding conformation and to estimate the binding affinity, often expressed as a "docking score" or binding energy, which helps rank potential drug candidates for further synthesis and in vitro testing.[8][9]
Comparative Docking Analysis: Pyrazoles Across Therapeutic Targets
The true power of molecular docking is revealed when comparing the binding of different derivatives against specific biological targets. This comparative approach helps to build Structure-Activity Relationships (SAR) and guides the rational design of more potent and selective inhibitors.[3]
Anticancer Targets: Inhibiting Uncontrolled Cell Proliferation
Cancer is characterized by the uncontrolled division of cells, often driven by aberrant signaling pathways.[10] Pyrazole derivatives have been extensively investigated as inhibitors of key proteins in these pathways, particularly protein kinases.[11][12]
Key Targets:
-
Cyclin-Dependent Kinase 2 (CDK2): A crucial enzyme for cell cycle progression, its inhibition is a key strategy for treating hyper-proliferative disorders like cancer.[11]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A tyrosine kinase receptor that plays a vital role in angiogenesis, the formation of new blood vessels that tumors need to grow.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overactivation is implicated in the development of several cancers.[13]
Comparative Docking Data for Anticancer Targets
| Pyrazole Derivative Class | Protein Target (PDB ID) | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazole-Thiadiazole | VEGFR-2 (2QU5) | AutoDock 4.2 | -10.09 | (Not specified) | [11] |
| Pyrazole-Thiadiazole-Carboxamide | CDK2 (2VTO) | AutoDock 4.2 | -10.35 | (Not specified) | [11] |
| Pyrazole-linked Pyrazoline | EGFR (1M17) | (Not specified) | -9.3 to -10.2 | MET769, LYS721, ASP831 | [13] |
| Pyrazole-based analogs | CDK2/cyclin A2 (2W1G) | MOE | -13.29 to -15.85 | LEU83, GLN131, ASP86 | [14] |
| Pongamol-derived Pyrazoles | CYP1A1 (4I8V) | SWISS DOCK | -8.5 to -9.1 | PHE258, PHE168, ASP351, GLY353 | [10][15] |
Field Insights: From Docking Score to Anticancer Potential
The docking studies consistently show that pyrazole derivatives can fit snugly into the ATP-binding pockets of various kinases. For instance, studies on pyrazole-linked pyrazolines targeting EGFR revealed that key interactions, such as hydrogen bonds with the hinge region residue MET769, mimic those of established inhibitors like gefitinib.[13] Similarly, novel pyrazole analogs designed as CDK2 inhibitors showed strong interactions with crucial residues like LEU83 and ASP86.[14] These computational predictions often correlate well with experimental data; compounds with the best docking scores frequently exhibit the most potent anti-proliferative activity in cell-based assays.[13][14] For example, pyrazole derivatives 6h and 6j showed potent inhibition against the A549 lung cancer cell line, which was supported by their strong binding affinity for EGFR in docking simulations.[13]
Antimicrobial Targets: Combating Bacterial Resistance
With rising antibiotic resistance, there is an urgent need for novel antimicrobial agents. Pyrazoles have emerged as a promising scaffold for this purpose, targeting essential bacterial enzymes that are absent in humans.[16][17]
Key Targets:
-
Tyrosyl-tRNA synthetase (TyrRS): A crucial enzyme in bacterial protein synthesis, making it an attractive target for antibiotic development.[16]
-
DNA Gyrase: A bacterial topoisomerase that is essential for DNA replication and a well-established target for antibiotics.[17][18]
-
MurB Enzyme: Involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[17]
Comparative Docking Data for Antimicrobial Targets
| Pyrazole Derivative Class | Bacterial Target (PDB ID) | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| N-Mannich Base of Pyrazole | S. aureus TyrRS (1jil) | AutoDock 4.2 | -7.88 | TYR36, ASP79, GLY38 | [16] |
| Pyrano[2,3-c] Pyrazole | S. aureus DNA Gyrase B (4URO) | AutoDock Vina | -8.9 | ASP81, ILE86, GLY85 | [17] |
| Pyrano[2,3-c] Pyrazole | E. coli MurB (1UDR) | AutoDock Vina | -8.1 | ARG191, SER133, TYR193 | [17] |
Field Insights: Correlating In Silico and In Vitro Results
Docking studies provide a structural basis for the observed antimicrobial activity. For N-Mannich bases of pyrazole, a derivative with a para-aminobenzoic acid substitution showed an excellent binding energy of -7.88 kcal/mol against S. aureus TyrRS, which was superior to the standard antibiotic ciprofloxacin (-7.67 kcal/mol) and correlated with its potent in vitro antibacterial activity.[16] Similarly, pyrano[2,3-c] pyrazole derivatives demonstrated considerable binding energies towards both E. coli MurB and S. aureus DNA gyrase B, supporting their broad-spectrum antibacterial potential observed in microbiological assays.[17] These studies exemplify how in silico comparisons can effectively prioritize compounds for synthesis and testing.
Experimental Protocols: A Framework for Reliable Docking Studies
To ensure the accuracy and reproducibility of docking results, a validated and systematic workflow is essential.
Core Molecular Docking Workflow
This protocol outlines the standard steps for performing a molecular docking experiment using widely accepted tools.
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Methodology:
-
Protein Preparation :
-
Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-crystallized ligands, and cofactors.
-
Add polar hydrogen atoms and assign atomic charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.[19]
-
Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock).[19]
-
-
Ligand Preparation :
-
Draw the 2D structures of the pyrazole derivatives.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field.
-
Define rotatable bonds to allow for ligand flexibility during docking.
-
-
Grid Generation :
-
Define the active site for docking. This is typically done by creating a "grid box" centered on the co-crystallized ligand from the PDB structure or by using site-finding algorithms.
-
-
Docking Execution :
-
Results Analysis :
-
Analyze the output to identify the best binding pose for each ligand, primarily based on the docking score (binding affinity).[19]
-
Visualize the top-ranked poses and their interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's active site residues.
-
Trustworthiness through Validation: The Redocking Protocol
Every docking protocol must be a self-validating system. The most common method is "redocking," where the co-crystallized ligand is extracted from the protein structure and then docked back into the same binding site.[21][22]
Caption: Workflow for validating a docking protocol via redocking.
Step-by-Step Validation:
-
Obtain Complex : Start with a high-resolution crystal structure of your target protein with a bound ligand (co-crystallized).
-
Prepare : Prepare the protein as described in the core workflow. Extract the co-crystallized ligand and save it separately.
-
Redock : Use your chosen docking protocol to dock the extracted ligand back into the prepared protein's binding site.
-
Calculate RMSD : Superimpose the top-ranked docked pose with the original co-crystallized pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Assess Validity : An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[21][22][23][24] This step is crucial for ensuring the reliability of the docking results for novel ligands.[21]
Conclusion and Future Directions
Comparative molecular docking is an indispensable tool in the study of pyrazole derivatives, providing critical insights into their binding mechanisms and guiding the rational design of new therapeutic agents.[25] The studies highlighted in this guide demonstrate a strong correlation between in silico predictions and in vitro activity across anticancer and antimicrobial targets. By employing robust, validated docking protocols, researchers can effectively compare different pyrazole scaffolds, prioritize candidates, and accelerate the drug discovery pipeline.[25]
Future advancements will likely involve the integration of molecular dynamics simulations to explore the dynamic behavior of pyrazole derivatives in the binding pocket and the use of machine learning models to develop more accurate scoring functions and predict ADMET properties, further enhancing the predictive power of computational chemistry in the quest for novel pyrazole-based therapeutics.[25]
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A Comparative Guide to the Therapeutic Potential of 5-Hydroxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3][4][5] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties.[2][6][7][8][9] This guide focuses on the therapeutic landscape of derivatives originating from the 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde scaffold. We will delve into a comparative analysis of their performance across different therapeutic areas, supported by experimental data and protocols, to provide a comprehensive resource for researchers in drug discovery and development.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, provides a unique electronic and structural framework that allows for diverse chemical modifications.[4][5] This versatility has enabled the development of numerous FDA-approved drugs.[10] The core structure of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde serves as an excellent starting point for synthesizing novel derivatives with enhanced biological activities. The presence of the hydroxyl and carbaldehyde groups offers reactive sites for further functionalization, leading to a wide range of molecular architectures.
Synthesis of Pyrazole-4-Carbaldehyde Derivatives: The Vilsmeier-Haack Reaction
A common and efficient method for the synthesis of 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[11][12][13] This reaction typically involves the formylation of a suitable precursor, such as a phenylhydrazone, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted amide like dimethylformamide).[13][14]
Caption: General workflow of the Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis.
Comparative Therapeutic Evaluation
This section provides a comparative analysis of the therapeutic potential of various derivatives of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in key therapeutic areas.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown significant promise in this area.[1][6][12][15][16]
A study by S. B. P. N. Sadath et al. investigated a series of novel pyrazole analogues and screened them for antimicrobial activity.[6] The results demonstrated that certain derivatives exhibited potent antibacterial and antifungal effects, in some cases surpassing the efficacy of standard antibiotics like Ciprofloxacin.[6]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | E. coli (Gram-) | S. epidermidis (Gram+) | A. niger (Fungus) | Reference |
| Derivative 3 | 0.25 | - | - | [6] |
| Derivative 4 | - | 0.25 | - | [6] |
| Derivative 2 | - | - | 1 | [6] |
| Ciprofloxacin | 0.5 | 4 | N/A | [6] |
| Clotrimazole | N/A | N/A | - | [6] |
Lower MIC values indicate higher potency.
Key Insights:
-
Structure-Activity Relationship (SAR): The presence of a nitro group on the phenyl ring in derivative 4 appears to enhance its activity against Gram-positive bacteria.[6]
-
Comparative Efficacy: Derivatives 3 and 4 showed superior or equivalent activity against E. coli and S. epidermidis, respectively, when compared to Ciprofloxacin.[6]
Anti-inflammatory Potential
Chronic inflammation is a key pathological feature of many diseases, including arthritis and cardiovascular disorders.[8] Pyrazole derivatives have been extensively investigated for their anti-inflammatory properties, with some compounds acting as potent COX-2 inhibitors.[2][6][8]
The same study by Sadath et al. also evaluated the anti-inflammatory activity of their synthesized pyrazole derivatives.[6] Compound 4 , 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, demonstrated better anti-inflammatory activity than the standard drug, Diclofenac sodium.[6]
Table 2: Comparative Anti-inflammatory Activity
| Compound | Inhibition of Inflammation (%) | Standard Drug | Inhibition (%) | Reference |
| Derivative 4 | Higher than standard | Diclofenac Sodium | - | [6] |
| Pyrazoline 2d & 2e | Higher than standard | Indomethacin | - | [17] |
Caption: A typical workflow for screening and identifying lead anti-inflammatory compounds.
Anticancer Activity
The development of targeted cancer therapies is a major focus of modern drug discovery. Pyrazole derivatives have emerged as a promising class of anticancer agents, with some compounds targeting key signaling pathways involved in tumor growth and proliferation.[7][10][19][20] They have shown inhibitory activity against various kinases such as EGFR, VEGFR-2, and CDKs.[7][10][19]
While the initial search did not provide specific data on 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives for cancer, the broader class of pyrazoles shows significant potential. For instance, some pyrazole derivatives have been shown to inhibit EGFR and FabH, highlighting their potential as targeted therapies.[21]
Analgesic and Anxiolytic Activities
Research has also explored the potential of pyrazole derivatives as analgesic and anxiolytic agents.[11] A study on aldimine derivatives of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde showed promising results in mouse models.[11]
Table 3: In Vivo Analgesic and Anxiolytic Screening
| Compound Class | Test Model | Activity Observed | Reference |
| Aldimine Derivatives | Acetic acid-induced writhing | Good analgesic activity | [11] |
| Aldimine Derivatives | Elevated plus maze & light/dark test | Good anxiolytic activity | [11] |
Experimental Design: These studies typically involve administering the test compounds to mice and observing their response to pain stimuli or anxiety-inducing environments, with diazepam often used as a positive control for anxiolytic activity.[11]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are representative methodologies for the synthesis and biological evaluation of pyrazole derivatives.
Protocol 1: General Synthesis of Aldimine Derivatives of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde[11]
-
Dissolution: Dissolve 0.5 mmol of the 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde in hot ethanol.
-
Acidification: Add 0.2 mL of glacial acetic acid to the solution.
-
Condensation: Add 0.5 mmol of the desired substituted aniline to the reaction mixture.
-
Reflux: Reflux the reaction mixture for 7 hours.
-
Isolation: Cool the mixture to room temperature.
-
Purification: Collect the resulting precipitate of the aldimine derivative and recrystallize it from a suitable solvent.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
Causality: The acidic medium catalyzes the condensation reaction between the aldehyde group of the pyrazole and the amino group of the aniline to form the aldimine (Schiff base). Refluxing provides the necessary energy to drive the reaction to completion.
Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar for fungal strains.
-
Inoculation: Spread a standardized inoculum of the test microorganism uniformly across the surface of the agar plate.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile borer.
-
Compound Loading: Add a defined concentration of the test pyrazole derivative (dissolved in a suitable solvent like DMSO) to each well.
-
Controls: Use a solvent control (e.g., DMSO) and a positive control (a standard antibiotic or antifungal agent).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Self-Validation: The inclusion of positive and negative controls is essential for validating the results. A clear zone of inhibition around the test compound well, absent in the solvent control well, indicates antimicrobial activity. The size of the zone for the positive control provides a benchmark for potency.
Conclusion and Future Directions
Derivatives of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde represent a versatile and promising scaffold for the development of new therapeutic agents. The available data clearly demonstrates their potential in combating microbial infections and mitigating inflammation, with some derivatives showing efficacy superior to current standard drugs.
Future research should focus on:
-
Expanding the chemical diversity of these derivatives to further explore structure-activity relationships.
-
Investigating the mechanisms of action in more detail, particularly for the most potent compounds.
-
Conducting preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of lead candidates.
The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in infectious diseases, inflammatory disorders, and potentially oncology.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
This guide provides essential safety and logistical information for the proper disposal of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. As a specialized pyrazole derivative likely utilized in targeted research and drug development, adherence to strict disposal protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance. This document synthesizes data from analogous chemical structures and established hazardous waste management principles to offer a robust, step-by-step methodology for researchers and laboratory professionals.
Core Principles: Hazard Assessment and Regulatory Framework
The foundational step in any disposal procedure is a thorough understanding of the material's hazards and the regulations governing its waste stream. While a specific Safety Data Sheet (SDS) for 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is not ubiquitously available, data from structurally similar pyrazole compounds allows for a conservative and prudent assessment of its potential hazards.
1.1. Hazard Profile based on Analogous Compounds
Structurally related pyrazole derivatives are consistently classified with a clear set of hazards. It is imperative to handle 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as if it possesses these characteristics.
| Hazard Classification | Category | Description | Common Precautionary Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2][3][4][5] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][4][6] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][6] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[2][3][4][5][6] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][4][6] | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6] |
| Hazardous to the Aquatic Environment | Not specified, but likely | Pyrazole derivatives can be harmful to aquatic life with long-lasting effects.[7] | P273: Avoid release to the environment. |
1.2. Regulatory Classification for Disposal
Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde waste must be managed as hazardous waste . The rationale is as follows:
-
Toxicity Characteristic : Based on the "Harmful if swallowed" classification of analogous compounds, the waste will likely exhibit the characteristic of toxicity.
-
U-Listed Waste : Unused or expired pure-grade 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde could be classified as a U-listed waste, which designates certain commercial chemical products as hazardous when discarded.[8][9]
The ultimate responsibility for classifying waste rests with the generator.[10][11] Therefore, treating this compound as regulated hazardous waste is the only compliant approach.
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure the following personal protective equipment (PPE) and engineering controls are in place.
-
Engineering Controls : Always handle the solid chemical and prepare waste containers inside a certified chemical fume hood to minimize inhalation exposure.[7] Ensure an eyewash station and safety shower are readily accessible.[1][2]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Body Protection : Wear a standard laboratory coat. Ensure skin is not exposed.
-
Step-by-Step Disposal Protocol
The segregation of waste streams is a critical principle of safe laboratory practice.[12] Do not mix this waste with other types unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.
3.1. Solid Waste Disposal (Unused Reagent, Contaminated Materials)
This stream includes the pure chemical, any material grossly contaminated with it (e.g., weighing papers, paper towels from a spill cleanup), and used PPE.
-
Container Selection : Choose a sealable, chemically compatible, and clearly designated solid hazardous waste container. The container must be in good condition with no leaks or cracks.
-
Collection :
-
Carefully place the unused or expired 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde into the waste container.
-
Place all contaminated disposables, such as gloves, wipes, and bench paper, into the same designated container.[13]
-
-
Labeling : Immediately label the container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde"
-
Associated hazards (e.g., "Toxic," "Irritant")[13]
-
The accumulation start date.
-
-
Storage : Keep the container sealed at all times, except when adding waste. Store it in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.[13]
3.2. Liquid Waste Disposal (Experimental Solutions, Rinsate)
This stream includes any solutions containing the dissolved compound and the initial rinses from decontaminating glassware.
-
Container Selection : Use a sealable, shatter-resistant container (e.g., plastic-coated glass bottle) designated for hazardous liquid waste.
-
Collection : Pour all waste solutions containing the compound directly into the liquid waste container.
-
Glassware Decontamination :
-
Rinse the emptied glassware with a suitable organic solvent (e.g., acetone) in which the compound is soluble. Pour this first rinsate into the designated hazardous liquid waste container.
-
Subsequent rinses with soap and water can typically be discarded down the drain, but confirm this with your institutional EHS policy.
-
-
Labeling : Label the liquid waste container clearly with a "Hazardous Waste" tag. List all chemical components, including solvents, and their approximate concentrations.
-
Storage : Keep the container tightly capped and stored in secondary containment within a designated satellite accumulation area.
3.3. Final Disposal Pathway
-
Contact EHS : Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request through the EHS department.[13]
-
Professional Disposal : The ultimate disposal must be handled by a licensed professional waste disposal company.[13] The standard and most appropriate method for this type of organic chemical waste is high-temperature incineration at a permitted facility.[7]
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Caption: Disposal workflow for 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Introduction: A Proactive Stance on Laboratory Safety
Hazard Profile Analysis: An Evidence-Based Precautionary Approach
The cornerstone of any effective Personal Protective Equipment (PPE) strategy is a thorough understanding of the potential hazards. Lacking a dedicated SDS for our target compound, we infer its hazard profile from several analogous compounds. This methodology ensures a high margin of safety by assuming our compound may share the hazardous properties of its structural relatives.[1]
The primary hazards associated with similar pyrazole derivatives and aromatic aldehydes consistently point towards irritation and acute toxicity.[2][3][4][5][6]
Table 1: Hazard Assessment of Structurally Analogous Compounds
| Analogous Compound | CAS Number | Key Hazards Identified | Source(s) |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 34045-83-7 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | [6] |
| 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde | 154927-01-2 | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | [2] |
| 3-Phenyl-1H-pyrazole-4-carboxaldehyde | 26033-20-5 | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | [4] |
| 3-Methyl-1-phenyl-2-pyrazoline-5-one | 89-25-8 | Harmful if swallowed; Causes serious eye irritation. | [7] |
| 5-Hydroxy-1-methyl-1H-pyrazole | 33641-15-5 | Causes skin irritation; Causes serious eye irritation. | [5] |
| 1H-Pyrazole-3,5-dimethanol | 142179-08-6 | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | [8] |
Based on this comparative analysis, we will proceed with the assumption that 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde presents the following hazards:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)
-
Acute Oral Toxicity (Category 4 - Harmful if swallowed)
-
Respiratory Tract Irritation
The Core PPE and Handling Protocol
A multi-layered approach to safety, prioritizing engineering controls before relying on personal equipment, is paramount.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, exposure must be minimized through environmental controls. The volatility of the compound is unknown, but the potential for respiratory irritation and the likelihood of handling it as a fine powder necessitate stringent controls.
-
Chemical Fume Hood: All weighing, transfers, and reactions involving this compound must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to capture airborne particles and potential vapors at the source, protecting the user's breathing zone.
-
Ventilation: The laboratory should maintain adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.
The PPE Ensemble: A Barrier Against Exposure
The following PPE is mandatory for all personnel handling 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Eye and Face Protection:
-
Chemical Splash Goggles: Due to the high risk of serious eye irritation, standard safety glasses are insufficient.[5][6] All users must wear chemical splash goggles that conform to the ANSI Z87.1 standard and provide a complete seal around the eyes.[9]
-
Face Shield: When performing tasks with a higher risk of splashing (e.g., transferring solutions, reacting under pressure), a face shield must be worn in addition to safety goggles.[9] The goggles provide the primary seal, while the shield protects the rest of the face.
-
-
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant or 100% cotton lab coat, fully buttoned with sleeves rolled down, is required to protect against incidental contact and splashes.[10]
-
Gloves: Chemical-resistant gloves are essential.[1]
-
Primary Choice: Nitrile gloves are a suitable choice for protection against a broad range of chemicals and are recommended for handling this compound.[1][8]
-
Glove Inspection: Gloves must be inspected for tears or pinholes before each use.[11]
-
Donning and Doffing: Use proper technique when removing gloves to avoid contaminating your skin.[11] Dispose of gloves immediately after handling the chemical or upon any sign of contamination.
-
Double Gloving: For extended procedures or when handling larger quantities, wearing two pairs of nitrile gloves is recommended to provide an additional layer of protection.[9]
-
-
-
Respiratory Protection:
-
When engineering controls (i.e., a fume hood) are properly used, additional respiratory protection is typically not required for routine handling.
-
However, in situations where the fume hood may not be available or is performing sub-optimally, or during a large spill cleanup, a NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][12][13] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[10]
-
-
Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory in the laboratory at all times.[9][10]
Caption: PPE selection workflow based on laboratory task.
Operational Plan and Disposal
Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the fume hood is operational, the work area is clear, and all necessary PPE is correctly donned.
-
Weighing: When weighing the solid, use a spatula to carefully transfer the material. Avoid any actions that could generate dust.[11] Perform this task deep within the fume hood to ensure containment.
-
Transfers: When transferring solutions, do so slowly and carefully to prevent splashing.
-
Post-Handling: After handling is complete, remove gloves and wash hands thoroughly with soap and water.[4]
-
Hygiene: Do not eat, drink, or smoke in any area where this chemical is handled or stored.[7]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation develops or persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Disposal Plan
Proper disposal is a critical component of laboratory safety and environmental responsibility.[1]
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.[1] It must be collected in a designated hazardous waste container.
-
Containerization:
-
Solid Waste: Collect unused compound and contaminated materials (e.g., weigh boats, contaminated wipes) in a clearly labeled, sealable, and chemically compatible waste container.[1]
-
Liquid Waste: Collect solutions containing the compound in a designated, leak-proof container.
-
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[1]
-
Disposal Request: Follow your institution's established procedures to request a pickup by the Environmental Health and Safety (EHS) department. Ultimate disposal should be handled by a licensed professional waste disposal company, likely via high-temperature incineration.[1][11]
Caption: Chemical waste lifecycle and disposal workflow.
References
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of 1H-Pyrazole-3,5-dimethanol: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET - 3-Methyl-1-phenyl-2-pyrazoline-5-one. Sigma-Aldrich.
- SAFETY DATA SHEET - 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde. Fisher Scientific.
- SAFETY DATA SHEET - 1-Phenyl-3-methyl-5-pyrazolone. 5.
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment | US EPA. US EPA.
- SAFETY DATA SHEET - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. 6.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
- SAFETY DATA SHEET - Pyrazole. sigma-aldrich.
- SAFETY DATA SHEET - 3-Phenyl-1H-pyrazole-4-carboxaldehyde. Fisher Scientific.
- SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole. TCI EUROPE N.V..
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.ca [fishersci.ca]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. bio.vu.nl [bio.vu.nl]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
